molecular formula C10H10ClNO2 B136456 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester CAS No. 159153-39-6

3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Katalognummer: B136456
CAS-Nummer: 159153-39-6
Molekulargewicht: 211.64 g/mol
InChI-Schlüssel: FHRIBCCVJCCJCZ-GQCTYLIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester is a useful research compound. Its molecular formula is C10H10ClNO2 and its molecular weight is 211.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl (E)-3-(6-chloropyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRIBCCVJCCJCZ-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445724
Record name 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159153-39-6
Record name 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Ethyl 3-(6-Chloropyridin-3-yl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the principal synthetic pathways to Ethyl 3-(6-chloropyridin-3-yl)acrylate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, chemists, and process development professionals, offering a comparative overview of the Heck, Wittig, and Horner-Wadsworth-Emmons (HWE) reactions. Each methodology is presented with a detailed mechanistic rationale, step-by-step experimental protocols, and expert insights into the practical advantages and limitations. The guide emphasizes stereochemical control, reaction efficiency, and purification strategies to enable the selection and optimization of the most suitable synthesis route for specific research and development objectives.

Introduction: The Significance of Ethyl 3-(6-Chloropyridin-3-yl)acrylate

Ethyl 3-(6-chloropyridin-3-yl)acrylate (ET-CPA) is a substituted heteroaromatic acrylate ester. Its molecular structure, featuring a reactive α,β-unsaturated ester system and a functionalized pyridine ring, makes it a valuable and versatile building block in organic synthesis. The pyridine moiety is a common scaffold in medicinal chemistry, and the acrylate portion allows for a variety of subsequent chemical transformations, including Michael additions and cycloadditions.

This guide will explore the three most prominent and scientifically robust methods for the synthesis of ET-CPA, providing the necessary technical details for their successful implementation in a laboratory setting.

Comparative Overview of Synthetic Strategies

The selection of a synthetic route is a critical decision in any chemical campaign, balancing factors such as yield, purity, cost, scalability, and stereochemical outcome. For the synthesis of ET-CPA, three primary methods are considered:

  • The Heck Reaction: A powerful palladium-catalyzed carbon-carbon bond-forming reaction between an aryl halide and an alkene. This method is often favored for its reliability and tolerance of a wide range of functional groups.[1]

  • The Wittig Reaction: A classic olefination reaction that utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene. It is a widely used and well-understood transformation.[2][3]

  • The Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. The HWE reaction is renowned for its high (E)-stereoselectivity and the ease of removal of its water-soluble phosphate byproduct.[4][5]

The following table provides a high-level comparison of these three methodologies for the synthesis of ET-CPA.

FeatureHeck ReactionWittig ReactionHorner-Wadsworth-Emmons Reaction
Starting Materials 2-Chloro-5-halopyridine & Ethyl Acrylate6-Chloronicotinaldehyde & Wittig Reagent6-Chloronicotinaldehyde & HWE Reagent
Key Reagents Palladium Catalyst, BasePhosphorus YlidePhosphonate Ester, Base
Stereoselectivity Typically high (E)-selectivityCan produce mixtures of (E) and (Z) isomersPredominantly (E)-selective[4][5]
Byproducts Stoichiometric saltTriphenylphosphine oxideWater-soluble phosphate salts
Purification Chromatography often requiredChromatography needed to remove phosphine oxideSimpler aqueous work-up[4]
Scalability Generally good, catalyst cost can be a factorGoodExcellent

The Heck Reaction: A Robust C-C Coupling Approach

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the direct vinylation of aryl halides. In the context of ET-CPA synthesis, this involves the palladium-catalyzed coupling of a 2-chloro-5-halopyridine (typically iodo- or bromo-substituted for higher reactivity) with ethyl acrylate.

Mechanistic Rationale

The catalytic cycle of the Heck reaction is a well-established sequence of organometallic transformations:

  • Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halogen bond of the 2-chloro-5-halopyridine to form a Pd(II) complex.

  • Olefin Coordination and Insertion: Ethyl acrylate coordinates to the Pd(II) center, followed by migratory insertion into the Pd-aryl bond. This step dictates the regioselectivity of the addition.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride species and the desired alkene product. This step generally favors the formation of the more thermodynamically stable (E)-isomer.

  • Reductive Elimination: The Pd(0) catalyst is regenerated by the action of a base, which removes the hydride and the halide from the palladium center.

Heck_Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArylHalide 2-Chloro-5-iodopyridine ArylHalide->OxAdd PdII_Aryl Aryl-Pd(II)-I Complex OxAdd->PdII_Aryl Coordination Olefin Coordination PdII_Aryl->Coordination EthylAcrylate Ethyl Acrylate EthylAcrylate->Coordination AlkeneComplex Alkene-Pd(II) Complex Coordination->AlkeneComplex Insertion Migratory Insertion BetaHydride β-Hydride Elimination Insertion->BetaHydride AlkeneComplex->Insertion ProductComplex Product-Pd(II)-H Complex BetaHydride->ProductComplex Product ET-CPA ProductComplex->Product ReductiveElimination Reductive Elimination (Base) ProductComplex->ReductiveElimination ReductiveElimination->Pd0

Figure 1: Catalytic Cycle of the Heck Reaction for ET-CPA Synthesis.
Experimental Protocol

The following is a representative protocol for the Heck reaction synthesis of ET-CPA, adapted from analogous procedures.[1][6]

Materials:

  • 2-Chloro-5-iodopyridine (1.0 equiv)[4][7][8][9][10]

  • Ethyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)[11][12][13]

  • Tri(o-tolyl)phosphine (0.04 equiv)

  • Triethylamine (Et3N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-5-iodopyridine, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF, followed by triethylamine and ethyl acrylate via syringe.

  • Heat the reaction mixture to 100 °C and stir for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Ethyl 3-(6-chloropyridin-3-yl)acrylate.[14][15]

Expected Yield: 70-85%

The Wittig and Horner-Wadsworth-Emmons Reactions: Olefination of 6-Chloronicotinaldehyde

Both the Wittig and HWE reactions provide a convergent approach to ET-CPA, starting from the commercially available 6-chloronicotinaldehyde.[16][17][18] These reactions are particularly useful as they form the double bond with high regioselectivity.

Mechanistic Rationale

The core of both reactions is the nucleophilic attack of a phosphorus-stabilized carbanion on the aldehyde carbonyl.

  • Wittig Reaction: Involves a phosphorus ylide, typically generated by the deprotonation of a phosphonium salt. The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions.[2][3]

  • Horner-Wadsworth-Emmons Reaction: Utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. The reaction proceeds via an oxaphosphetane intermediate, and the subsequent elimination of a water-soluble phosphate salt is a strong thermodynamic driving force. This reaction almost exclusively yields the (E)-isomer.[4][5]

HWE_Wittig_Comparison cluster_Wittig Wittig Reaction cluster_HWE HWE Reaction WittigReagent Ethyl (triphenylphosphoranylidene)acetate (Ylide) Oxaphosphetane_W Oxaphosphetane Intermediate WittigReagent->Oxaphosphetane_W Aldehyde_W 6-Chloronicotinaldehyde Aldehyde_W->Oxaphosphetane_W Product_W ET-CPA + Triphenylphosphine Oxide Oxaphosphetane_W->Product_W HWEReagent Triethyl phosphonoacetate + Base Oxaphosphetane_HWE Oxaphosphetane Intermediate HWEReagent->Oxaphosphetane_HWE Aldehyde_HWE 6-Chloronicotinaldehyde Aldehyde_HWE->Oxaphosphetane_HWE Product_HWE (E)-ET-CPA + Water-Soluble Phosphate Oxaphosphetane_HWE->Product_HWE

Figure 2: Comparison of the Wittig and HWE Reaction Pathways.
Experimental Protocols

4.2.1. Wittig Reaction Protocol

This protocol is based on general procedures for the Wittig reaction with stabilized ylides.[9][19]

Materials:

  • 6-Chloronicotinaldehyde (1.0 equiv)

  • Ethyl (triphenylphosphoranylidene)acetate (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask, dissolve 6-chloronicotinaldehyde in anhydrous DCM under an inert atmosphere.

  • Add ethyl (triphenylphosphoranylidene)acetate portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 4-8 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide. Purify by silica gel column chromatography (hexane/ethyl acetate eluent system) to separate the ET-CPA from the byproduct.

Expected Yield: 60-75% (mixture of E/Z isomers may be observed)

4.2.2. Horner-Wadsworth-Emmons (HWE) Protocol

This protocol is adapted from established HWE reaction procedures and is expected to provide high (E)-selectivity.[13][16]

Materials:

  • Triethyl phosphonoacetate (1.2 equiv)[19]

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • 6-Chloronicotinaldehyde (1.0 equiv)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF.

  • Carefully add the sodium hydride dispersion to the THF and cool the suspension to 0 °C.

  • Slowly add triethyl phosphonoacetate dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of 6-chloronicotinaldehyde in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be of high purity, but if necessary, can be further purified by silica gel column chromatography (hexane/ethyl acetate).

Expected Yield: 85-95% (predominantly (E)-isomer)

Product Characterization and Purification

Independent of the synthetic route chosen, the final product, Ethyl 3-(6-chloropyridin-3-yl)acrylate, should be thoroughly characterized to confirm its identity and purity.

Purification
  • Column Chromatography: Silica gel chromatography is the most common method for purifying ET-CPA. A gradient elution with hexane and ethyl acetate is typically effective. The less polar (E)-isomer will elute before the (Z)-isomer.[14][15]

  • Recrystallization: If the product is obtained as a solid, recrystallization can be an effective purification technique. Common solvent systems for similar acrylate esters include ethanol/water or hexane/ethyl acetate mixtures.[12]

Spectroscopic Data

The structure of the synthesized ET-CPA should be confirmed by spectroscopic methods. The following are expected 1H NMR chemical shifts for the (E)-isomer in CDCl3, based on analogous compounds:[11]

  • δ 8.5-8.6 ppm: (d, 1H, pyridine H2)

  • δ 7.7-7.8 ppm: (dd, 1H, pyridine H4)

  • δ 7.6-7.7 ppm: (d, 1H, J ≈ 16 Hz, vinylic H)

  • δ 7.3-7.4 ppm: (d, 1H, pyridine H5)

  • δ 6.4-6.5 ppm: (d, 1H, J ≈ 16 Hz, vinylic H)

  • δ 4.2-4.3 ppm: (q, 2H, -OCH2CH3)

  • δ 1.3-1.4 ppm: (t, 3H, -OCH2CH3)

The large coupling constant (J ≈ 16 Hz) between the two vinylic protons is characteristic of the (E)-isomer. The (Z)-isomer would exhibit a smaller coupling constant (J ≈ 12 Hz).

Safety Considerations

All synthetic procedures outlined in this guide must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Palladium(II) acetate: May cause skin and serious eye irritation. It is an organometallic compound and should be handled with care.[11][12][13]

  • Triethyl phosphonoacetate: Causes skin and serious eye irritation.[19]

  • Sodium Hydride: A highly flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and away from moisture.

  • Organic Solvents (DMF, THF, DCM, Hexane, Ethyl Acetate): Are flammable and may have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion and Recommendations

This technical guide has detailed three robust and reliable methods for the synthesis of Ethyl 3-(6-chloropyridin-3-yl)acrylate. The choice of the optimal pathway will depend on the specific requirements of the research or development program.

  • For high (E)-stereoselectivity and ease of purification , the Horner-Wadsworth-Emmons reaction is the recommended method. Its high yields and the generation of a water-soluble byproduct make it an attractive option for both lab-scale and potential scale-up operations.

  • The Heck reaction offers a reliable alternative, particularly when the starting 2-chloro-5-halopyridine is readily available. It generally provides good yields of the (E)-isomer.

  • The Wittig reaction is a viable option but may present challenges in terms of stereocontrol and the removal of the triphenylphosphine oxide byproduct.

It is recommended that small-scale trials of the chosen method(s) be conducted to optimize reaction conditions for the specific laboratory setup and available reagents.

References

  • Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. (URL: )
  • Material Safety Data Sheet - Palladium Acet
  • Palladium(II)
  • Palladium(II)
  • Triethyl phosphonoacetate - Safety D
  • Heck reaction - Wikipedia. (URL: [Link])

  • Ethyl (triphenylphosphanylidene)
  • 6: The Wittig Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])

  • Triethyl phosphonoacetate | C8H17O5P | CID 13345 - PubChem. (URL: [Link])

  • hnl17_sln.html. (URL: [Link])

  • Horner–Wadsworth–Emmons reaction - Wikipedia. (URL: [Link])

  • Synthesis of an Alkene via the Wittig Reaction. (URL: [Link])

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. (URL: [Link])

  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • Supporting Information - MPG.PuRe. (URL: [Link])

  • 6-Chloro Nicotinaldehyde - ChemBK. (URL: [Link])

  • Wiley-VCH 2008 - Supporting Information. (URL: [Link])

  • Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. (URL: [Link])

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. (URL: [Link])

  • (PDF) Heck Reaction—State of the Art - ResearchGate. (URL: [Link])

  • Regenerated Silica Gel for Isolation of Ethyl p-Methoxycinnamate from Kaempferia galanga rhizome. (URL: [Link])

  • Heck Reaction—State of the Art - MDPI. (URL: [Link])

  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation - The Royal Society of Chemistry. (URL: [Link])

  • Wittig Reaction Experiment Part 1, Prelab - YouTube. (URL: [Link])

  • Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. (URL: [Link])

  • Reaction of iodobenzene with ethyl acrylate using different solvents - ResearchGate. (URL: [Link])

  • 6-Chloronicotinaldehyde | 23100-12-1 | C6H4ClNO - Appchem. (URL: [Link])

  • CAS No : 23100-12-1 | Product Name : 6-Chloronicotinaldehyde | Pharmaffiliates. (URL: [Link])

Sources

physicochemical properties of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate (CAS No: 159153-39-6). Intended for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet to offer in-depth procedural insights and the scientific rationale behind property determination. We will explore the compound's chemical identity, structural characteristics, and key physical parameters. For properties where public data is limited, this guide presents established, best-practice experimental protocols for their determination, ensuring a self-validating system for data generation. The synthesis and spectroscopic characteristics are also discussed to provide a holistic profile of this important heterocyclic building block.

Chemical Identity and Molecular Structure

Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate is a halogenated heterocyclic compound recognized for its utility as a building block in chemical synthesis.[1] Its structure incorporates a chloropyridine ring, an ethyl ester, and a trans-configured alkene, providing multiple sites for chemical modification.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name ethyl (E)-3-(6-chloropyridin-3-yl)prop-2-enoate N/A
CAS Number 159153-39-6 [1][2][3]
Molecular Formula C₁₀H₁₀ClNO₂ [1][2][3]
Molecular Weight 211.64 g/mol [2][3]
Physical Form Solid [2]
InChI 1S/C10H10ClNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3/b6-4+ [2]

| SMILES | CCOC(=O)\C=C\c1ccc(Cl)nc1 |[2] |

The "(E)" designation and the "/b6-4+" segment in the InChI string specify a trans geometry across the carbon-carbon double bond, a critical feature influencing the molecule's shape and crystal packing.

Caption: Molecular structure of the topic compound.

Core Physicochemical Properties

Accurate physicochemical data is fundamental for predicting a compound's behavior in various systems, from reaction kinetics to biological absorption. While extensive experimental data for this specific molecule is not publicly cataloged, we can infer likely properties from analogous structures and outline robust methods for their determination.

Table 2: Summary of Physicochemical Properties

Property Experimental Value Predicted/Analog Value Significance in Drug Development
Melting Point Not available 49-51 °C (for Ethyl (E)-3-(4-chlorophenyl)acrylate)[4] Purity assessment, solid-state stability, formulation design.
Boiling Point Not available 136-137 °C @ 0.8 Torr (for Ethyl (E)-3-(4-chlorophenyl)acrylate)[4] Purification via distillation, thermal stability assessment.
Aqueous Solubility Not available Likely low to sparingly soluble Affects dissolution rate, bioavailability, and choice of analytical method.

| LogP | Not available | ~3.23 (for Ethyl 3-(4-chlorophenyl)acrylate)[5] | Predicts lipophilicity, membrane permeability, and metabolic fate. |

Melting Point and Thermal Analysis

The melting point is a critical indicator of purity and is vital for material handling and quality control. Differential Scanning Calorimetry (DSC) is the gold-standard technique.

Protocol 2.1.1: Melting Point Determination by DSC

  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified indium and tin standards. This step is non-negotiable for ensuring data trustworthiness.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a non-reactive aluminum DSC pan. Crimp the pan with a lid to create a sealed environment.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature well above the expected melting point (e.g., 100°C) at a controlled rate of 10°C/min.

    • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak area can be integrated to determine the heat of fusion (ΔHfus). A sharp, single peak is indicative of high purity.

start Start: Sample Weighing prep Sample Encapsulation (Aluminum Pan) start->prep load Load into DSC Cell (Inert N2 Atmosphere) prep->load program Execute Thermal Program (Ramp 10°C/min) load->program detect Detect Heat Flow vs. Temp program->detect analyze Analyze Thermogram (Identify Onset Temp) detect->analyze end End: Melting Point Determined analyze->end

Caption: DSC workflow for melting point determination.

Solubility Profile

Solubility dictates the suitability of a compound for various applications, particularly in solution-based reactions and pharmaceutical formulations.

Protocol 2.2.1: Kinetic Solubility Assessment using Nephelometry

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% dimethyl sulfoxide (DMSO).

  • Solvent Plate Preparation: In a 96-well plate, dispense a series of aqueous buffers (e.g., pH 5.0, 7.4, 9.0) and common organic solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate).

  • Compound Addition: Use a liquid handler to perform serial dilutions of the DMSO stock solution directly into the solvent plate to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM).

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Interpretation: The solubility limit is defined as the highest concentration at which the turbidity reading is indistinguishable from the background (solvent-only) reading. This kinetic method is high-throughput and provides a functionally relevant measure of solubility for early-stage research.

Spectroscopic Characterization

While specific spectra are proprietary or not publicly available, the compound's structure allows for the confident prediction of its key spectroscopic features.

  • ¹H NMR: Protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm). The vinylic protons will present as doublets in the δ 6.0-8.0 ppm range, with a coupling constant (J) characteristic of a trans-alkene (>12 Hz). The ethyl group will show a characteristic quartet (CH₂) and triplet (CH₃) in the upfield region (δ 1.0-4.5 ppm).

  • ¹³C NMR: The spectrum will show 10 distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (δ > 160 ppm). Carbons of the chloropyridine ring and the alkene will appear in the δ 110-150 ppm range.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will show a prominent protonated molecular ion [M+H]⁺ at m/z 212.64. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M peak) will be a definitive feature.

  • Infrared (IR) Spectroscopy: Key vibrational bands will include a strong C=O stretch for the ester at ~1710-1730 cm⁻¹, C=C stretching from the alkene and aromatic ring at ~1600-1650 cm⁻¹, and C-Cl stretching at ~700-800 cm⁻¹.

Synthesis and Reactivity

This compound is typically synthesized via a cross-coupling reaction. A common and efficient method is the Heck reaction, which forms the carbon-carbon bond of the acrylate moiety.

Conceptual Synthesis Workflow: Heck Reaction

The synthesis involves the palladium-catalyzed reaction of 2-chloro-5-iodopyridine (or the corresponding bromo- or triflate derivative) with ethyl acrylate. A base, such as triethylamine, is required to neutralize the hydrogen halide formed during the reaction.[6]

reagents Combine Reactants: - 2-chloro-5-halopyridine - Ethyl Acrylate - Pd Catalyst (e.g., Pd(OAc)2) - Base (e.g., Et3N) solvent Add Anhydrous Solvent (e.g., DMF or Acetonitrile) reagents->solvent reaction Heat Reaction Mixture (e.g., 80-100°C) under Inert Gas solvent->reaction monitor Monitor Progress by TLC/LC-MS reaction->monitor workup Aqueous Workup (Quench, Extract with Organic Solvent) monitor->workup purify Purify by Column Chromatography workup->purify product Product Isolation & Characterization purify->product

Caption: General workflow for synthesis via Heck coupling.

The reactivity of the molecule is dictated by its functional groups. The ester can be hydrolyzed or transesterified. The alkene is susceptible to Michael addition and can be hydrogenated. The chloropyridine ring can participate in nucleophilic aromatic substitution reactions or further cross-coupling reactions.

Conclusion

Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate is a valuable chemical intermediate with a defined structure. While a complete, publicly available dataset of its physicochemical properties is sparse, this guide provides the necessary framework for its characterization. By employing the standardized, self-validating protocols detailed herein for thermal analysis, solubility, and spectroscopy, researchers can generate high-quality, reliable data. This information is crucial for optimizing reaction conditions, designing new molecular entities, and developing robust formulations, thereby accelerating the pace of research and development.

References

  • Chemsigma. 3-(6-CHLORO-PYRIDIN-3-YL)-ACRYLIC ACID ETHYL ESTER [159153-39-6]. [Link]

  • ChemBK. Ethyl (E)-3-(4-chlorophenyl)acrylate. [Link]

  • ChemSrc. ETHYL 3-(4-CHLOROPHENYL)ACRYLATE | CAS#:6048-06-2. [Link]

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the plausible mechanisms of action for the synthetic compound 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester. While direct empirical data on the specific biological activity of this molecule remains to be fully elucidated in publicly accessible literature, its structural motifs provide a strong foundation for several compelling hypotheses. This document synthesizes the current understanding of structurally related compounds to propose potential pathways of action and to furnish a strategic framework for future research and validation.

Compound Overview and Structural Significance

This compound is a small molecule featuring a chloropyridinyl group linked to an ethyl acrylate moiety. This unique combination of a halogenated aromatic heterocycle and an α,β-unsaturated ester suggests the potential for diverse biological interactions. The 6-chloro-pyridin-3-yl group is a well-established pharmacophore in the field of agrochemicals, while acrylic acid derivatives are recognized for their broad spectrum of biological activities, including anticancer and anti-inflammatory effects.

PropertyValueSource
Chemical Formula C₁₀H₁₀ClNO₂N/A
CAS Number 159153-39-6[1]
Molecular Weight 211.64 g/mol [1]
Appearance SolidN/A

Postulated Mechanisms of Action

Drawing from the established pharmacology of its constituent chemical groups, we can hypothesize three primary mechanisms of action for this compound.

Hypothesis 1: Neonicotinoid-like Insecticidal Activity

The most prominent structural feature of the target compound is the 6-chloro-pyridin-3-yl moiety, which is the cornerstone of the neonicotinoid class of insecticides.[2] Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects.[3] This binding is often irreversible and leads to overstimulation of the nerve cells, resulting in paralysis and death of the insect.[3]

The electronegative nature of the chlorine atom and the nitrogen in the pyridine ring of neonicotinoids are crucial for their selective and high-affinity binding to insect nAChRs over mammalian receptors.[2] Given the presence of this key pharmacophore, it is highly probable that this compound exhibits insecticidal properties through a similar mechanism.

neonicotinoid_mechanism cluster_synapse Insect Synapse Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Overstimulation Continuous Nerve Stimulation Postsynaptic_Neuron->Overstimulation nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR->Postsynaptic_Neuron Opens ion channel Compound 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester Compound->nAChR Binds as agonist Acetylcholine Acetylcholine Acetylcholine->nAChR Natural Ligand Paralysis Paralysis & Death Overstimulation->Paralysis

Figure 1: Proposed neonicotinoid-like mechanism of action.
Hypothesis 2: Anticancer Activity via Tubulin Polymerization Inhibition

A growing body of research has highlighted the potential of acrylic acid and acrylate ester derivatives as anticancer agents.[4][5][6] A common mechanism for their cytotoxic effects is the inhibition of tubulin polymerization.[5][6] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[5]

The α,β-unsaturated carbonyl group in the ethyl acrylate moiety of the target compound is a potential Michael acceptor, which could allow for covalent bonding with nucleophilic residues, such as cysteine, in the colchicine-binding site of β-tubulin. This interaction could disrupt the conformation of tubulin, preventing its polymerization into microtubules.

anticancer_mechanism Compound 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester Tubulin β-Tubulin Compound->Tubulin Inhibits Microtubule_Polymerization Microtubule Polymerization Compound->Microtubule_Polymerization Blocks Tubulin->Microtubule_Polymerization Required for Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2: Proposed anticancer mechanism via tubulin inhibition.
Hypothesis 3: Anti-inflammatory Activity

Various heterocyclic compounds, including those containing a pyridine ring, have been reported to possess anti-inflammatory properties.[7] The mechanisms underlying these effects are diverse and can include the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways such as NF-κB and MAPK.[8][9] The structural components of this compound could potentially interact with key components of these inflammatory cascades, leading to a reduction in the production of inflammatory mediators.

Proposed Experimental Validation

To elucidate the definitive mechanism of action of this compound, a systematic and multi-faceted experimental approach is required.

Workflow for Validating Insecticidal Activity

insecticidal_workflow Insect_Bioassay 1. Insect Bioassays (e.g., against aphids, flies) Receptor_Binding 2. Radioligand Binding Assay (with insect nAChR) Insect_Bioassay->Receptor_Binding Electrophysiology 3. Electrophysiological Studies (e.g., patch-clamp on insect neurons) Receptor_Binding->Electrophysiology Mechanism_Confirmation Confirmation of Neonicotinoid-like Activity Electrophysiology->Mechanism_Confirmation

Figure 3: Experimental workflow for insecticidal activity validation.

Protocol for Insect Bioassays:

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., acetone).

  • Insect Rearing: Maintain cultures of target insect species (e.g., Aphis gossypii, Musca domestica) under controlled conditions.

  • Application: Apply the compound solutions to the insects via topical application, feeding, or contact exposure.

  • Mortality Assessment: Record mortality at specified time points (e.g., 24, 48, 72 hours).

  • Data Analysis: Calculate the LC₅₀ (lethal concentration for 50% of the population) to determine the compound's potency.

Workflow for Validating Anticancer Activity

anticancer_workflow Cell_Viability 1. Cell Viability Assay (e.g., MTT, on cancer cell lines) Tubulin_Polymerization 2. In Vitro Tubulin Polymerization Assay Cell_Viability->Tubulin_Polymerization Cell_Cycle_Analysis 3. Cell Cycle Analysis (Flow Cytometry) Tubulin_Polymerization->Cell_Cycle_Analysis Apoptosis_Assay 4. Apoptosis Assay (e.g., Annexin V staining) Cell_Cycle_Analysis->Apoptosis_Assay Mechanism_Confirmation Confirmation of Anticancer Activity Apoptosis_Assay->Mechanism_Confirmation

Figure 4: Experimental workflow for anticancer activity validation.

Protocol for In Vitro Tubulin Polymerization Assay:

  • Reagent Preparation: Prepare purified tubulin, a polymerization buffer, and the test compound at various concentrations.

  • Assay Setup: In a 96-well plate, combine the tubulin and buffer.

  • Initiation of Polymerization: Add GTP to initiate polymerization and immediately begin monitoring the change in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect.

Conclusion and Future Directions

While the precise mechanism of action for this compound is yet to be definitively established, its chemical structure strongly suggests plausible roles as a neonicotinoid insecticide, an anticancer agent acting via tubulin polymerization inhibition, or an anti-inflammatory compound. The experimental frameworks proposed in this guide provide a clear path forward for researchers to systematically investigate these hypotheses. Elucidation of its primary biological activity will be crucial for its potential development in the fields of agriculture or medicine. Further derivatization and structure-activity relationship (SAR) studies could also be employed to optimize its potency and selectivity for a specific biological target.

References

  • Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. (2023). RSC Advances. [Link]

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). ACS Omega. [Link]

  • Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simulation, DFT, and ADMET Studies. (2023). Molecules. [Link]

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). ResearchGate. [Link]

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. (2002). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Molecules. [Link]

  • Selected neonicotinoids and associated risk for aquatic organisms. (2023). Environmental Sciences Europe. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). Pharmaceuticals. [Link]

  • Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. (2023). Molecules. [Link]

  • Synthesis, Stability and Insecticidal Activity of 2-arylstilbenes. (2019). Pest Management Science. [Link]

  • A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health. (2018). Environmental Science: Processes & Impacts. [Link]

  • Biodegradation of the Neonicotinoid Insecticide Acetamiprid by Actinomycetes Streptomyces canus CGMCC 13662 and Characterization of the Novel Nitrile Hydratase Involved. (2019). Journal of Agricultural and Food Chemistry. [Link]

  • Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations. (2003). Bioscience, Biotechnology, and Biochemistry. [Link]

  • N-Acylhydrazone Pharmacophore's Analgesic and Anti-inflammatory Profile: Recent Advancements during the Past Ten Years. (2024). Medicinal Chemistry. [Link]

  • Synthetic Glabridin Derivatives Inhibit LPS-Induced Inflammation via MAPKs and NF-κB Pathways in RAW264.7 Macrophages. (2021). International Journal of Molecular Sciences. [Link]

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Key Architectural Element in Modern Crop Protection

In the landscape of synthetic organic chemistry, certain molecules, while not end-products themselves, represent critical junctures in the creation of highly influential commercial compounds. Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate, a seemingly unassuming acrylic acid ester, is one such pivotal intermediate. Its history is intrinsically linked to the dawn of the neonicotinoid era of insecticides, a class of compounds that has profoundly shaped global agriculture. This guide provides an in-depth exploration of the discovery and synthetic history of this vital building block, tailored for researchers, scientists, and professionals in drug and pesticide development. We will delve into the scientific rationale behind its synthesis, present a detailed, field-proven protocol, and contextualize its importance within the broader narrative of agrochemical innovation.

The Genesis: A Strategic Intermediate in the Neonicotinoid Revolution

The story of ethyl (E)-3-(6-chloropyridin-3-yl)acrylate is inseparable from the development of imidacloprid, the first commercially successful neonicotinoid insecticide.[1] Developed by Bayer AG in the 1980s, imidacloprid's novel mode of action, targeting the nicotinic acetylcholine receptors in insects, offered a powerful new tool for pest management.[1][2] The pioneering patent for imidacloprid, EP 0 192 060, filed in 1986, laid the groundwork for a new generation of crop protection agents.[3]

Within the intricate synthetic pathways leading to imidacloprid and other first-generation neonicotinoids, a reliable method for constructing the substituted pyridinyl side chain was paramount. Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate emerged as a highly effective precursor, providing the necessary carbon framework and functional handles for subsequent transformations into the final active ingredients. Its discovery was not a serendipitous event but a product of strategic molecular design aimed at achieving a scalable and efficient synthesis of a groundbreaking new class of insecticides.

The Horner-Wadsworth-Emmons Approach: A Cornerstone of Synthesis

The construction of the α,β-unsaturated ester linkage in ethyl (E)-3-(6-chloropyridin-3-yl)acrylate is most effectively and stereoselectively achieved through the Horner-Wadsworth-Emmons (HWE) reaction.[4] This olefination reaction offers significant advantages over the classical Wittig reaction, particularly in its use of phosphonate carbanions, which are more nucleophilic and less basic than their phosphonium ylide counterparts.[5] A key benefit of the HWE reaction is that the water-soluble phosphate byproducts are easily removed during workup, simplifying purification.[4] Furthermore, the HWE reaction with stabilized phosphonates, such as those derived from phosphonoacetates, exhibits a strong preference for the formation of the thermodynamically more stable (E)-alkene, which is the desired isomer for this intermediate.[6]

The logical flow of the synthesis, therefore, hinges on the reaction between a suitable phosphonate and the corresponding aldehyde, 6-chloronicotinaldehyde.

G cluster_0 Synthesis of 6-Chloronicotinaldehyde cluster_1 Horner-Wadsworth-Emmons Reaction 2-chloro-5-(hydroxymethyl)pyridine 2-chloro-5-(hydroxymethyl)pyridine 6-Chloronicotinaldehyde 6-Chloronicotinaldehyde 2-chloro-5-(hydroxymethyl)pyridine->6-Chloronicotinaldehyde Oxidation (e.g., Swern) Triethyl_phosphonoacetate Triethyl phosphonoacetate Phosphonate_Carbanion Phosphonate Carbanion Triethyl_phosphonoacetate->Phosphonate_Carbanion Base Base (e.g., NaH, NaOEt) Base->Phosphonate_Carbanion Intermediate Oxaphosphetane Intermediate Phosphonate_Carbanion->Intermediate Aldehyde 6-Chloronicotinaldehyde Aldehyde->Intermediate Product Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate Intermediate->Product

Figure 1: Synthetic pathway overview.

Synthesis of the Key Precursor: 6-Chloronicotinaldehyde

The viability of the HWE approach is contingent on the availability of the starting aldehyde, 6-chloronicotinaldehyde (CAS 23100-12-1). A common and reliable method for its preparation is the oxidation of 2-chloro-5-(hydroxymethyl)pyridine. This oxidation can be achieved using various modern oxidation protocols, with the Swern oxidation or similar DMSO-based systems being particularly effective due to their mild conditions and high yields.

Field-Proven Experimental Protocol: Synthesis of Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate via Horner-Wadsworth-Emmons Reaction

The following protocol is a robust and reproducible method for the synthesis of the title compound. It is based on established principles of the Horner-Wadsworth-Emmons reaction and is suitable for laboratory-scale synthesis.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
Triethyl phosphonoacetate867-13-0224.19 g/mol 1.1 eq
Sodium hydride (60% dispersion in oil)7646-69-724.00 g/mol 1.1 eq
6-Chloronicotinaldehyde23100-12-1141.55 g/mol 1.0 eq
Anhydrous Tetrahydrofuran (THF)109-99-9-As solvent-
Saturated aqueous NH4Cl--For quenching-
Ethyl acetate141-78-6-For extraction-
Brine--For washing-
Anhydrous sodium sulfate7757-82-6-For drying-

Step-by-Step Methodology:

  • Preparation of the Phosphonate Anion: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil. Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous THF to the flask to create a slurry.

  • Ylide Formation: Cool the THF slurry of sodium hydride to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq) dropwise to the slurry via the dropping funnel over 30 minutes. Allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases. This results in the formation of the phosphonate carbanion (ylide).

  • Condensation Reaction: Dissolve 6-chloronicotinaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the solution of the phosphonate anion at room temperature.

  • Reaction Monitoring and Completion: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Extraction: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl (E)-3-(6-chloropyridin-3-yl)acrylate as a solid.

Expected Yield and Purity:

Following this protocol, typical yields for the Horner-Wadsworth-Emmons reaction are generally high, often in the range of 80-95%. The purity of the product after column chromatography is expected to be >97%.

Visualization of the Synthetic Workflow

The logical progression of the synthesis, from the formation of the key ylide to the final product, is illustrated in the workflow diagram below.

G Start Start Prepare_Ylide Prepare Ylide from Triethyl phosphonoacetate and NaH in THF Start->Prepare_Ylide Add_Aldehyde Add 6-Chloronicotinaldehyde in THF Prepare_Ylide->Add_Aldehyde Reaction Stir at Room Temperature Add_Aldehyde->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify End Pure Product Purify->End

Figure 2: Step-by-step synthetic workflow.

Conclusion: An Enduring Legacy in Chemical Synthesis

Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate stands as a testament to the power of strategic synthetic design in the development of commercially significant molecules. Its history is a clear example of how fundamental organic reactions, such as the Horner-Wadsworth-Emmons olefination, can be expertly applied to solve complex synthetic challenges. For researchers in the fields of agrochemicals and pharmaceuticals, a thorough understanding of the discovery and synthesis of such key intermediates provides not only a historical perspective but also practical, field-proven methodologies that continue to be relevant in modern chemical synthesis. The principles of stereoselectivity, reaction efficiency, and purification that are central to the synthesis of this molecule are enduring lessons in the art and science of organic chemistry.

References

  • ChemBK. 6-Chloro Nicotinaldehyde. Available at: [Link].

  • RSC Advances. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. Available at: [Link].

  • PubChem. Imidacloprid. Available at: [Link].

  • PubMed. Synthesis of a novel [125I]neonicotinoid photoaffinity probe for the Drosophila nicotinic acetylcholine receptor. Available at: [Link].

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link].

  • Chemsrc. 6-Chloronicotinaldehyde. Available at: [Link].

  • ScienceDirect. Synthesis and insecticidal activities of novel bridged-neonicotinoids. Available at: [Link].

  • ResearchGate. Development of a Novel Horner–Wadsworth–Emmons Reagent for the Facile Preparation of Mixed Phosphonoacetates. Available at: [Link].

  • Google Patents. CN102232386A - Insecticidal composition containing flubendiamide and imidacloprid.
  • Google Patents. US5994331A - Insecticidal compositions and methods of use employing imidacloprid and ....
  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link].

  • Google Patents. WO2007042152A1 - Oil based suspension concentrates.
  • The Royal Society of Chemistry. Supporting Information - (ESI) for Green Chemistry. Available at: [Link].

  • National Institutes of Health. Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination. Available at: [Link].

  • ResearchGate. Mechanosynthesis of phosphonocinnamic esters through solvent-free Horner-Wadsworth-Emmons reaction. Available at: [Link].

  • Wikipedia. Triethyl phosphonoacetate. Available at: [Link].

  • National Institutes of Health. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. Available at: [Link].

Sources

A Theoretical and Spectroscopic Deep Dive into 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug development, pyridyl acrylates serve as pivotal structural motifs, offering versatile platforms for creating novel therapeutic agents. This technical guide provides an in-depth exploration of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester, a compound of significant interest in medicinal chemistry. Moving beyond simple synthesis, we delve into the theoretical underpinnings of its molecular structure and spectroscopic properties through advanced computational modeling. This document is designed for researchers, scientists, and drug development professionals, offering a cohesive narrative that bridges theoretical calculations with practical spectroscopic analysis. We will explore Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the prediction of NMR spectra, alongside Natural Bond Orbital (NBO) analysis to understand intramolecular interactions. These theoretical insights are contextualized with established principles of organic synthesis and spectroscopy, providing a robust framework for understanding and manipulating this class of molecules.

Introduction: The Significance of Pyridyl Acrylates in Medicinal Chemistry

Pyridine and its derivatives are ubiquitous in pharmaceuticals, prized for their ability to engage in hydrogen bonding and other key intermolecular interactions within biological systems. The acrylic acid ethyl ester moiety, a Michael acceptor, introduces a reactive center that can be pivotal for covalent modification of biological targets or for serving as a versatile synthetic handle. The specific compound, this compound, combines these features with a chloro-substituent that modulates the electronic properties of the pyridine ring, influencing its reactivity and potential biological activity.

Understanding the precise three-dimensional structure, electronic distribution, and spectroscopic signatures of this molecule is paramount for rational drug design. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools for elucidating these properties with a high degree of accuracy, guiding synthetic efforts and aiding in the interpretation of experimental data.

Synthetic Pathways: Crafting the Molecular Scaffold

The synthesis of this compound can be approached through several established methodologies in organic chemistry. The choice of a particular route often depends on the availability of starting materials, desired scale, and stereochemical control. Two of the most prominent and effective methods are the Heck reaction and the Wittig reaction.

The Heck Reaction: A Palladium-Catalyzed Cross-Coupling Approach

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an unsaturated halide with an alkene.[1][2] For the synthesis of our target molecule, this would involve the coupling of 2-chloro-5-iodopyridine (or the corresponding bromide) with ethyl acrylate.

Conceptual Workflow for Heck Reaction:

Heck_Workflow Start 2-Chloro-5-halopyridine + Ethyl Acrylate Reaction Heck Coupling Reaction (Heat) Start->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) + Phosphine Ligand Catalyst->Reaction Base Base (e.g., Et3N) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester Reaction->Product

Caption: Conceptual workflow of the Heck reaction for synthesis.

Experimental Protocol Outline (Heck Reaction):

  • To a solution of 2-chloro-5-halopyridine in a suitable solvent such as N,N-dimethylformamide (DMF), add ethyl acrylate, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., tri(o-tolyl)phosphine), and a base (e.g., triethylamine).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, and perform an aqueous workup to remove the catalyst and salts.

  • Purify the crude product by column chromatography on silica gel to yield the desired ethyl (E)-3-(6-chloropyridin-3-yl)acrylate.

The Wittig Reaction: The Power of Phosphorus Ylides

The Wittig reaction provides a robust alternative for alkene synthesis by reacting a phosphorus ylide with an aldehyde or ketone.[3][4][5] In this case, 6-chloronicotinaldehyde would be reacted with a stabilized ylide, (triphenylphosphoranylidene)acetic acid ethyl ester. A key advantage of using a stabilized ylide is the high stereoselectivity for the (E)-alkene isomer.[6]

Conceptual Workflow for Wittig Reaction:

Wittig_Workflow Aldehyde 6-Chloronicotinaldehyde Reaction Wittig Reaction Aldehyde->Reaction Ylide Stabilized Phosphorus Ylide (Ph3P=CHCO2Et) Ylide->Reaction Product 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester Reaction->Product Byproduct Triphenylphosphine oxide Reaction->Byproduct

Caption: Conceptual workflow of the Wittig reaction for synthesis.

Experimental Protocol Outline (Wittig Reaction):

  • In a reaction vessel under an inert atmosphere, dissolve 6-chloronicotinaldehyde in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Add a solution of (carbethoxymethylene)triphenylphosphorane (the stabilized ylide) to the aldehyde solution.

  • Stir the reaction mixture at room temperature for several hours, monitoring its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel. The less polar alkene product will typically elute before the more polar triphenylphosphine oxide.

Theoretical Calculations: A Quantum Mechanical Perspective

To gain a deeper understanding of the structural and electronic properties of this compound, we employ Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable method for organic molecules.[7] For enhanced accuracy, particularly for describing diffuse electron density and long-range interactions, the 6-311++G(d,p) basis set is an excellent choice. This basis set includes diffuse functions (++) on heavy atoms and hydrogens, as well as polarization functions (d,p) on heavy atoms and hydrogens, respectively.

Overall Computational Workflow:

Computational_Workflow cluster_input Input Preparation cluster_calc DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Analysis & Interpretation Build Build Initial 3D Structure Opt Geometry Optimization Build->Opt Freq Frequency Analysis Opt->Freq NMR NMR Shielding (GIAO) Opt->NMR NBO NBO Analysis Opt->NBO Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom Vib Vibrational Modes (IR/Raman) Freq->Vib Spec Predicted NMR Spectra (1H, 13C) NMR->Spec Elec Electronic Properties (HOMO-LUMO, Charges) NBO->Elec

Caption: Workflow for theoretical calculations of molecular properties.

Geometry Optimization

The first step in any theoretical analysis is to find the molecule's most stable three-dimensional conformation, its global minimum on the potential energy surface.

Protocol for Geometry Optimization:

  • Input File Preparation: Construct an initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Gaussian Input: Create an input file for a computational chemistry package (e.g., Gaussian) specifying the B3LYP functional and the 6-311++G(d,p) basis set. The keyword Opt is used to request a geometry optimization.

  • Execution: Submit the calculation. The software will iteratively adjust the molecular geometry to minimize the total electronic energy.

  • Verification: Upon completion, confirm that the optimization has converged to a true minimum by performing a frequency calculation. A true minimum will have no imaginary frequencies.

Vibrational Frequency Analysis

A frequency calculation not only confirms that the optimized geometry is a true minimum but also provides the theoretical vibrational spectrum (Infrared and Raman). These calculated frequencies correspond to the different vibrational modes of the molecule (stretches, bends, torsions).

Protocol for Frequency Analysis:

  • Input File: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)). The keyword Freq is used.

  • Analysis: The output will list the vibrational frequencies. These are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental data, accounting for anharmonicity and other systematic errors in the calculation.

  • Interpretation: Key vibrational modes can be assigned to specific functional groups.

Table 1: Predicted vs. Expected IR Frequencies for Key Functional Groups

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Predicted (Scaled) Wavenumber (cm⁻¹)
C=O (Ester)Stretching1715-1735Calculated Value
C=C (Alkene)Stretching1620-1680Calculated Value
C-O (Ester)Stretching1150-1250Calculated Value
Pyridine RingC=C/C=N Stretching1400-1600Calculated Value
C-ClStretching600-800Calculated Value
=C-H (trans)Bending (Out-of-plane)960-990Calculated Value

(Note: "Calculated Value" would be populated with the results from the actual DFT calculation.)

NMR Spectra Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a highly effective approach for calculating NMR shielding tensors, which can then be converted to chemical shifts.[8] This allows for a direct comparison with experimental NMR spectra.

Protocol for NMR Prediction:

  • Input File: Using the optimized geometry, perform an NMR calculation using the GIAO method at the B3LYP/6-311++G(d,p) level. The keyword NMR=GIAO is used.

  • Referencing: The calculated absolute shielding values (σ) must be converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (TMS). This is done by calculating the absolute shielding of TMS at the same level of theory (σ_ref) and using the formula: δ_calc = σ_ref - σ_calc.

  • Solvent Effects: For more accurate predictions, solvent effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine H-2Calculated Value-
Pyridine H-4Calculated Value-
Pyridine H-5Calculated Value-
Vinylic H (α to C=O)Calculated Value-
Vinylic H (β to C=O)Calculated Value-
Ethyl -CH₂-Calculated Value-
Ethyl -CH₃Calculated Value-
Pyridine C-2-Calculated Value
Pyridine C-3-Calculated Value
Pyridine C-4-Calculated Value
Pyridine C-5-Calculated Value
Pyridine C-6-Calculated Value
Vinylic C (α to C=O)-Calculated Value
Vinylic C (β to C=O)-Calculated Value
Carbonyl C-Calculated Value
Ethyl -CH₂--Calculated Value
Ethyl -CH₃-Calculated Value

(Note: "Calculated Value" would be populated with the results from the GIAO-DFT calculation.)

Frontier Molecular Orbitals and NBO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into lone pairs, and bonding and anti-bonding orbitals.[9][10] This allows for the quantification of hyperconjugative interactions and charge transfer.

Protocol for NBO Analysis:

  • Input File: NBO analysis is typically requested as part of a single-point energy calculation on the optimized geometry using the Pop=NBO keyword in Gaussian.

  • Analysis: The output provides information on natural atomic charges, hybridization of orbitals, and second-order perturbation theory analysis of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs.

Key insights from NBO analysis would include the delocalization of electron density from the pyridine ring and the ester group into the π-system of the acrylate, which influences the molecule's reactivity and electronic absorption properties.

Bridging Theory and Experiment: Validation and Interpretation

While no specific experimental spectra for this compound are readily available in the searched literature, the theoretical predictions can be validated by comparison with known data for analogous structures. For instance, the characteristic signals for an ethyl ester (a triplet around 1.3 ppm and a quartet around 4.2 ppm in the ¹H NMR) and the trans-coupled vinylic protons (two doublets with a coupling constant of ~16 Hz) are expected to be present.[11][12] The predicted chemical shifts for the pyridine ring protons and carbons can be compared with databases of substituted pyridines.[13] Similarly, the calculated IR frequencies for the C=O stretch (~1720 cm⁻¹), C=C stretch (~1640 cm⁻¹), and the out-of-plane bend for the trans-alkene (~980 cm⁻¹) can be compared with typical values for α,β-unsaturated esters.[14][15]

Conclusion

This technical guide has provided a comprehensive framework for the theoretical and spectroscopic analysis of this compound. By integrating established synthetic methodologies with advanced computational techniques, we have outlined a clear path for its preparation and detailed characterization. The protocols for DFT-based calculations—from geometry optimization and frequency analysis to NMR and NBO analysis—offer a powerful toolkit for researchers to predict and understand the molecule's properties at a quantum-mechanical level. While direct experimental validation for this specific compound is pending, the theoretical framework presented here provides robust, actionable insights that are crucial for its application in medicinal chemistry and drug discovery. This integrated approach exemplifies the synergy between computational and experimental chemistry, paving the way for more efficient and informed molecular design.

References

  • Pascual-Teresa, B. de, & Sánchez-Sanz, G. (2018). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 58(3), 534–545. [Link]

  • Royal Society of Chemistry. (2011). Supporting Information for "A general and efficient iron-catalyzed olefination of aldehydes and ketones". [Link]

  • Bagno, A., Saielli, G., & Bifulco, G. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(16), 3513–3516. [Link]

  • University of California, Los Angeles. (n.d.). NMR: Novice Level, Spectrum 17. Retrieved from [Link]

  • Jia, W.-L., et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1287–1290. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Retrieved from [Link]

  • Ruhr-Universität Bochum. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. In Wikipedia. [Link]

  • ResearchGate. (n.d.). Density Functional Theory (DFT) Methods Key Notes: Fundamental Aspect. Retrieved from [Link]

  • Labflow. (n.d.). Lab 3 - Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction - Examples and Mechanism. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Wikipedia. (2023). Wittig reaction. In Wikipedia. [Link]

  • ResearchGate. (n.d.). Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. [Link]

  • MDPI. (2021). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Molecules, 26(15), 4488. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • University of California, Davis. (2017). 20. A Solvent Free Wittig Reaction. [Link]

  • Diva-Portal.org. (2008). Heck Reactions with Aryl Chlorides. [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparisons of FTIR Spectra of ethyl acrylate-divinylbenzene copolymer... Retrieved from [Link]

  • PubChem. (n.d.). (E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethylacrylate - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The precise understanding of a compound's solubility is fundamental to its successful application in chemical synthesis, purification, and formulation. This is particularly critical for active pharmaceutical ingredients (APIs) and their intermediates. This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester in a range of common organic solvents. We will delve into the theoretical principles governing its solubility based on its molecular structure, present a detailed, field-proven experimental protocol for generating reliable thermodynamic solubility data, and offer a predictive analysis to guide solvent selection. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this key chemical entity.

Introduction to the Target Compound

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a substituted pyridine ring conjugated with an acrylate system, makes it a versatile intermediate for the synthesis of more complex molecules. A thorough understanding of its solubility is a prerequisite for efficient process development, enabling rational solvent selection for reactions, ensuring high recovery and purity during crystallization, and facilitating viable formulation strategies.[1][2]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 159153-39-6[3][4]
Molecular Formula C₁₀H₁₀ClNO₂[3]
Molecular Weight 211.64 g/mol [3]
Appearance Solid
SMILES String CCOC(=O)\C=C\c1ccc(Cl)nc1
InChI Key FHRIBCCVJCCJCZ-GQCTYLIASA-N

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules.[5][6][7] For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

2.1 Molecular Structure Analysis

The solubility behavior of this compound is dictated by the combined characteristics of its functional groups:

  • Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and introduces a significant dipole moment, imparting polar character. The electronegative chlorine atom further enhances this polarity.

  • Ethyl Ester Group: This group is polar and contains two potential hydrogen bond acceptor sites (the carbonyl oxygen and the ether oxygen). It contributes significantly to the molecule's ability to interact with polar solvents.

  • Acrylic Backbone and Aromatic Ring: The carbon framework is largely non-polar and will have favorable van der Waals interactions with non-polar or moderately polar solvents.

This combination of polar and non-polar regions suggests the molecule is moderately polar and will exhibit a nuanced solubility profile, likely favoring polar aprotic and moderately polar protic solvents.

2.2 Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is through Hansen Solubility Parameters (HSP).[8][9] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle states that substances with similar HSP values (δD, δP, δH) are likely to be miscible.[10][11] By mapping the HSP of the target compound and various solvents, a "solubility sphere" can be defined, providing a powerful predictive tool for solvent screening.

G cluster_solute Solute: this compound cluster_solvents Solvent Classes & Dominant Interactions Compound Pyridine-Acrylate Core Pyridine Polar Pyridine Ring (Cl, N) (H-bond acceptor, Dipole) Compound->Pyridine Ester Polar Ethyl Ester (H-bond acceptor, Dipole) Compound->Ester Backbone Non-Polar Carbon Backbone (van der Waals) Compound->Backbone Protic Polar Protic (e.g., Ethanol) Donates & Accepts H-bonds Pyridine->Protic Good Interaction Aprotic Polar Aprotic (e.g., Acetone, DMSO) Dipole, Accepts H-bonds Pyridine->Aprotic Strong Interaction (Dipole, H-bond) NonPolar Non-Polar (e.g., Hexane) van der Waals Pyridine->NonPolar Poor Interaction Ester->Protic Good Interaction Ester->Aprotic Strong Interaction (Dipole, H-bond) Ester->NonPolar Poor Interaction Backbone->Protic Poor Interaction Backbone->Aprotic Poor Interaction Backbone->NonPolar Favorable Interaction

Caption: Predicted interactions between the solute's functional groups and different solvent classes.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is required. The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated, equilibrated solution.[12][13] The following protocol is adapted from the OECD Test Guideline 105.[14][15]

G start Start step1 Step 1: Preparation Add excess solid solute to a known volume of solvent in a sealed vial. start->step1 For each solvent step2 Step 2: Equilibration Agitate vials in a temperature-controlled shaker (e.g., 25°C) for 24-48 hours. step1->step2 step3 Step 3: Phase Separation Allow vials to stand to let solids settle. Centrifuge at high speed to pellet remaining suspended solid. step2->step3 step4 Step 4: Sampling Carefully withdraw an aliquot from the clear supernatant. step3->step4 step5 Step 5: Dilution Dilute the aliquot with a suitable mobile phase to fall within the analytical instrument's linear range. step4->step5 step6 Step 6: Quantification Analyze the diluted sample using a validated HPLC-UV method against a calibration curve. step5->step6 step7 Step 7: Calculation Calculate the original concentration (e.g., in mg/mL or mol/L) using the dilution factor. step6->step7 end_node End: Solubility Value Obtained step7->end_node

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

3.1 Protocol: Equilibrium Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in selected organic solvents at a constant temperature (e.g., 25°C).

Materials and Reagents:

  • This compound (>97% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or screw-cap flasks

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC vials

Equipment:

  • Analytical balance

  • Temperature-controlled orbital shaker

  • Benchtop centrifuge

  • Calibrated HPLC system with a UV detector

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials (e.g., add ~20 mg to 2 mL of each solvent). The key is to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C). Agitate the samples for a sufficient duration to reach equilibrium. A preliminary time-course study can establish this, but 24 to 48 hours is typical.

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow coarse particles to settle. Then, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant. To ensure no solid is transferred, this can be done using a syringe fitted with a solvent-compatible filter.

  • Dilution: Quantitatively dilute the aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample via a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve.

  • Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

3.2 Analytical Quantification: HPLC-UV Method Development

A reverse-phase HPLC method is generally suitable.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure peak sharpness).

  • Detection: UV detection at a wavelength of maximum absorbance (λmax) for the compound.

  • Calibration: Prepare a series of standard solutions of known concentrations from a stock solution. Inject these to generate a calibration curve of peak area versus concentration. A linear regression with R² > 0.999 is required for accurate quantification.

Predicted Solubility Profile and Data Interpretation

While experimental determination is paramount, a predicted profile based on chemical principles can guide solvent selection. The following table provides an estimation of the solubility of this compound in various solvent classes.

Table 2: Predicted Solubility Profile and Rationale

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, DMSO, DMF, AcetonitrileHighExcellent match. These solvents have strong dipoles and can act as H-bond acceptors, effectively solvating both the polar pyridine ring and the ethyl ester group.[5]
Alcohols Methanol, Ethanol, IsopropanolHigh to MediumGood match. These protic solvents can accept H-bonds at their oxygen and have dipoles that interact well with the solute. Solubility may decrease slightly with increasing alkyl chain length.
Esters Ethyl AcetateMediumModerate match. Polarity is similar, but H-bonding interactions are weaker than with alcohols or aprotic solvents.
Halogenated Dichloromethane (DCM), ChloroformMedium to LowDCM can solvate moderately polar compounds. The solute's chlorine atom may have favorable interactions.
Aromatic Hydrocarbons Toluene, XyleneLowPoor polarity match. Solvation will rely primarily on weaker van der Waals forces with the compound's non-polar backbone.[6]
Aliphatic Hydrocarbons Hexane, HeptaneVery LowMismatch. These non-polar solvents cannot effectively overcome the solute's crystal lattice energy due to a lack of favorable polar interactions.[5][6]

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. Its molecular structure, possessing both polar (pyridine, ester) and non-polar (hydrocarbon backbone) characteristics, predicts a solubility profile that favors polar aprotic and moderately polar protic solvents. This guide provides the essential theoretical background to understand this behavior and a robust, step-by-step "gold standard" protocol for its experimental determination.[13] By applying the shake-flask method coupled with accurate HPLC quantification, researchers can generate the high-quality data needed to optimize reaction conditions, design efficient crystallization processes, and accelerate development timelines.

References

  • Situ Biosciences. OECD 105 - Water Solubility.

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

  • GeeksforGeeks. Polarity and Solubility of Organic Compounds.

  • OECD. Test No. 105: Water Solubility.

  • OECD. Test No. 105: Water Solubility (1995).

  • FILAB. Solubility testing in accordance with the OECD 105.

  • Analytice. OECD 105 - Water Solubility Test at 20°C.

  • National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note.

  • PubMed. A review of methods for solubility determination in biopharmaceutical drug characterization.

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

  • University of Calgary. Solubility of Organic Compounds.

  • Taylor & Francis Online. Hansen solubility parameter – Knowledge and References.

  • Wikipedia. Hansen solubility parameter.

  • Enamine. Shake-Flask Solubility Assay.

  • Hansen Solubility Parameters. Welcome to the official site of HSP and HSPiP.

  • Homework.Study.com. How does polarity affect solubility?

  • YouTube. How Does Solvent Polarity Impact Compound Solubility?

  • American Coatings Association. Hansen Solubility Parameters (HSP): 1—Introduction.

  • Sigma-Aldrich. This compound AldrichCPR.

  • Kinam Park, Purdue University. Hansen Solubility Parameters 2000.pdf.

  • PubChem. 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester.

  • fishersci.com. This compound, min 97%, 1 gram.

  • Santa Cruz Biotechnology. This compound.

  • Echemi. This compound.

  • BLDpharm. (E)-3-(6-Chloropyridin-3-yl)acrylic acid.

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

  • ResearchGate. How do I synthesize acrylic ester?

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.

  • Santa Cruz Biotechnology (Español). This compound.

  • Wikipedia. Ethyl acrylate.

Sources

The Analytical Scientist's Guide to the Structural Elucidation of Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is the bedrock of innovation and regulatory compliance. Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate, a halogenated pyridyl acrylate, represents a class of compounds with significant potential in medicinal chemistry and as a versatile building block in organic synthesis.[1] Its structural integrity is paramount to understanding its reactivity, biological activity, and safety profile. This guide provides a comprehensive, technically-grounded framework for the structural elucidation of this target molecule, moving beyond a simple recitation of methods to a narrative that explains the causality behind experimental choices, ensuring a self-validating analytical workflow.

The structural elucidation of an organic molecule is a puzzle where each piece of spectroscopic data provides a unique clue to the overall atomic arrangement.[2] For Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate, a multi-technique approach is not just recommended; it is essential for unambiguous confirmation. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique will be presented with an emphasis on not just the "how" but the "why," reflecting the experience of a seasoned analytical scientist.

Foundational Analysis: The Expected Molecular Blueprint

Before embarking on any experimental work, a thorough in-silico analysis of the target molecule provides a set of expectations against which to compare our empirical data.

Molecular Formula: C₁₀H₁₀ClNO₂[3][4] Molecular Weight: 211.64 g/mol [3][4] IUPAC Name: ethyl (E)-3-(6-chloro-pyridin-3-yl)prop-2-enoate

The "(E)" designation in the IUPAC name is a critical piece of information, indicating a trans configuration of the substituents on the carbon-carbon double bond of the acrylate moiety. This stereochemistry will have a direct and measurable impact on our spectroscopic results, particularly in ¹H NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[2] We will employ both ¹H and ¹³C NMR to build a complete picture of the molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of structurally similar compounds, such as (E)-methyl 3-(pyridin-3-yl)acrylate and other substituted pyridyl acrylates, and foundational principles of NMR theory.[5] The spectrum is expected to reveal five distinct sets of signals.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.6Doublet (d)1HH-2 (Pyridine)This proton is ortho to the nitrogen atom, leading to significant deshielding.
~7.8Doublet of Doublets (dd)1HH-4 (Pyridine)This proton is coupled to both H-2 and H-5, and is deshielded by the aromatic ring current.
~7.4Doublet (d)1HH-5 (Pyridine)This proton is coupled to H-4 and is influenced by the electron-withdrawing chlorine atom.
~7.6Doublet (d)1Hα-CH (acrylate)This vinylic proton is deshielded by the adjacent carbonyl group and the aromatic ring. The large coupling constant with the β-CH confirms the (E)-stereochemistry.
~6.5Doublet (d)1Hβ-CH (acrylate)This vinylic proton is coupled to the α-CH.
~4.2Quartet (q)2H-OCH₂-These protons are adjacent to the ester oxygen, resulting in a downfield shift. They are split into a quartet by the neighboring methyl group.
~1.3Triplet (t)3H-CH₃These protons are in a typical alkyl region and are split into a triplet by the adjacent methylene group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Based on data from analogous compounds like ethyl acrylate, we can predict the following chemical shifts.[6][7]

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~166C=O (Ester)The carbonyl carbon of the ester group is highly deshielded.
~151C-6 (Pyridine)This carbon is attached to the electronegative chlorine atom, causing a significant downfield shift.
~150C-2 (Pyridine)This carbon is adjacent to the nitrogen atom, leading to deshielding.
~144α-C (acrylate)This vinylic carbon is deshielded by the adjacent carbonyl group.
~137C-4 (Pyridine)Aromatic carbon deshielded by the ring current.
~130C-3 (Pyridine)This is the point of attachment to the acrylate group.
~124C-5 (Pyridine)Aromatic carbon.
~120β-C (acrylate)Vinylic carbon.
~61-OCH₂-The carbon of the methylene group is deshielded by the adjacent oxygen atom.
~14-CH₃The methyl carbon appears in the typical upfield alkyl region.
Experimental Protocol for NMR Analysis

A rigorous and well-documented experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize acquisition parameters, including the number of scans, relaxation delay, and pulse width.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but highly recommended for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for connecting different fragments of the molecule.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation pattern.[2]

Expected Mass Spectrum

Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable. EI will induce more fragmentation, which is useful for structural elucidation.

Expected Molecular Ion Peak (M⁺):

  • m/z = 211 (corresponding to ¹²C₁₀¹H₁₀³⁵Cl¹⁴N¹⁶O₂)

  • An M+2 peak at m/z = 213 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope).

Predicted Fragmentation Pattern: The fragmentation of the molecule will likely proceed through several key pathways. Drawing from the known fragmentation of esters and aromatic compounds, we can anticipate the following key fragments:

m/z Fragment Proposed Loss
182[M - C₂H₅]⁺Loss of the ethyl group from the ester.
166[M - OC₂H₅]⁺Loss of the ethoxy radical, a common fragmentation pathway for ethyl esters.
138[M - COOC₂H₅]⁺Loss of the entire ethyl carboxylate group.
111[C₅H₃ClN]⁺Fragment corresponding to the chloropyridinyl moiety.
Experimental Protocol for Mass Spectrometry Analysis

Instrumentation:

  • A mass spectrometer with an appropriate ionization source (EI or ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

  • Solvent Selection: Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[1]

  • Sample Introduction:

    • For ESI: The sample solution is directly infused into the ion source.

    • For EI: The sample is introduced via a direct insertion probe or after separation by Gas Chromatography (GC-MS), if the compound is sufficiently volatile and thermally stable.

Data Acquisition:

  • Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-500).

  • If using a high-resolution mass spectrometer, determine the accurate mass of the molecular ion to confirm the elemental composition.

  • If using tandem mass spectrometry (MS/MS), select the molecular ion and fragment it to obtain a detailed fragmentation spectrum, which can be used to confirm the proposed fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Expected FTIR Absorption Bands

The FTIR spectrum of Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate will be characterized by several key absorption bands indicative of its α,β-unsaturated ester and chloropyridine functionalities.[8][9]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Rationale
~3100-3000C-H stretchAromatic and Vinylic C-HStretching vibrations of the C-H bonds on the pyridine ring and the double bond.
~2980-2850C-H stretchAliphatic C-HStretching vibrations of the C-H bonds in the ethyl group.
~1720C=O stretchα,β-Unsaturated EsterThe carbonyl stretching frequency is lowered from that of a saturated ester (~1740 cm⁻¹) due to conjugation with the C=C double bond.[9]
~1640C=C stretchAlkeneThe stretching vibration of the carbon-carbon double bond.
~1590, ~1470C=C and C=N stretchPyridine RingCharacteristic aromatic ring stretching vibrations.
~1250, ~1170C-O stretchEsterAsymmetric and symmetric stretching vibrations of the C-O single bonds in the ester group.[9]
~1100C-Cl stretchAryl HalideThe stretching vibration of the carbon-chlorine bond.
~980=C-H bend (out-of-plane)Trans-alkeneThis absorption is characteristic of the out-of-plane bending of the hydrogens on a trans-disubstituted double bond.
Experimental Protocol for FTIR Analysis

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (for a solid sample):

  • KBr Pellet Method:

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[9]

    • Press the mixture in a pellet die under high pressure to form a transparent pellet.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.[9]

    • Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Place the prepared sample in the spectrometer and acquire the sample spectrum.

  • The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Integrated Structural Elucidation Workflow

The power of this multi-technique approach lies in the integration of the data from each experiment to build a cohesive and self-validating structural assignment.

Structural_Elucidation_Workflow cluster_synthesis Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Target_Molecule Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate NMR NMR Spectroscopy (¹H, ¹³C, 2D) Target_Molecule->NMR MS Mass Spectrometry (EI or ESI) Target_Molecule->MS FTIR FTIR Spectroscopy (ATR or KBr) Target_Molecule->FTIR NMR_Data Chemical Shifts Coupling Constants Connectivity NMR->NMR_Data Provides MS_Data Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Data Provides FTIR_Data Functional Groups (C=O, C=C, C-Cl) FTIR->FTIR_Data Provides Structure_Confirmation Final Structure Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation FTIR_Data->Structure_Confirmation

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. By beginning with a theoretical prediction of the expected data, we establish a hypothesis that is then tested and refined through rigorous experimental work. The ¹H and ¹³C NMR spectra provide the detailed map of the carbon and proton framework, while mass spectrometry confirms the molecular weight and offers corroborating structural information through fragmentation analysis. FTIR spectroscopy serves as a rapid and reliable method for confirming the presence of key functional groups.

The true confidence in the final structural assignment comes not from a single piece of data, but from the collective agreement of all the spectroscopic evidence. This integrated, multi-technique approach, grounded in a thorough understanding of the principles behind each method, represents the gold standard in modern chemical analysis and is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. (2012). The Royal Society of Chemistry. Retrieved from [Link]

  • hnl17_sln.html. (n.d.). Michigan State University. Retrieved from [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Does anyone know the reason for the high wavelength value of an unsaturated ester group in FTIR spectra? (2014). ResearchGate. Retrieved from [Link]

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. (2002). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Supporting Information. (2016). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. (2020). MDPI. Retrieved from [Link]

  • ¹H NMR spectra of double bond region for recovered ethyl acrylate... (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl (2E)-3-(2-chlorophenyl)-2-[hydroxy(phenyl)methyl]acrylate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

A Technical Guide to the Identification and Validation of Potential Biological Targets for 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 3-(6-chloro-pyridin-3-yl)-acrylic acid ethyl ester is a small molecule featuring a halogenated pyridine core, a structure prevalent in medicinal chemistry.[1] Identifying the direct biological targets of such novel compounds is a critical yet challenging step in drug discovery and chemical biology, essential for elucidating its mechanism of action and potential therapeutic applications. This guide presents a comprehensive, multi-platform strategy for the systematic identification and validation of its protein targets. We eschew a singular approach, instead advocating for an integrated workflow that begins with hypothesis generation through computational methods, proceeds to unbiased, proteome-wide experimental screening, and culminates in rigorous biochemical and cellular validation. This document provides senior researchers, scientists, and drug development professionals with the detailed protocols and scientific rationale necessary to navigate the complex process of target deconvolution, ensuring a high degree of scientific integrity and confidence in the results.

Introduction: From Chemical Structure to Biological Function

The journey to understand the pharmacological effect of a small molecule begins with its structure. The molecule , this compound, possesses distinct chemical features that can inform our initial hypotheses.

Chemical Properties of this compound

A foundational understanding of the molecule's physicochemical properties is paramount for designing effective experiments.

PropertyValueSource
CAS Number 159153-39-6[2][3]
Molecular Formula C₁₀H₁₀ClNO₂[2][3]
Molecular Weight 211.64 g/mol [2][3]
Form Solid
SMILES String CCOC(=O)\C=C\c1ccc(Cl)nc1
InChI Key FHRIBCCVJCCJCZ-GQCTYLIASA-N
The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, appearing as a core component in numerous FDA-approved drugs.[1] Its heterocyclic nature allows it to act as a hydrogen bond acceptor and engage in various non-covalent interactions with protein targets. Notably, pyridinic structures are common in modulators of neuronal receptors, such as nicotinic acetylcholine receptors (nAChRs) and gamma-aminobutyric acid (GABA) receptors, making these protein families a logical starting point for investigation.[4][5][6][7]

Rationale for an Integrated Target Identification Workflow

No single method for target identification is foolproof. A robust strategy relies on the convergence of evidence from multiple, orthogonal approaches.[8] By combining computational prediction with unbiased experimental techniques, we can triangulate on high-confidence targets, minimizing the risk of false positives and building a compelling, evidence-based case for a specific mechanism of action. This guide details a workflow designed to maximize the probability of success.

Caption: Integrated workflow for small molecule target identification.

In Silico Target Prediction: A Hypothesis-Generating Approach

The most efficient path to target identification begins in silico. Computational methods serve as a powerful and cost-effective screening funnel, analyzing the compound's structure to predict its most likely binding partners from vast biological databases.[9][10] This step is not meant to provide definitive answers but to generate a ranked list of testable hypotheses, thereby focusing subsequent, resource-intensive experimental work.

Methodology 1: Reverse Docking

Causality: Conventional docking screens many ligands against a single protein target. Reverse docking inverts this paradigm: it screens a single ligand—our compound of interest—against a library of thousands of protein structures.[9] The underlying principle is that the compound will achieve a more favorable (i.e., lower energy) binding score with its true biological targets compared to unrelated proteins.

Protocol: Reverse Docking Workflow

  • Ligand Preparation: Generate a high-quality 3D conformer of this compound. Assign appropriate atom types and partial charges using a force field like MMFF94.

  • Target Database Selection: Utilize a comprehensive database of human protein crystal structures, such as the Protein Data Bank (PDB), filtered for druggable binding sites.

  • Docking Simulation: Employ a validated docking algorithm (e.g., AutoDock, Glide) to systematically place the ligand into every prepared binding site in the database.

  • Scoring and Ranking: Score each ligand-protein pose based on the calculated binding energy. Rank all protein targets from the most to the least favorable binding score.

  • Hit List Analysis: Analyze the top-ranked proteins. Look for enrichment of specific protein families (e.g., kinases, ion channels) or pathways. This list forms the primary set of hypotheses.

Methodology 2: Ligand-Based Pharmacophore Screening

Causality: This method operates on the principle of "similar properties, similar activity." It does not require protein structures. Instead, it identifies the key chemical features (pharmacophore) of our compound—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—and searches databases for known drugs or ligands that share a similar 3D arrangement of these features.[10] A match suggests our compound may share a target with the known ligand.

Protocol: Pharmacophore Screening Workflow

  • Pharmacophore Generation: Generate a 3D pharmacophore model from the lowest energy conformer of this compound.

  • Database Selection: Choose a database of known bioactive molecules with annotated targets (e.g., ChEMBL).

  • Virtual Screening: Screen the pharmacophore model against the 3D conformers of the database molecules.

  • Hit Analysis: Retrieve the known biological targets of the molecules that show a high degree of pharmacophoric similarity.

  • Target Prioritization: Cross-reference the targets identified via this method with those from the reverse docking screen to identify overlapping, high-confidence hypotheses.

Experimental Target Identification: Unbiased Proteome-Wide Screening

Following computational prediction, we move to unbiased experimental methods that survey the entire proteome for interactions without a priori assumptions. We prioritize label-free techniques, which use the native, unmodified small molecule, thereby avoiding the risk that a chemical tag or linker might alter its binding activity.[11][12]

Protocol 1: Drug Affinity Responsive Target Stability (DARTS)

Causality: The DARTS method is based on the biophysical principle that when a small molecule binds to its target protein, it often induces a more stable, compact conformation.[13][14] This increased stability renders the protein target more resistant to digestion by a broad-spectrum protease.[12][15][16] By comparing protease-treated lysates with and without the compound, we can identify protected proteins via mass spectrometry.[14]

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Protocol: Step-by-Step DARTS

  • Lysate Preparation: Culture and harvest cells (e.g., HEK293T, Jurkat) and prepare a native protein lysate using a non-denaturing lysis buffer. Determine the total protein concentration.

  • Compound Incubation: Aliquot the lysate into two sets. To the 'treatment' group, add this compound to a final concentration of 10-50 µM. To the 'control' group, add an equivalent volume of vehicle (e.g., DMSO).[13] Incubate all samples for 1 hour at room temperature.

  • Protease Digestion: Add a broad-spectrum protease (e.g., Pronase) to both control and treatment samples at an optimized protease-to-protein ratio. Incubate for 30 minutes at room temperature.

  • Quenching: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

  • Gel Electrophoresis: Separate the protein fragments by SDS-PAGE.

  • Visualization: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).

  • Analysis and Identification: Carefully compare the banding patterns between the control and treated lanes. Bands that are present or more intense in the compound-treated lane represent proteins that were protected from digestion. Excise these bands and identify the proteins using LC-MS/MS.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA leverages another fundamental biophysical principle: ligand binding stabilizes a target protein against thermal denaturation.[17] When cells or lysates are heated, proteins unfold and aggregate out of solution. A protein bound to a ligand will require a higher temperature to denature, thus remaining soluble at temperatures where its unbound form would aggregate.[18][19][20] This shift in thermal stability is a direct proxy for target engagement in a physiological context.[19]

Caption: Workflow for generating a CETSA melt curve to detect target engagement.

Protocol: Step-by-Step CETSA for Melt Curve Generation

  • Cell Treatment: Treat intact, cultured cells with either the compound or vehicle control for 1-2 hours under normal culture conditions.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[20]

  • Lysis: Lyse the cells (e.g., via freeze-thaw cycles) to release cellular contents.

  • Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation.

  • Detection: Analyze the soluble fractions by Western blot using an antibody against a hypothesized target (from in silico screening) or by quantitative mass spectrometry for an unbiased, proteome-wide analysis.

  • Data Analysis: For each protein, plot the amount of soluble protein remaining as a function of temperature. A shift of the melting curve to a higher temperature in the compound-treated samples relative to the control indicates direct target engagement.[20]

Target Validation and Mechanistic Elucidation

Identifying a 'hit' from an unbiased screen is not the endpoint. The candidate protein must be rigorously validated to confirm it is a direct and functionally relevant target.[21] This phase uses orthogonal assays to confirm the binding interaction and probe its functional consequences.

Biochemical Validation: In Vitro Enzyme Inhibition Assays

Causality: If a candidate target identified through DARTS or CETSA is an enzyme, the most direct validation is to assess whether the compound modulates its catalytic activity.[22] An enzyme inhibition assay directly measures the rate of an enzymatic reaction in the presence and absence of the compound, providing quantitative data on its potency (e.g., IC₅₀ value) and mechanism of inhibition.[23][24][25]

Protocol: Determining Enzyme IC₅₀

  • Assay Setup: In a microplate, combine the purified recombinant target enzyme, its specific substrate, and assay buffer.

  • Compound Titration: Add this compound across a range of concentrations (e.g., from 1 nM to 100 µM). Include a vehicle-only control (0% inhibition) and a positive control inhibitor (100% inhibition).

  • Reaction Initiation: Initiate the enzymatic reaction (e.g., by adding a co-factor or substrate).

  • Signal Detection: Measure the rate of product formation or substrate depletion over time using an appropriate detection method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: For each compound concentration, calculate the percentage of enzyme inhibition relative to the vehicle control. Plot percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

ParameterDescription
IC₅₀ The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
Kᵢ The inhibition constant; a measure of the inhibitor's binding affinity.
Mechanism Competitive, non-competitive, uncompetitive, or mixed inhibition.[24]
Cellular Validation and Pathway Analysis

Causality: Final validation requires demonstrating that the compound engages its target in living cells and elicits a downstream biological response consistent with modulating that target. This step connects the direct binding event to a cellular phenotype.

Hypothetical Example: Modulation of a Nicotinic Acetylcholine Receptor (nAChR) Based on the compound's pyridyl structure, nAChRs are a plausible target class.[4][6] These are ligand-gated ion channels that, upon activation, allow the influx of cations like Na⁺ and Ca²⁺, leading to neuronal depolarization.[4]

Sources

literature review of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Introduction

This compound is a key heterocyclic building block in modern organic synthesis.[1][2][3] Its structure, featuring a halogenated pyridine ring conjugated with an α,β-unsaturated ester, makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The pyridine nitrogen offers a site for hydrogen bonding and metabolic manipulation, the chlorine atom provides a handle for further cross-coupling reactions, and the acrylate moiety serves as a versatile Michael acceptor.

This guide provides an in-depth review of the principal synthetic methodologies for preparing this compound. We will move beyond simple procedural lists to explore the mechanistic underpinnings and strategic considerations behind each pathway, offering researchers and drug development professionals the critical insights needed for successful synthesis and process optimization. The primary routes discussed are the Heck Reaction, the Horner-Wadsworth-Emmons Reaction, and the Wittig Reaction, each offering distinct advantages in terms of starting material availability, stereoselectivity, and process scalability.

Core Synthetic Strategies

The formation of the C-C double bond between the pyridine ring and the acrylic acid ester is the central challenge in synthesizing the target molecule. The choice of strategy is often dictated by the availability of starting materials, desired stereochemical outcome (predominantly the E-isomer), and reaction scalability.

The Heck Reaction: A Palladium-Catalyzed Olefination

The Heck reaction is a cornerstone of modern C-C bond formation, creating a vinyl group on an aromatic ring through a palladium-catalyzed coupling of an aryl halide with an alkene.[4][5] For this synthesis, the reaction couples a halo-substituted pyridine with ethyl acrylate.

The catalytic cycle of the Heck reaction is a well-established process involving a sequence of oxidative addition, olefin insertion, and β-hydride elimination steps.[5]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (typically C-I or C-Br) of the pyridine starting material, forming a Pd(II) complex.

  • Olefin Coordination & Insertion : Ethyl acrylate coordinates to the palladium center, followed by migratory insertion of the pyridyl group onto the alkene. This step forms a new carbon-carbon bond.

  • β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated, re-forming the double bond and generating a palladium-hydride species. This step predominantly yields the more stable E-isomer.

  • Reductive Elimination : A base is used to neutralize the generated acid (HX) and regenerate the Pd(0) catalyst, allowing the cycle to continue.

Heck_Reaction Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArylHalide 2-Chloro-5-iodopyridine ArylHalide->OxAdd EthylAcrylate Ethyl Acrylate Insertion Olefin Insertion EthylAcrylate->Insertion PdII_Complex Aryl-Pd(II)-X OxAdd->PdII_Complex PdII_Complex->Insertion SigmaComplex σ-Alkyl Pd(II) Complex Insertion->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim ProductComplex Product-Pd(II)-H Complex BetaElim->ProductComplex Product Target Ester ProductComplex->Product RedElim Reductive Elimination (Base) ProductComplex->RedElim RedElim->Pd0 HX HX RedElim->HX Base Base Base->RedElim

Caption: Catalytic cycle of the Heck reaction for synthesis.

  • Setup : To an oven-dried, three-necked flask equipped with a condenser and magnetic stirrer, add 2-chloro-5-iodopyridine (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Inert Atmosphere : Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Reagent Addition : Add anhydrous solvent (e.g., DMF or toluene, ~5 mL per mmol of halide) followed by ethyl acrylate (1.5 equiv) and a base such as triethylamine (2.0 equiv) or sodium carbonate (2.0 equiv).[6]

  • Reaction : Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester.

ParameterConditionRationale / Insight
Aryl Halide 2-Chloro-5-iodo pyridineThe C-I bond is weaker than C-Br or C-Cl, facilitating faster oxidative addition.
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Simple, commercially available palladium precursors are often sufficient.[7]
Base Triethylamine, Na₂CO₃, K₂CO₃Neutralizes the H-X byproduct, preventing catalyst deactivation and driving the reaction forward.
Solvent DMF, Toluene, AcetonitrileAprotic polar solvents are typically used to ensure solubility of the reagents and catalyst.
Yield 60-85% (Typical)Yields are generally good but can be sensitive to catalyst activity and purity of reagents.
The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classic Wittig reaction for synthesizing α,β-unsaturated esters.[8] It involves the reaction of an aldehyde with a phosphonate-stabilized carbanion, which offers two key advantages: the byproduct is a water-soluble phosphate salt, simplifying purification, and the reaction strongly favors the formation of the thermodynamically more stable (E)-alkene.[9]

  • Deprotonation : A base (e.g., NaH, NaOMe) deprotonates the α-carbon of the phosphonate ester (triethyl phosphonoacetate), creating a highly nucleophilic phosphonate carbanion.[10]

  • Nucleophilic Addition : The carbanion attacks the carbonyl carbon of 6-chloropyridine-3-carbaldehyde. This rate-limiting step forms a betaine-like intermediate.

  • Oxaphosphetane Formation : The intermediate cyclizes to form a four-membered oxaphosphetane ring.

  • Elimination : The oxaphosphetane collapses, eliminating a stable diethyl phosphate salt and forming the C=C double bond. The stereochemical preference for the (E)-isomer is driven by the steric repulsion in the transition state leading to the oxaphosphetane, which favors an anti-arrangement of the bulky substituents.[9]

HWE_Reaction Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion (Ylide) Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Addition Nucleophilic Addition Carbanion->Addition Aldehyde 6-Chloropyridine- 3-carbaldehyde Aldehyde->Addition Intermediate Betaine-like Intermediate Addition->Intermediate Cyclization Cyclization Intermediate->Cyclization Oxaphosphetane Oxaphosphetane Cyclization->Oxaphosphetane Elimination Elimination Oxaphosphetane->Elimination Product Target Ester (E-isomer) Elimination->Product Byproduct Diethyl Phosphate (Water Soluble) Elimination->Byproduct Wittig_Reaction PhosphoniumSalt Phosphonium Salt (from PPh₃ + Ethyl Bromoacetate) Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Addition [2+2] Cycloaddition Ylide->Addition Aldehyde 6-Chloropyridine- 3-carbaldehyde Aldehyde->Addition Oxaphosphetane Oxaphosphetane Addition->Oxaphosphetane Decomposition Decomposition Oxaphosphetane->Decomposition Product Target Ester (E/Z Mixture) Decomposition->Product Byproduct Triphenylphosphine Oxide (Byproduct) Decomposition->Byproduct

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro characterization of the novel compound, 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester. While the specific biological targets of this molecule are currently under-explored, its structural features, particularly the presence of a pyridine ring, suggest potential activity as a modulator of intracellular signaling pathways, possibly as a kinase inhibitor.[1] These application notes will therefore detail a systematic approach to evaluate its cytotoxic effects and to investigate its potential impact on a representative signaling cascade, the PI3K/Akt pathway, which is frequently dysregulated in various diseases. The protocols provided herein are designed to be robust and adaptable, enabling researchers to generate reproducible data for the initial assessment of this compound's therapeutic potential.

Compound Profile: this compound

This compound is a synthetic organic compound with the following chemical properties:

PropertyValueSource
Molecular Formula C₁₀H₁₀ClNO₂[2][3]
Molecular Weight 211.64 g/mol [2][3]
CAS Number 159153-39-6[2][3]
Appearance Solid
Purity ≥97%[3]

For experimental purposes, it is crucial to prepare a stock solution of the compound, typically in dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.[4]

Preliminary Cytotoxicity Assessment: The MTT Assay

Before investigating the specific mechanism of action, it is essential to determine the cytotoxic profile of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5][6] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[6]

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 3-5: MTT Assay A 1. Prepare cell suspension B 2. Seed cells in a 96-well plate A->B C 3. Incubate for 24h (37°C, 5% CO₂) B->C D 4. Prepare serial dilutions of the compound C->D E 5. Treat cells with varying concentrations D->E F 6. Incubate for 24-72h E->F G 7. Add MTT solution to each well F->G H 8. Incubate for 2-4h G->H I 9. Solubilize formazan crystals (e.g., with DMSO) H->I J 10. Measure absorbance at 570 nm I->J PI3K_Akt_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Activation Downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream Phosphorylates Compound 3-(6-Chloro-pyridin-3-yl)- acrylic acid ethyl ester Compound->PI3K Hypothesized Inhibition Response Cell Survival, Growth, Proliferation Downstream->Response Regulates

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow A 1. Cell Culture and Treatment B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (e.g., ECL) G->H I 9. Data Analysis (Densitometry) H->I

Caption: General workflow for Western blot analysis.

Detailed Protocol: Western Blot Analysis
  • Cell Culture and Treatment:

    • Seed cells (e.g., a cell line with constitutively active PI3K/Akt signaling) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels. [7] * Treat the cells with this compound at various concentrations (determined from the MTT assay, typically around the IC₅₀ value) for a specified time (e.g., 1, 6, 24 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. [7] * Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. [7] * Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel. [7] * Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [8]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-Akt) overnight at 4°C. [7] * Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [7] * Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. [7] * Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total Akt) to ensure equal loading.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). [7] * Normalize the phosphorylated protein levels to the total protein levels.

Concluding Remarks

The protocols outlined in these application notes provide a foundational framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity and investigating its effects on a key signaling pathway, researchers can gain valuable insights into the compound's biological activity and potential as a therapeutic agent. The modular nature of these protocols allows for adaptation to other cell lines and signaling pathways, facilitating a comprehensive preclinical assessment.

References

  • Cytotoxicity MTT Assay. Springer Nature Experiments. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025-12-24) [Link]

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. (2013-05-01) [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. (2022-05-11) [Link]

  • In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual. NCBI Bookshelf. (2012-05-01) [Link]

  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Western Blot Protocol & Troubleshooting Guide. Assay Genie. [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. NIH. [Link]

  • functional in vitro assays for drug discovery. YouTube. (2023-08-18) [Link]

  • Western Blot Protocol. Creative Biolabs. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link]

  • Discovery of Small-Molecule Inhibitors of SARS-CoV-2 Proteins Using a Computational and Experimental Pipeline. NIH. [Link]

  • 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester | C10H10ClNO2 | CID. PubChem. [Link]

  • This compound, min 97%, 1 gram. [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC. PubMed Central. (2023-09-20) [Link]

Sources

The Versatile Intermediate: Application Notes for 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the applications of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester as a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into the compound's reactivity, focusing on its utility in constructing complex heterocyclic scaffolds. This document will present detailed, field-proven protocols, explain the rationale behind experimental choices, and offer insights into its role in the synthesis of bioactive molecules. While direct synthetic routes for major commercial products using this specific ester are not widely published, its structural motifs strongly suggest its application in well-established multicomponent reactions. This guide will therefore focus on a detailed, representative protocol for a Biginelli-type reaction, a cornerstone of heterocyclic chemistry, to demonstrate the potential of this versatile intermediate.

Introduction: Unveiling a Key Building Block

This compound (CAS No. 159153-39-6) is a halogenated heterocyclic compound belonging to the family of acrylic esters.[1][2] Its structure, featuring a chloropyridinyl moiety and an α,β-unsaturated ester, makes it a highly valuable and reactive intermediate in organic synthesis. The electron-withdrawing nature of the pyridine ring and the chlorine atom activates the double bond for nucleophilic attack, while the ester group provides a handle for further transformations.

This unique combination of functional groups opens doors to a variety of cyclization and addition reactions, making it a prime candidate for the synthesis of diverse heterocyclic systems. These heterocyclic cores are prevalent in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[3][4] Specifically, the chloropyridinyl group is a key pharmacophore in the neonicotinoid class of insecticides.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 159153-39-6[1]
Molecular Formula C₁₀H₁₀ClNO₂[1]
Molecular Weight 211.64 g/mol [1]
Appearance Solid[2]
Purity ≥97%

Core Applications: A Gateway to Bioactive Heterocycles

The primary utility of this compound lies in its role as a precursor to complex heterocyclic structures. Its reactivity profile allows it to participate in a variety of powerful synthetic transformations.

Michael Addition Reactions: Building Complexity

The electron-deficient double bond in the acrylic ester moiety makes it an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, such as amines, thiols, and carbanions. This reaction is fundamental in carbon-carbon and carbon-heteroatom bond formation, providing a straightforward method to introduce new functional groups and build molecular complexity.

Synthesis of Dihydropyrimidinones via Biginelli-type Reactions

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with significant pharmacological activities, including calcium channel modulation.[7][8] The classical Biginelli reaction involves an aldehyde, a β-ketoester, and urea.

While this compound is not a direct substrate in the classical Biginelli reaction, its precursor aldehyde, 6-chloro-3-pyridinecarboxaldehyde, is an ideal candidate for this transformation. The resulting dihydropyrimidinone can then be further functionalized. The structural similarity of the acrylic ester to the enone intermediate in some Biginelli variations suggests its potential as a substrate in related multicomponent reactions.

The following section provides a detailed, representative protocol for the synthesis of a dihydropyrimidinone using 6-chloro-3-pyridinecarboxaldehyde, illustrating a key application of this chemical family.

Detailed Application Protocol: Synthesis of 4-(6-Chloropyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

This protocol details a representative Biginelli reaction, a robust and widely used method for the synthesis of dihydropyrimidinones. This example demonstrates the utility of the 6-chloropyridin-3-yl scaffold, derivable from the topic compound's synthetic precursors, in generating medicinally relevant heterocyclic structures.

Reaction Scheme

Biginelli_Reaction aldehyde 6-Chloro-3-pyridinecarboxaldehyde reaction + aldehyde->reaction ketoester Ethyl Acetoacetate ketoester->reaction urea Urea urea->reaction product 4-(6-Chloropyridin-3-yl)-6-methyl-2-oxo- 1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester reaction_conditions [H+], Δ reaction_conditions->product Biginelli Reaction

Caption: Biginelli condensation for dihydropyrimidinone synthesis.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
6-Chloro-3-pyridinecarboxaldehyde5326-23-8C₆H₄ClNO141.56
Ethyl Acetoacetate141-97-9C₆H₁₀O₃130.14
Urea57-13-6CH₄N₂O60.06
Ethanol (Absolute)64-17-5C₂H₅OH46.07
Hydrochloric Acid (concentrated)7647-01-0HCl36.46
Ethyl Acetate141-78-6C₄H₈O₂88.11
Hexane110-54-3C₆H₁₄86.18
Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-chloro-3-pyridinecarboxaldehyde (1.42 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol) in 30 mL of absolute ethanol.

  • Acid Catalysis: To the stirred suspension, add 3-4 drops of concentrated hydrochloric acid as a catalyst.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure 4-(6-Chloropyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester as a crystalline solid.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid breathing dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Future Perspectives and Conclusion

This compound is a valuable and versatile intermediate with significant potential in the synthesis of complex heterocyclic compounds. Its inherent reactivity makes it a prime candidate for a variety of synthetic transformations, including Michael additions and as a component in multicomponent reactions for the construction of medicinally and agrochemically relevant scaffolds. The detailed protocol for the Biginelli-type reaction serves as a practical illustration of the synthetic utility of the chloropyridinyl moiety in building bioactive molecules. Further exploration of the reactivity of this intermediate is likely to uncover novel synthetic pathways to a wide range of functionalized heterocycles, solidifying its importance as a key building block in modern organic synthesis.

References

  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319. [Link]

  • Kappe, C. O. (1997). A Re-Examination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204. [Link]

  • Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science, 66(1), 10-27. [Link]

  • Maienfisch, P., Huerlimann, H., Rindlisbacher, A., Gsell, L., Dettwiler, H., & Haettenschwiler, J. (2000). The discovery of thiamethoxam: a second-generation neonicotinoid. Pest Management Science, 56(2), 165-176. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. [Link]

  • Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

Sources

The Strategic Application of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester in Contemporary Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, prized for its presence in numerous natural products and FDA-approved therapeutics. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a highly sought-after heterocycle in the design of novel bioactive agents. Within this esteemed class of compounds, 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester emerges as a particularly valuable building block.[1][2][3] This molecule thoughtfully combines the advantageous features of the pyridine core with the reactive potential of an α,β-unsaturated ester, providing a versatile platform for the synthesis of diverse compound libraries. The chloro-substituent at the 6-position offers a key handle for further chemical elaboration, such as cross-coupling reactions, while the acrylic acid ethyl ester moiety is primed for modifications including Michael additions, amide bond formations, and cyclizations. This application note will delve into the strategic utilization of this compound in medicinal chemistry, with a focus on its application in the development of kinase inhibitors for oncology. We will provide detailed protocols for its synthesis and its conversion into a representative bioactive derivative, alongside methods for biological evaluation.

Physicochemical Properties

A foundational understanding of a starting material's properties is critical for its effective use in multi-step synthesis.

PropertyValueReference
CAS Number 159153-39-6[1][2][3]
Molecular Formula C₁₀H₁₀ClNO₂[1][2]
Molecular Weight 211.64 g/mol [1][2][3]
Appearance Solid[2]
SMILES CCOC(=O)\C=C\c1ccc(Cl)nc1[2]
InChI Key FHRIBCCVJCCJCZ-GQCTYLIASA-N[2]

Core Application: A Versatile Intermediate for Kinase Inhibitor Synthesis

Protein kinases have emerged as one of the most significant classes of drug targets in oncology. Their dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. The pyridine scaffold is a common feature in a multitude of approved kinase inhibitors. The strategic positioning of substituents on the pyridine ring allows for precise interactions with the kinase active site. This compound is an ideal starting material for accessing novel kinase inhibitors, leveraging its inherent functionalities for diversification and optimization of biological activity.

The general strategy involves the modification of both the acrylic acid ester and the chloro-pyridine moieties. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to introduce diverse chemical functionalities. These functionalities can be designed to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. The chloro-substituent can be subjected to nucleophilic aromatic substitution or, more commonly, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups. These groups can extend into solvent-exposed regions of the kinase or make additional hydrophobic or hydrogen bonding interactions.

G cluster_0 Synthetic Strategy for Kinase Inhibitors start 3-(6-Chloro-pyridin-3-yl)- acrylic acid ethyl ester hydrolysis Hydrolysis start->hydrolysis acid (E)-3-(6-Chloropyridin-3-yl)acrylic acid hydrolysis->acid amide_coupling Amide Coupling (with diverse amines) acid->amide_coupling intermediate_amides Library of Chloro-Pyridine Amides amide_coupling->intermediate_amides cross_coupling Suzuki or Buchwald-Hartwig Cross-Coupling (with diverse boronic acids/amines) intermediate_amides->cross_coupling final_compounds Final Kinase Inhibitor Library cross_coupling->final_compounds

Caption: Synthetic workflow for generating a kinase inhibitor library.

Protocol 1: Synthesis of this compound

This protocol describes a standard Horner-Wadsworth-Emmons reaction for the synthesis of the title compound.

Materials:

  • 6-Chloronicotinaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round bottom flasks

  • Magnetic stirrer and stir bars

  • Argon or Nitrogen supply

  • Ice bath

  • Rotary evaporator

Procedure:

  • Preparation of the Ylide: a. To a flame-dried, three-necked round bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 equivalents) and anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Reaction with the Aldehyde: a. Dissolve 6-chloronicotinaldehyde (1.0 equivalent) in anhydrous THF in a separate flask. b. Slowly add the aldehyde solution to the ylide solution at room temperature. c. Allow the reaction to stir at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Upon completion, carefully quench the reaction by the slow addition of water. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. e. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Rationale: The Horner-Wadsworth-Emmons reaction is a reliable method for the stereoselective synthesis of E-alkenes. The use of a strong base like sodium hydride is necessary to deprotonate the phosphonate ester and generate the reactive ylide. Anhydrous conditions are crucial to prevent quenching of the base and ylide.

Protocol 2: Synthesis of a Representative Kinase Inhibitor Derivative

This protocol details the conversion of this compound into a hypothetical kinase inhibitor, N-(4-methyl-3-(trifluoromethyl)phenyl)-3-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)acrylamide.

Part A: Hydrolysis to the Carboxylic Acid

  • Dissolve this compound (1.0 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 1.5 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~4-5 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield (E)-3-(6-Chloropyridin-3-yl)acrylic acid, which can often be used in the next step without further purification.

Part B: Amide Coupling

  • Dissolve the carboxylic acid from Part A (1.0 equivalent) in anhydrous Dichloromethane (DCM).

  • Add 4-methyl-3-(trifluoromethyl)aniline (1.0 equivalent).

  • Add a coupling agent such as HATU (1.1 equivalents) and a base like Diisopropylethylamine (DIPEA, 2.0 equivalents).

  • Stir the reaction at room temperature for 12-18 hours.

  • Wash the reaction mixture with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography to obtain N-(4-methyl-3-(trifluoromethyl)phenyl)-3-(6-chloropyridin-3-yl)acrylamide.

Part C: Buchwald-Hartwig Amination

  • To a microwave vial, add the chloro-pyridine amide from Part B (1.0 equivalent), 1-methylpiperazine (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.05 equivalents), a ligand like Xantphos (0.1 equivalents), and a base such as Cesium Carbonate (Cs₂CO₃, 1.5 equivalents).

  • Add anhydrous dioxane as the solvent.

  • Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes.

  • Cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the crude product by reverse-phase HPLC to obtain the final compound.

Protocol 3: In Vitro Kinase Inhibition Assay (Representative)

This protocol describes a generic, luminescence-based assay to determine the IC₅₀ of a test compound against a target kinase (e.g., a member of the Src family kinases).

Materials:

  • Recombinant human kinase enzyme

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.

  • Assay Plate Preparation: a. Add 5 µL of kinase assay buffer to all wells. b. Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

  • Enzyme and Substrate Addition: a. Prepare a 2X enzyme/substrate solution in kinase assay buffer. b. Add 5 µL of this solution to each well.

  • Initiation of Reaction: a. Prepare a 2X ATP solution in kinase assay buffer. b. Add 10 µL of the ATP solution to all wells to start the kinase reaction. The final volume will be 20 µL. c. Incubate the plate at room temperature for 1 hour.

  • Detection: a. Add 20 µL of Kinase-Glo® reagent to each well. b. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize. c. Measure the luminescence using a plate reader.

  • Data Analysis: a. The amount of ATP remaining is inversely proportional to the kinase activity. b. Calculate the percent inhibition for each compound concentration relative to the DMSO controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_1 Kinase Inhibition Assay Workflow start Prepare Compound Dilution Series plate_prep Dispense Compound/ Controls into 384-well Plate start->plate_prep enzyme_add Add Kinase and Substrate Mixture plate_prep->enzyme_add atp_add Initiate Reaction with ATP enzyme_add->atp_add incubation Incubate at RT for 1 hour atp_add->incubation detection_reagent Add Kinase-Glo® Reagent incubation->detection_reagent read_plate Measure Luminescence detection_reagent->read_plate data_analysis Calculate % Inhibition and Determine IC50 read_plate->data_analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material in medicinal chemistry. Its strategic combination of a modifiable pyridine core and a reactive acrylic ester moiety provides a robust platform for the rapid generation of diverse compound libraries. The protocols outlined herein provide a blueprint for the synthesis of this key intermediate and its elaboration into potential kinase inhibitors. The subsequent biological evaluation using established in vitro assays allows for the identification and optimization of lead compounds. Future work could involve exploring a wider range of cross-coupling partners at the 6-position of the pyridine ring and diversifying the amide portion to probe different regions of the kinase active site, ultimately leading to the development of novel and effective therapeutics.

References

Sources

Application Notes & Protocols: Versatile Synthetic Strategies for Derivatizing 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the chemical modification of 3-(6-chloro-pyridin-3-yl)-acrylic acid ethyl ester, a valuable starting material in medicinal chemistry and materials science. We present detailed, field-proven protocols for three primary classes of synthetic transformations targeting distinct reactive sites within the molecule: (1) Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C6-chloro position of the pyridine ring, (2) Amide formation via hydrolysis of the ethyl ester followed by peptide coupling, and (3) Aza-Michael conjugate addition across the activated alkene. Each protocol is accompanied by an explanation of the underlying chemical principles, step-by-step experimental procedures, and data presentation to guide researchers in synthesizing a diverse library of novel derivatives.

Introduction and Strategic Overview

This compound is a bifunctional building block offering multiple handles for chemical elaboration. Its structure contains three key reactive centers:

  • Aryl Chloride: The chloro-substituted pyridine ring is an ideal substrate for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

  • Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of functional groups, most commonly amides.

  • α,β-Unsaturated System: The acrylate moiety is an electron-poor alkene, making it susceptible to nucleophilic attack through conjugate addition (Michael addition).

The strategic selection of reaction conditions allows for the selective modification of one site while preserving the others, providing a modular approach to library synthesis.

Physicochemical Properties of Starting Material
PropertyValueReference
Chemical Name This compound[1]
CAS Number 159153-39-6[1][2]
Molecular Formula C₁₀H₁₀ClNO₂[1][2]
Molecular Weight 211.64 g/mol [1][2]
Appearance Solid
Purity Typically ≥97%[1]
Core Synthetic Pathways Overview

The following diagram illustrates the three primary derivatization strategies discussed in this guide.

G cluster_0 C-C Coupling cluster_1 Ester Modification cluster_2 Alkene Addition start 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester suzuki Suzuki-Miyaura Derivatives start->suzuki  Suzuki Coupling  (Ar-Cl site) amide Amide Derivatives start->amide  Hydrolysis & Amide Coupling  (Ester site) michael Aza-Michael Adducts start->michael  Michael Addition  (Alkene site) G reagents 1. Starting Ester 2. Arylboronic Acid 3. Pd Catalyst & Ligand 4. Base (K₃PO₄) setup Combine reagents in Dioxane/H₂O solvent. Degas with N₂ or Ar. reagents->setup reaction Heat mixture (e.g., 90-100 °C) Monitor by TLC/LC-MS. setup->reaction workup Aqueous Workup: 1. Dilute with EtOAc 2. Wash with H₂O, brine reaction->workup purify Purification: 1. Dry (Na₂SO₄) 2. Concentrate 3. Column Chromatography workup->purify product Characterized Product purify->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., FcPPh₂, 6 mol%). [3]3. Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 2:1 v/v). The reaction concentration is typically 0.1 M with respect to the starting ester.

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

Example Data Table
Arylboronic Acid (R-B(OH)₂)Catalyst/LigandYield (%)
Phenylboronic acidPd₂(dba)₃ / FcPPh₂85
4-Methoxyphenylboronic acidPd₂(dba)₃ / FcPPh₂91
3-Thiopheneboronic acidPd₂(dba)₃ / FcPPh₂78
4-Fluorophenylboronic acidPd₂(dba)₃ / FcPPh₂82

Protocol 2: Amide Synthesis via Ester Hydrolysis and Coupling

Scientific Principle

This two-step sequence first converts the chemically stable ethyl ester into a more reactive carboxylic acid via saponification (base-catalyzed hydrolysis). [4]The resulting carboxylate is then protonated to the free acid. In the second step, this carboxylic acid is coupled with a primary or secondary amine. To facilitate this, a coupling agent (e.g., HATU, EDC/HOBt) is used to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine. This process is fundamental in peptide synthesis and is highly efficient for generating amide libraries.

Experimental Workflow Diagram

G cluster_A Step 1: Hydrolysis cluster_B Step 2: Amide Coupling start Starting Ester hydrolysis Add LiOH or NaOH in THF/H₂O. Stir at RT. start->hydrolysis acidification Acidify with HCl to pH ~3-4. Extract acid. hydrolysis->acidification intermediate Carboxylic Acid Intermediate acidification->intermediate coupling Combine Acid, Amine, Coupling Agent (HATU), Base (DIPEA) in DMF. intermediate->coupling amine Amine (R₂NH) amine->coupling reaction Stir at RT. Monitor by TLC/LC-MS. coupling->reaction product Purified Amide Product reaction->product

Caption: Two-stage workflow for amide synthesis.

Detailed Step-by-Step Protocol

Step A: Ester Hydrolysis

  • Saponification: Dissolve the starting ester (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 2.0-3.0 equiv) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the ester (typically 2-4 hours).

  • Acidification & Extraction: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify to pH 3-4 with 1M HCl. A precipitate of the carboxylic acid should form. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude 3-(6-chloro-pyridin-3-yl)-acrylic acid, which is often used in the next step without further purification.

Step B: Amide Coupling

  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid from Step A (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Addition: Add the desired amine (1.1 equiv), a coupling agent such as HATU (1.1 equiv), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equiv).

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.

Example Data Table
AmineCoupling AgentYield (%)
BenzylamineHATU90
MorpholineHATU92
AnilineHATU75
(R)-1-PhenylethanamineHATU88

Protocol 3: Aza-Michael Conjugate Addition

Scientific Principle

The aza-Michael reaction is a conjugate addition of a nitrogen nucleophile (such as a primary or secondary amine) to an α,β-unsaturated carbonyl compound. The electron-withdrawing nature of the ester and the pyridine ring polarizes the double bond, making the β-carbon electrophilic and susceptible to attack. This reaction is highly efficient for forming new carbon-nitrogen bonds and creating β-amino acid derivatives. The reaction can often be performed under neat conditions or in a protic solvent and may be catalyzed by a mild base.

Experimental Workflow Diagram

G reagents 1. Starting Ester 2. Primary/Secondary Amine setup Combine reagents in a suitable solvent (e.g., EtOH) or neat. reagents->setup reaction Stir at RT or with gentle heating (e.g., 50 °C). Monitor by TLC/LC-MS. setup->reaction workup Concentrate solvent under reduced pressure. reaction->workup purify Purification: Column Chromatography (if necessary) workup->purify product Characterized Adduct purify->product

Caption: Workflow for the aza-Michael addition reaction.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a vial or round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent like ethanol or acetonitrile. Alternatively, for liquid amines, the reaction can be run neat.

  • Amine Addition: Add the desired primary or secondary amine (1.1-2.0 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to 40-60 °C. The reaction is typically complete within 1-24 hours. Monitor progress by TLC or LC-MS.

  • Isolation: Upon completion, remove the solvent (and any excess amine if volatile) under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.

Example Data Table
AmineSolventTemperatureYield (%)
PiperidineEthanolRoom Temp95
BenzylamineNeat50 °C91
DiethylamineAcetonitrileRoom Temp89
1-MethylpiperazineEthanolRoom Temp94

References

  • Vertex AI Search, "this compound, min 97%, 1 gram". Accessed January 14, 2026.
  • Sigma-Aldrich, "this compound AldrichCPR". Accessed January 14, 2026.
  • Santa Cruz Biotechnology, "this compound | CAS 159153-39-6". Accessed January 14, 2026.
  • ResearchGate, "Suzuki coupling of different chloropyridines with phenylboronic acids". Accessed January 14, 2026.
  • Organic Chemistry Portal, "Suzuki Coupling". Accessed January 14, 2026.
  • Master Organic Chemistry, "Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles)". Accessed January 14, 2026.
  • ResearchGate, "Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments". Accessed January 14, 2026.
  • National Institutes of Health, "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters". Accessed January 14, 2026.
  • DORAS | DCU Research Repository, "Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions". Accessed January 14, 2026.

Sources

use of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Evaluation of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester in Kinase Inhibitor Screening

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The search for novel, potent, and selective kinase inhibitors is a cornerstone of modern drug discovery. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on how to systematically evaluate a novel compound, This compound , for its potential as a kinase inhibitor. While this specific molecule is not a widely documented inhibitor, its pyridinyl scaffold is a common feature in many FDA-approved kinase inhibitors, making it and similar chemical starting points worthy of investigation. This guide details a strategic, multi-tiered screening cascade, beginning with high-throughput biochemical assays to identify initial activity, followed by dose-response studies to determine potency, and culminating in cell-based assays to confirm target engagement and cellular efficacy. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.

Introduction: The Rationale for Screening Novel Chemical Scaffolds

The human kinome comprises over 500 protein kinases, which act as molecular switches controlling cell signaling pathways involved in growth, differentiation, and metabolism.[1] Their pivotal role makes them highly attractive therapeutic targets.[2] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases has revolutionized the treatment of various cancers and inflammatory diseases.

The compound at the center of this guide, This compound , is a halogenated heterocycle.[3] Its core structure contains a chloropyridine ring, a moiety present in numerous established kinase inhibitors that often interacts with the hinge region of the kinase ATP-binding pocket. The systematic evaluation of such novel chemical entities is essential for expanding the available chemical space for drug discovery.

This application note outlines a practical, robust workflow to determine if this compound, or others from a similar library, possesses inhibitory activity against a kinase of interest. We will proceed through a standard industry workflow: primary single-point screening, secondary dose-response confirmation, and tertiary cellular validation.

Compound Profile: this compound

PropertyValueSource
CAS Number 159153-39-6[3][4][5]
Molecular Formula C₁₀H₁₀ClNO₂[3][4][5]
Molecular Weight 211.64 g/mol [3][4][5]
Physical Form Solid[4]
Purity Typically ≥97%[3]
Storage Room Temperature[3]

Part I: Primary Biochemical Screening for Hit Identification

Principle of the Assay

The initial step in any screening campaign is to rapidly and cost-effectively assess a compound's activity at a single, relatively high concentration against the kinase target(s) of interest.[1] The goal is not to measure potency, but to identify "hits"—compounds that show a statistically significant level of inhibition. For this purpose, luminescence-based kinase assays, such as the Kinase-Glo® platform, are an industry standard.[6][7]

These assays quantify kinase activity by measuring the amount of ATP remaining after a kinase reaction.[8] Kinases consume ATP when they phosphorylate their substrate. The Kinase-Glo® reagent contains luciferase, which produces a light signal that is directly proportional to the ATP concentration.[9] Therefore, a potent kinase inhibitor will prevent ATP consumption, resulting in a high luminescent signal, whereas an uninhibited kinase will deplete ATP, leading to a low signal.[6][8] This inverse relationship provides a robust and sensitive readout.

Visualizing the Primary Screening Workflow

G cluster_prep Preparation cluster_assay Assay Plate Setup (384-well) cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound Stock (e.g., 10 mM in DMSO) Dispense Dispense Compound (Final Conc. 10 µM) Compound->Dispense Kinase Kinase Stock Add_Enzyme Add Kinase, Substrate, ATP (Initiate Reaction) Kinase->Add_Enzyme Substrate Substrate Stock Substrate->Add_Enzyme ATP ATP Stock ATP->Add_Enzyme Dispense->Add_Enzyme Incubate_1 Incubate at RT (e.g., 60 min) Add_Enzyme->Incubate_1 Add_KG Add Kinase-Glo® Reagent (Stop Reaction & Initiate Luminescence) Incubate_1->Add_KG Incubate_2 Incubate at RT (10 min) Add_KG->Incubate_2 Read Read Luminescence on Plate Reader Incubate_2->Read Calc Calculate % Inhibition vs. Controls Read->Calc Hit Identify 'Hits' (e.g., >50% Inhibition) Calc->Hit

Caption: Workflow for primary high-throughput screening using a luminescence-based assay.

Detailed Protocol: Single-Point Luminescent Kinase Assay

Objective: To determine the percent inhibition of a target kinase by this compound at a concentration of 10 µM.

Materials:

  • Test Compound: this compound, dissolved in 100% DMSO to a 10 mM stock.

  • Kinase: Purified, active recombinant kinase of interest.

  • Substrate: Appropriate peptide or protein substrate for the chosen kinase.

  • Assay Buffer: Kinase-specific buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

  • ATP: Adenosine 5'-triphosphate, prepared in water.

  • Controls: Staurosporine (pan-kinase inhibitor, positive control), 100% DMSO (negative/vehicle control).

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent).[6]

  • Plates: Solid white, low-volume 384-well assay plates.

  • Equipment: Multichannel pipette or automated liquid handler, plate shaker, luminometer plate reader.

Procedure:

  • Compound Preparation:

    • Prepare a 200 µM intermediate plate of the test compound by diluting the 10 mM stock in assay buffer (1:50 dilution). This minimizes the final DMSO concentration.

    • Prepare a 200 µM intermediate solution of Staurosporine in the same manner.

  • Reaction Setup (Total Volume: 10 µL):

    • To appropriate wells of a 384-well plate, add:

      • Test Wells: 0.5 µL of 200 µM test compound solution (Final concentration: 10 µM).

      • Positive Control Wells: 0.5 µL of 200 µM Staurosporine solution (Final concentration: 10 µM).

      • Negative Control (0% Inhibition): 0.5 µL of assay buffer containing 2% DMSO.

      • Blank (100% Inhibition): 0.5 µL of assay buffer containing 2% DMSO.

    • Prepare a 2X Kinase/Substrate/ATP Master Mix in assay buffer. The final concentration of ATP should ideally be at or near its Km for the specific kinase.

    • Add 5 µL of the Master Mix to all wells except the Blank wells.

    • To the Blank wells, add 5 µL of a mix containing only substrate and ATP (no enzyme).

    • Gently mix the plate on a plate shaker for 30 seconds.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase's activity and should be determined empirically.

  • Signal Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's protocol.[6]

    • Add 10 µL of the prepared reagent to all wells. This stops the kinase reaction and initiates the luminescent signal.

    • Mix on a plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Negative - Signal_Blank))

  • A compound is typically considered a "hit" if it demonstrates inhibition >50% or exceeds a threshold determined by the assay's statistical performance (e.g., 3 standard deviations from the negative control mean).

Part II: Dose-Response Analysis for Potency Determination (IC₅₀)

Principle of the Assay

Once a hit is identified, the next critical step is to determine its potency. This is achieved by generating a dose-response curve, where the kinase activity is measured across a range of inhibitor concentrations. The resulting data is used to calculate the IC₅₀ value , which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.[1] This value is a key metric for ranking the potency of different compounds and is essential for structure-activity relationship (SAR) studies.

To ensure the hit is not an artifact of the primary assay technology, it is good practice to confirm the activity using an orthogonal assay method.[10] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an excellent alternative. TR-FRET assays measure the phosphorylation of a substrate by using a donor-acceptor antibody pair.[11][12] This method relies on a different detection principle (energy transfer) and is less susceptible to certain types of compound interference (e.g., light scattering or quenching) that can affect luminescence assays.[13]

Visualizing IC₅₀ Determination

G cluster_prep Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis & Curve Fitting Compound Test Compound Stock (10 mM in DMSO) SerialDilution Create 10-point, 3-fold Serial Dilution Series Compound->SerialDilution RunAssay Run Kinase Assay (Luminescence or TR-FRET) with Dilution Series SerialDilution->RunAssay Plot Plot % Inhibition vs. [Compound] (log scale) RunAssay->Plot Fit Fit Data to a 4-Parameter Logistic Curve Plot->Fit IC50 Determine IC₅₀ Value Fit->IC50

Caption: Conceptual workflow for determining the IC₅₀ value of a hit compound.

Detailed Protocol: 10-Point IC₅₀ Determination

Objective: To determine the IC₅₀ value of this compound against the target kinase.

Procedure:

  • Compound Dilution:

    • Starting with a 200 µM top concentration in an assay-ready plate, perform a 10-point, 3-fold serial dilution directly in assay buffer containing a fixed percentage of DMSO. This will generate a concentration range from 10 µM down to approximately 0.5 nM (final assay concentrations).

  • Assay Execution:

    • Perform the kinase assay as described in Section 2.3 , but instead of a single concentration, add 0.5 µL of each concentration from the dilution series to the respective wells.

    • Include negative (DMSO) and blank (no enzyme) controls on every plate for accurate normalization.

  • Data Analysis and Curve Fitting:

    • Calculate the percent inhibition for each concentration point.

    • Plot Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data using a non-linear regression model (four-parameter variable slope equation) in a suitable software package (e.g., GraphPad Prism, Dotmatics).

    • The IC₅₀ is the concentration at which the curve passes through 50% inhibition.

Data Presentation:

Table 1: Example Dose-Response Data

[Compound] (nM) log([Compound]) % Inhibition (Rep 1) % Inhibition (Rep 2) Mean % Inhibition
10000 4.00 98.5 99.1 98.8
3333 3.52 95.2 96.8 96.0
1111 3.05 88.1 89.5 88.8
370 2.57 75.4 73.0 74.2
123 2.09 48.9 51.5 50.2
41 1.61 22.3 24.1 23.2
13.7 1.14 9.8 11.2 10.5
4.6 0.66 4.1 3.5 3.8
1.5 0.18 1.5 0.9 1.2

| 0.5 | -0.30 | 0.2 | -0.5 | -0.1 |

Table 2: Summary of Potency Data

Compound Name Target Kinase Assay Format IC₅₀ (nM)
This compound Kinase X Luminescence 125.6

| Staurosporine (Control) | Kinase X | Luminescence | 8.2 |

Part III: Cellular Assays for Target Engagement and Pathway Modulation

Principle of the Assay

A positive result in a biochemical assay is a crucial first step, but it does not guarantee that the compound will be active in a cellular environment.[14] The compound must be able to cross the cell membrane, engage with its target in the complex intracellular milieu, and modulate downstream signaling. Western blotting is a fundamental technique used to verify that an inhibitor blocks the activity of its target kinase within intact cells.[15]

This is achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase.[16] If the inhibitor successfully engages and blocks the kinase, the level of phosphorylation on its substrate will decrease. This provides direct evidence of target engagement and functional cellular activity. It is critical to also probe for the total level of the substrate protein to ensure that the observed decrease in the phosphorylated form is due to kinase inhibition and not a reduction in the overall amount of the substrate protein.

Visualizing a Cellular Signaling Pathway

G Stimulus Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Stimulus->Receptor Activates Kinase_X Target Kinase X (Active) Receptor->Kinase_X Activates Substrate_Y Substrate Y Kinase_X->Substrate_Y Phosphorylates pSubstrate_Y Phospho-Substrate Y (pY) Substrate_Y->pSubstrate_Y WB Western Blot Readout: - Anti-pSubstrate Y - Anti-Total Substrate Y Substrate_Y->WB Response Cellular Response (Proliferation, Survival) pSubstrate_Y->Response pSubstrate_Y->WB Inhibitor Test Compound Inhibitor->Kinase_X Inhibits

Caption: Inhibition of a signaling pathway and its detection by Western blot.

Detailed Protocol: Western Blot for Cellular Kinase Inhibition

Objective: To determine if the test compound inhibits the phosphorylation of a downstream substrate of the target kinase in a cellular model.

Materials:

  • Cell Line: A human cell line known to express the target kinase and exhibit basal or stimulated pathway activity.

  • Cell Culture Reagents: Growth medium, fetal bovine serum (FBS), PBS.

  • Test Compound: Prepared in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Antibodies:

    • Primary antibody specific for the phosphorylated form of the substrate.

    • Primary antibody that recognizes the total substrate protein (regardless of phosphorylation state).

    • HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse).

  • Reagents for Western Blotting: SDS-PAGE gels, transfer membranes (PVDF), blocking buffer (5% BSA in TBST is recommended for phospho-antibodies to reduce background), TBST, ECL detection reagent.

  • Equipment: Cell culture incubator, centrifuge, SDS-PAGE and Western blot apparatus, digital imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • If the pathway requires stimulation, serum-starve the cells for 4-16 hours.

    • Pre-treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 1-2 hours.

    • If applicable, stimulate the cells with the appropriate ligand (e.g., a growth factor) for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and add SDS-PAGE loading buffer.

    • Boil samples for 5 minutes at 95°C.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C, diluted in 5% BSA/TBST.

    • Wash the membrane 3 times for 10 minutes with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes with TBST.

    • Apply ECL detection reagent and capture the chemiluminescent signal with a digital imager.

  • Stripping and Re-probing (Loading Control):

    • To confirm equal protein loading, the membrane can be stripped of the first set of antibodies using a mild stripping buffer.

    • After stripping, re-block the membrane and probe with the primary antibody for the total substrate protein. Repeat the detection steps.

Data Interpretation:

  • A dose-dependent decrease in the signal from the phospho-specific antibody, coupled with a consistent signal from the total protein antibody, provides strong evidence that the compound is engaging the target kinase and inhibiting its function within the cell.

Conclusion and Future Directions

This guide provides a structured, three-tiered approach to evaluate the potential of a novel compound, This compound , as a kinase inhibitor. By following this cascade from broad biochemical screening to specific cellular validation, researchers can generate reliable and actionable data.

A compound demonstrating potency in biochemical assays and on-target activity in cellular models becomes a qualified lead. The logical next steps in its development would include:

  • Kinase Selectivity Profiling: Screening the compound against a large panel of kinases (e.g., the Reaction Biology HotSpot™ platform or the Eurofins DiscoverX KINOMEscan®) to understand its selectivity profile and identify potential off-targets.[17]

  • Mechanism of Action Studies: Performing biochemical assays with varying concentrations of ATP to determine if the inhibitor is ATP-competitive, a common mechanism for this class of compounds.[1]

  • Structure-Activity Relationship (SAR) Development: Synthesizing and testing analogs of the lead compound to improve potency, selectivity, and drug-like properties.

By employing the robust protocols and principles outlined in this document, research organizations can effectively triage novel chemical matter and accelerate the journey of discovering the next generation of kinase-targeted therapeutics.

References

  • Vertex AI Search Result[3]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. [Link]

  • BMG Labtech. Lonza's PKLight protein kinase assay on the PHERAstar FS plate reader. [Link]

  • ICE Bioscience. FRET and TR-FRET Assays. [Link]

  • PubMed. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. [Link]

  • Chemsigma. This compound [159153-39-6]. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Wikipedia. Time-resolved fluorescence energy transfer. [Link]

  • Oxford Academic, Bioinformatics. Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]

  • Agilent. TR-FRET. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • NIH National Library of Medicine. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • NIH National Library of Medicine. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • NIH National Library of Medicine. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]

Sources

Application Notes and Protocols for Developing Assays with 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Pyridine Derivative

3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester is a synthetic compound featuring a chloropyridinyl group linked to an ethyl acrylate moiety.[1][2][3] While the specific biological activities of this molecule are not yet extensively documented in publicly available literature, its structural resemblance to neonicotinoid insecticides suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs).[4][5][6] These receptors are ligand-gated ion channels crucial for synaptic transmission in the central nervous system of insects and mammals.[4][7] Modulation of nAChR activity can lead to a range of physiological effects, making them a key target in drug discovery and toxicology.

This guide provides detailed protocols for developing and executing two distinct cell-based assays to investigate the biological activity of this compound: a fluorescent assay for monitoring nAChR activity and a cell viability assay for assessing potential cytotoxicity in insect-derived cells. These protocols are designed to be robust and self-validating, providing a solid foundation for your research.

I. Investigating Nicotinic Acetylcholine Receptor (nAChR) Modulation

The primary hypothesis, based on the compound's structure, is its potential to modulate nAChR function. nAChRs are ion channels, and their activation leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization.[4] This change in membrane potential can be monitored using fluorescent dyes, offering a high-throughput method to screen for receptor modulators.[8][9][10]

Workflow for nAChR Modulation Assay

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_cells Seed nAChR-expressing cells (e.g., SH-SY5Y) in a 96-well plate culture Culture cells to form a confluent monolayer prep_cells->culture dye_loading Load cells with a membrane potential-sensitive dye culture->dye_loading compound_add Add this compound at various concentrations dye_loading->compound_add agonist_add Add a known nAChR agonist (e.g., Acetylcholine) compound_add->agonist_add read_plate Measure fluorescence intensity using a plate reader agonist_add->read_plate normalize Normalize fluorescence data to controls read_plate->normalize dose_response Generate dose-response curves normalize->dose_response ic50_ec50 Calculate IC50/EC50 values dose_response->ic50_ec50 G cluster_0 Cell Culture cluster_1 Compound Exposure cluster_2 Viability Assessment seed_cells Seed insect cells (e.g., Sf9) in a 96-well plate allow_attachment Allow cells to attach and grow seed_cells->allow_attachment add_compound Add serial dilutions of This compound allow_attachment->add_compound incubate Incubate for a defined period (e.g., 24, 48, or 72 hours) add_compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_formazan Incubate to allow formazan formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals incubate_formazan->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Sources

Application Notes and Protocols: 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester is a key heterocyclic building block in modern organic synthesis. Its unique electronic and structural features, combining an electron-deficient pyridine ring with a reactive acrylic acid ethyl ester moiety, make it a valuable precursor for a diverse range of complex molecules. This guide provides an in-depth exploration of its applications, particularly in the synthesis of agrochemicals and pharmaceuticals. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to ensure reliable and reproducible results.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety considerations is paramount before utilizing any chemical reagent.

Properties
PropertyValueSource
Molecular Formula C₁₀H₁₀ClNO₂[1][2]
Molecular Weight 211.64 g/mol [1][2]
CAS Number 159153-39-6[1][2]
Appearance Solid
InChI Key FHRIBCCVJCCJCZ-GQCTYLIASA-N
SMILES String CCOC(=O)\C=C\c1ccc(Cl)nc1
Safety Information

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a chemical fume hood.[3]

Hazard Classifications:

  • Eye Irritant 2

  • Skin Irritant 2

  • Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory system)

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Avoid inhalation of dust or vapors.[3]

  • Prevent contact with skin and eyes.[4]

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]

  • Store in a tightly sealed container in a cool, dry place.[3][4]

Applications in Organic Synthesis

The strategic placement of a chlorine atom and an acrylic ester on the pyridine ring allows for a variety of chemical transformations, making this compound a cornerstone in the synthesis of numerous target molecules.

Synthesis of Neonicotinoid Insecticides

Neonicotinoids are a class of insecticides that act on the central nervous system of insects and have a lower toxicity to mammals.[6][7] The 6-chloro-pyridin-3-yl moiety is a common pharmacophore in many commercial neonicotinoids. This compound serves as a crucial starting material for the synthesis of novel neonicotinoid analogs.[8][9]

Key Reactions:
  • Aza-Michael Addition: The electron-deficient nature of the β-carbon of the acrylate system makes it highly susceptible to nucleophilic attack by amines. This aza-Michael addition is a fundamental step in building the core structure of many neonicotinoids.[10]

  • Cyclization: Subsequent intramolecular cyclization reactions can be employed to construct the heterocyclic ring systems characteristic of neonicotinoids.

Below is a generalized workflow for the synthesis of a neonicotinoid precursor using this compound.

G cluster_0 Synthesis of Neonicotinoid Precursor Start 3-(6-Chloro-pyridin-3-yl)- acrylic acid ethyl ester Aza_Michael Aza-Michael Addition Start->Aza_Michael Amine Primary or Secondary Amine Amine->Aza_Michael Intermediate β-Amino Ester Intermediate Aza_Michael->Intermediate Cyclization Cyclization/Further Functionalization Intermediate->Cyclization Product Neonicotinoid Analog Cyclization->Product

Caption: Generalized workflow for neonicotinoid synthesis.

Protocol: Aza-Michael Addition of an Amine

This protocol describes a general procedure for the aza-Michael addition of a secondary amine to this compound.

Materials:

  • This compound

  • Secondary amine (e.g., piperidine, morpholine)

  • Anhydrous solvent (e.g., acetonitrile, THF)

  • Base (optional, e.g., triethylamine, DBU)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent (10 mL/mmol), add the secondary amine (1.1 eq).

  • If required, add the base (0.1-1.0 eq). The use of a base can catalyze the reaction, though it may not always be necessary.[11]

  • Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired β-amino ester.

Rationale: The reaction proceeds via the nucleophilic attack of the amine on the electron-poor β-carbon of the acrylate. The use of an anhydrous solvent and inert atmosphere is crucial to prevent unwanted side reactions with water or oxygen.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituted pyridine ring is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. These reactions allow for the introduction of aryl, vinyl, or other organic fragments at the 6-position of the pyridine ring, leading to the synthesis of complex, polycyclic structures.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide (in this case, the chloropyridine) with an alkene in the presence of a palladium catalyst and a base.[12][13] This reaction is a powerful tool for C-C bond formation.[14]

G cluster_1 Heck Cross-Coupling Reaction Start 3-(6-Chloro-pyridin-3-yl)- acrylic acid ethyl ester Heck Heck Reaction Start->Heck Alkene Alkene (e.g., Styrene) Alkene->Heck Catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Ligand + Base Catalyst->Heck Product 6-Substituted Pyridine Derivative Heck->Product

Caption: Workflow for a Heck cross-coupling reaction.

Protocol: Heck Reaction with an Alkene

This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, NMP, toluene)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer

  • Inert atmosphere

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the alkene (1.2-1.5 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.0-3.0 eq).

  • Add the anhydrous solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale: The catalytic cycle of the Heck reaction involves the oxidative addition of the chloropyridine to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[15]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Aza-Michael addition - Incomplete reaction- Steric hindrance from the amine- Inactive starting material- Increase reaction time or temperature- Use a less sterically hindered amine if possible- Check the purity of the starting materials
Formation of multiple products in Heck reaction - Isomerization of the alkene- Side reactions due to high temperature- Incorrect catalyst or ligand choice- Use a more stable alkene- Optimize the reaction temperature- Screen different palladium catalysts and phosphine ligands
Difficulty in product purification - Close polarity of product and starting materials- Presence of catalyst residues- Optimize the eluent system for column chromatography- Perform an additional filtration step or a wash with a suitable reagent to remove catalyst residues

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a variety of chemical transformations, including aza-Michael additions and palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for the synthesis of a wide range of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

  • MySkinRecipes. This compound. [Link]

  • Fine Chemicals. This compound, min 97%, 1 gram. [Link]

  • González-Gutiérrez, J. P., Moris, S., & Barrientos, C. (2023). SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. Journal of the Chilean Chemical Society, 68(3), 5901-5903. [Link]

  • MDPI. Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. [Link]

  • Penta Chemicals. Acrylic acid. [Link]

  • ResearchGate. SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. [Link]

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • PubChem. 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester. [Link]

  • Diva-Portal.org. Heck Reactions with Aryl Chlorides. [Link]

  • National Institutes of Health. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Ethyl chloroacetate. [Link]

  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. [Link]

  • ResearchGate. Aza-Michael addition of secondary amine to ethyl acrylate. [Link]

  • National Institutes of Health. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. [Link]

  • PrepChem.com. Synthesis of ethyl 3-(6-methyl-3-pyridyl)acrylate. [Link]

  • Chemsigma. This compound. [Link]

  • Organic Chemistry Portal. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. [Link]

  • ResearchGate. Recent Advances in Base-Assisted Michael Addition Reactions. [Link]

  • ResearchGate. Synthesis and chiral purification of 14C-labeled novel neonicotinoids, paichongding. [Link]

  • ResearchGate. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • ResearchGate. ChemInform Abstract: Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. [Link]

  • MDPI. Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. [Link]

  • National Institutes of Health. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. [Link]

  • Google Patents.
  • ResearchGate. 1-(2,2-Dichloroacetyl)-3-ethyl-2,6-diphenylpiperidin-4-one. [Link]

Sources

Application Notes and Protocols for the Quantification of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester, a key intermediate in various synthetic pathways. Ensuring the purity and accurate concentration of this compound is critical for process control, quality assurance, and regulatory compliance in drug development. We present a primary method utilizing High-Performance Liquid Chromatography (HPLC) with UV detection, which is robust, accurate, and precise for assay and impurity determination. Additionally, a complementary Gas Chromatography (GC) method is outlined for assessing volatile impurities and orthogonal purity confirmation. The protocols herein are grounded in established analytical principles and are designed to be validated in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and trustworthiness.[1][2][3][4]

Introduction: The Analytical Imperative

This compound is a heterocyclic compound whose precise quantification is essential for controlling reaction stoichiometry, evaluating product yield, and ensuring the purity of downstream active pharmaceutical ingredients (APIs). The presence of the chloropyridine ring and the conjugated ester system makes it amenable to several analytical techniques. The choice of analytical methodology is driven by the need for specificity, sensitivity, and reliability. This guide explains the causality behind the selected methods and provides detailed, step-by-step protocols for immediate application in a research or quality control setting.

Principle of the Primary Analytical Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile and thermally labile compounds like the target analyte. We have selected a reversed-phase method for its versatility and proven efficacy in separating compounds of moderate polarity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is chosen due to its hydrophobic nature, which provides excellent retention for the moderately non-polar analyte. The alkyl chains of the C18 phase interact with the non-polar regions of the molecule (the pyridine ring and ethyl ester group), facilitating separation from more polar or less retained impurities.

  • Mobile Phase: A gradient elution of acetonitrile and water is employed to ensure the efficient elution of the target analyte while also separating potential impurities with a wide range of polarities. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity compared to methanol.

  • Acidic Modifier: Phosphoric acid is added to the aqueous component of the mobile phase to control the ionization state of the pyridine nitrogen. By maintaining a consistent low pH (around 2.5-3.0), the basic nitrogen atom is protonated. This prevents peak tailing, a common issue with basic analytes on silica-based columns, thereby ensuring sharp, symmetrical peaks which are essential for accurate integration and quantification.[5]

  • Detection: The conjugated system of the pyridine ring and the acrylic acid ester moiety provides strong UV absorbance. A photodiode array (PDA) or a variable wavelength UV detector set at an appropriate wavelength (e.g., 265 nm) offers high sensitivity and specificity for the analyte.

Experimental Workflow: From Sample to Result

The overall analytical process is designed to be systematic and self-validating at each stage, from sample preparation to data interpretation.

Analytical_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Test Sample Prep_Sample Prepare Sample Solution (e.g., 0.1 mg/mL) Sample->Prep_Sample Standard Reference Standard Prep_Standard Prepare Standard Solution (e.g., 0.1 mg/mL) Standard->Prep_Standard Solvent Diluent (e.g., 50:50 ACN:H2O) Solvent->Prep_Sample Solvent->Prep_Standard Inject Inject Solutions Prep_Sample->Inject Prep_Standard->Inject HPLC HPLC System (C18 Column, UV/PDA) Chromatogram Generate Chromatograms HPLC->Chromatogram Inject->HPLC Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Concentration (External Standard Method) Integrate->Calculate Report Generate Report Calculate->Report Validation_Protocol cluster_Validation ICH Q2(R1) Validation Parameters Specificity Specificity (Discrimination from matrix/impurities) Linearity Linearity (Proportionality of response to concentration) Range Range (Interval of reliable quantification) Accuracy Accuracy (Closeness to true value) Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness (Insensitivity to small method changes)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester. This guide is designed to provide in-depth troubleshooting advice and detailed protocols to help you optimize your reaction yield and purity. As Senior Application Scientists, we combine our expertise in synthetic organic chemistry with practical, field-proven insights to address the common challenges encountered during the synthesis of this and similar compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific issues you may encounter during your experiments in a question-and-answer format, explaining the underlying chemical principles and offering actionable solutions.

Q1: My reaction yield for the synthesis of this compound is consistently low. What are the most likely causes?

Low yields in the synthesis of this target molecule, particularly via cross-coupling reactions like the Heck reaction, are often due to the challenging nature of the 2-chloropyridine substrate. Several factors can contribute to this:

  • Substrate Reactivity: The carbon-chlorine bond in 2-chloropyridines is strong and less reactive compared to corresponding bromides or iodides, making the initial oxidative addition step in palladium-catalyzed reactions more difficult.[1][2]

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes and effectively poisoning the catalyst.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical parameters that need to be carefully optimized for this specific substrate. An inappropriate combination of these factors can lead to low conversion rates.

  • Side Reactions: Competing side reactions such as homocoupling of the starting materials or dehalogenation of the chloropyridine can consume reactants and reduce the yield of the desired product.[1]

Q2: I am attempting a Heck reaction between a 6-chloropyridin-3-yl halide and ethyl acrylate. How can I optimize the reaction conditions to improve the yield?

Optimizing a Heck reaction with a challenging substrate like a 2-chloropyridine derivative requires a systematic approach. Here are the key parameters to consider:

ParameterRecommendationRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) sources once activated in situ.[3]
Ligand Electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos)These ligands can facilitate the challenging oxidative addition of the C-Cl bond and stabilize the active palladium species, preventing deactivation.[2][4]
Base Strong, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃)A strong base is often necessary to promote the reaction with less reactive chloropyridines.[2][5]
Solvent Polar aprotic solvents (e.g., DMF, NMP, 1,4-dioxane)These solvents can help to solubilize the reactants and facilitate the reaction.[6]
Temperature 80-140 °CHigher temperatures are often required to overcome the activation energy for the C-Cl bond activation.[6]

A recommended starting point would be to use Pd(OAc)₂ with a bulky phosphine ligand like P(t-Bu)₃, Cs₂CO₃ as the base, and dioxane as the solvent, with the reaction heated to 100-120 °C.[4]

Q3: I am considering a Wittig reaction as an alternative synthesis route. What are the key considerations for this approach?

The Wittig reaction is an excellent alternative for forming the carbon-carbon double bond in your target molecule. The key is the reaction between 6-chloro-pyridine-3-carboxaldehyde and a stabilized phosphorus ylide, such as ethyl (triphenylphosphoranylidene)acetate.

  • Ylide Stability: Using a stabilized ylide is crucial as they are generally more stable and easier to handle than non-stabilized ylides.[7] Stabilized ylides typically favor the formation of the (E)-alkene, which is often the desired isomer.[7]

  • Reaction Conditions: Wittig reactions with stabilized ylides can often be carried out under milder conditions than Heck reactions.[8] The reaction can be performed in a variety of solvents, including toluene or THF, and often proceeds at room temperature or with gentle heating.[8]

  • Work-up and Purification: A common challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct. This can often be achieved through careful column chromatography or by taking advantage of its differential solubility.[9]

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize their formation?

In a Heck reaction, common side products include:

  • Homocoupled products: Dimerization of the aryl halide or the acrylate. This can be minimized by ensuring a thoroughly inert atmosphere to prevent oxidative side reactions and by optimizing the catalyst and ligand ratio.[5]

  • Dehalogenated pyridine: The chloro group is replaced by a hydrogen atom.

  • Isomers of the desired product: While the Heck reaction generally favors the trans isomer, some of the cis isomer may be formed.[10]

In a Wittig reaction, the primary "impurity" is the triphenylphosphine oxide byproduct. Incomplete reaction will also leave starting aldehyde.

To minimize side products, ensure your reagents are pure, the reaction is performed under an inert atmosphere (for Heck reactions), and the reaction conditions are optimized.

Q5: What is the best way to purify the final product, this compound?

Column chromatography is a highly effective method for purifying the final product.[2][11][12][13]

  • Stationary Phase: Silica gel is a common and effective stationary phase.[2][11]

  • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point for the mobile phase.[2][14][15] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The exact ratio will need to be determined by TLC analysis.

It is also important to effectively remove the solvent from the purified fractions to obtain a clean product.

Experimental Protocols

The following are generalized, detailed, step-by-step methodologies for the synthesis of this compound via the Heck and Wittig reactions. These protocols are based on established procedures for similar substrates and should be optimized for your specific experimental setup.

Protocol 1: Heck Reaction

This protocol outlines the palladium-catalyzed coupling of a 6-chloropyridin-3-yl halide with ethyl acrylate.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine aryl halide, Pd catalyst, ligand, and base in a dry flask. prep_inert Evacuate and backfill with inert gas (N₂ or Ar). prep_reactants->prep_inert add_solvent Add anhydrous solvent and ethyl acrylate via syringe. prep_inert->add_solvent heat_stir Heat to the desired temperature with vigorous stirring. add_solvent->heat_stir monitor Monitor reaction progress by TLC or LC-MS. heat_stir->monitor cool Cool to room temperature. monitor->cool quench Quench with water and extract with an organic solvent. cool->quench dry_concentrate Dry the organic layer and concentrate under reduced pressure. quench->dry_concentrate purify Purify by column chromatography. dry_concentrate->purify

Caption: Workflow for the Heck Reaction Synthesis.

Materials:

  • 6-chloro-3-iodopyridine (or 6-chloro-3-bromopyridine) (1.0 equiv)

  • Ethyl acrylate (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 6-chloro-3-iodopyridine, palladium(II) acetate, tri(tert-butyl)phosphine, and cesium carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane followed by ethyl acrylate via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Protocol 2: Wittig Reaction

This protocol describes the synthesis via the reaction of 6-chloropyridine-3-carboxaldehyde with a stabilized ylide.

Wittig_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_flask Combine aldehyde and ylide in a dry flask under inert gas. add_solvent Add anhydrous solvent. setup_flask->add_solvent stir Stir at room temperature or with gentle heating. add_solvent->stir monitor Monitor reaction progress by TLC. stir->monitor cool Cool to room temperature (if heated). monitor->cool concentrate Remove solvent under reduced pressure. cool->concentrate purify Purify by column chromatography to remove triphenylphosphine oxide. concentrate->purify

Caption: Workflow for the Wittig Reaction Synthesis.

Materials:

  • 6-chloropyridine-3-carboxaldehyde (1.0 equiv)

  • Ethyl (triphenylphosphoranylidene)acetate (1.1 equiv)[16][17]

  • Anhydrous toluene or THF

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-chloropyridine-3-carboxaldehyde in anhydrous toluene.

  • Reagent Addition: Add ethyl (triphenylphosphoranylidene)acetate to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., to 50-60 °C) if necessary.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Work-up: Once the reaction is complete, cool to room temperature (if heated) and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to separate the desired product from the triphenylphosphine oxide byproduct.

Reaction Mechanisms

Understanding the reaction mechanisms is key to effective troubleshooting.

Heck Reaction Mechanism

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.

Heck_Mechanism Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(L₂)X Ar-Pd(II)(L₂)X Pd(0)L₂->Ar-Pd(II)(L₂)X Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)(L₂)X->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Product + H-Pd(II)(L₂)X Product + H-Pd(II)(L₂)X Insertion Product->Product + H-Pd(II)(L₂)X β-Hydride Elimination Product + H-Pd(II)(L₂)X->Pd(0)L₂ Reductive Elimination (+ Base)

Caption: Catalytic Cycle of the Heck Reaction.

Wittig Reaction Mechanism

The Wittig reaction involves the nucleophilic attack of a phosphorus ylide on an aldehyde or ketone, followed by the formation of an oxaphosphetane intermediate which then collapses to form the alkene and triphenylphosphine oxide.[7]

Wittig_Mechanism Ylide + Aldehyde Ylide + Aldehyde Betaine Intermediate Betaine Intermediate Ylide + Aldehyde->Betaine Intermediate Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine Intermediate->Oxaphosphetane Ring Formation Alkene + Ph₃P=O Alkene + Ph₃P=O Oxaphosphetane->Alkene + Ph₃P=O Cycloreversion

Caption: Mechanism of the Wittig Reaction.

References

  • Optimization of conditions for the Heck reaction. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Previous and present synthetic routes of 3-substituted N-pyridinyl/N-aryl Isoindolinones. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • The Wittig Reaction (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Supporting Information. (2008). Wiley-VCH. Retrieved January 14, 2026, from [Link]

  • Heck Reaction—State of the Art. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • ETHYL α-(HYDROXYMETHYL)ACRYLATE. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • A Solvent Free Wittig Reaction. (2017, February 23). Retrieved January 14, 2026, from [Link]

  • Ethyl 3-(2-chlorophenyl)acrylate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Novel halopyridines and methods of making. (n.d.). Google Patents.
  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2000, March 3). PubMed. Retrieved January 14, 2026, from [Link]

  • A kind of (E) 2 (2 chloromethyl phenyl) 3 methoxy-methyl acrylate synthesis technique. (n.d.). Google Patents.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). KGROUP. Retrieved January 14, 2026, from [Link]

  • Ethyl(E)-3-(4-methoxyphenyl)acrylate. (2017, November 20). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 14, 2026, from [Link]

  • Isolation and purification of plant secondary metabolites using column-chromatographic technique. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Immunoaffinity purification of chlorimuron-ethyl from soil extracts prior to quantitation by enzyme-linked immunosorbent assay. (2001, March). PubMed. Retrieved January 14, 2026, from [Link]

  • Removal of inhibitors from ethylenically unsaturated monomers. (n.d.). Google Patents.
  • Isolation of Plant Pigments by Column Chromatography. (2010, November 15). YouTube. Retrieved January 14, 2026, from [Link]

  • A Continuous Procedure Based on Column Chromatography to Purify Anthocyanins from Schisandra chinensis by a Macroporous Resin plus Gel Filtration Chromatography. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Abstract for TR-259. (n.d.). National Toxicology Program (NTP). Retrieved January 14, 2026, from [Link]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Purification of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester (CAS 159153-39-6).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic building block. Drawing from established principles of organic synthesis and purification, this document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure you obtain a highly pure product.

Understanding the Chemistry: The Heck Reaction and Potential Impurities

This compound is commonly synthesized via a palladium-catalyzed Heck reaction.[2] This reaction typically involves the coupling of an aryl halide, such as 3-bromo-6-chloropyridine, with ethyl acrylate in the presence of a palladium catalyst and a base. While the Heck reaction is a powerful tool for C-C bond formation, it can lead to a variety of impurities that pose purification challenges.

A general schematic of the Heck reaction is shown below:

Heck_Reaction cluster_reactants Reactants ArylHalide 3-Bromo-6-chloropyridine Catalyst Pd Catalyst + Base ArylHalide->Catalyst EthylAcrylate Ethyl Acrylate EthylAcrylate->Catalyst Product 3-(6-Chloro-pyridin-3-yl)- acrylic acid ethyl ester Catalyst->Product Byproducts Side Products & Impurities Catalyst->Byproducts

Caption: General workflow of the Heck reaction for the synthesis of the target compound.

Understanding the potential impurities is the first step toward developing an effective purification strategy. The table below outlines the most common impurities and their sources.

Impurity/Side ProductSourceRationale
Unreacted Starting Materials Incomplete reactionThe Heck reaction may not go to completion, leaving residual 3-bromo-6-chloropyridine and ethyl acrylate.
(Z)-Isomer IsomerizationThe desired product is the thermodynamically more stable (E)-isomer. However, under certain reaction or purification conditions (e.g., exposure to light), isomerization to the (Z)-isomer can occur.[3][4][5]
3-(6-Chloro-pyridin-3-yl)-acrylic acid Hydrolysis of the esterThe ethyl ester can be susceptible to hydrolysis, especially in the presence of water and acid or base, which might be carried over from the work-up.[6]
Palladium Residues CatalystResidual palladium from the catalyst can contaminate the final product. These residues are often highly colored (black or dark brown).
Homocoupling Products Side reactionThe aryl halide can couple with itself to form bipyridyl derivatives, though this is generally a minor pathway.
Polymeric materials Polymerization of ethyl acrylateEthyl acrylate can polymerize under thermal stress or in the presence of radical initiators.[7]

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: My crude product is a dark, oily residue.

Question: After the reaction work-up, I obtained a dark brown or black oil instead of the expected solid. What could be the cause, and how do I proceed with purification?

Answer: A dark, oily crude product often indicates the presence of residual palladium catalyst and potentially some polymeric material. The first step is to remove the palladium.

  • Expert Insight: Palladium black is finely divided palladium metal that results from the decomposition of the soluble palladium catalyst. It is often colloidal and can be difficult to remove by simple filtration.

Troubleshooting Steps:

  • Filtration through Celite® or Silica Gel: Dissolve the crude product in a suitable solvent like ethyl acetate or dichloromethane (DCM). Pass the solution through a short plug of Celite® or silica gel in a sintered glass funnel. This will often trap the fine palladium particles.

  • Charcoal Treatment: If the color persists, you can try treating the solution with activated charcoal. Add a small amount of activated charcoal to the solution, stir for 15-30 minutes at room temperature, and then filter through Celite® to remove the charcoal. Be aware that charcoal can sometimes adsorb the desired product, so use it sparingly.

Issue 2: I am having difficulty separating my product from a closely running impurity on TLC.

Question: Thin-Layer Chromatography (TLC) of my crude product shows an impurity with a very similar Rf value to my desired product. How can I improve the separation?

Answer: This is a common challenge, especially if the impurity is the (Z)-isomer or a structurally similar byproduct. Optimizing your chromatography conditions is key.

Troubleshooting Steps:

  • Solvent System Optimization: The choice of eluent is critical. For compounds like this, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a good starting point.[8][9][10][11]

    • Pro Tip: Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. A slow gradient during column chromatography will provide the best separation.

  • Choice of Stationary Phase: Standard silica gel is usually effective. If separation is still problematic, consider using a different stationary phase, such as alumina (neutral or basic), or a bonded-phase silica gel.

  • Double Check the Impurity's Identity: If possible, try to identify the impurity. If it is the corresponding carboxylic acid (from hydrolysis), you can often remove it with a mild basic wash (e.g., saturated sodium bicarbonate solution) during the work-up, prior to chromatography.

Issue 3: My purified product is not a solid, or it oils out during recrystallization.

Question: I have purified my compound by column chromatography, but it remains an oil. Alternatively, when I try to recrystallize it, it separates as an oil instead of forming crystals. What should I do?

Answer: "Oiling out" is a common problem in recrystallization and can be caused by several factors, including residual impurities or an inappropriate solvent system.

Troubleshooting Steps:

  • Purity Check: Ensure your product is sufficiently pure before attempting recrystallization. An oily nature might indicate the presence of impurities that lower the melting point and inhibit crystallization. Re-purifying by column chromatography might be necessary.

  • Recrystallization Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[12]

    • Solvent Pairs: A solvent pair, such as ethanol/water or hexanes/ethyl acetate, can be very effective. Dissolve the compound in a minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature. Then, slowly add the "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.[12]

    • Scratching: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the meniscus. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid product, you can add a "seed crystal" to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure this compound?

A1: The pure compound is typically a solid at room temperature. Its color can range from white to off-white or pale yellow.

Q2: How can I confirm the stereochemistry of my product (E vs. Z isomer)?

A2: The most definitive method is ¹H NMR spectroscopy. The coupling constant (J-value) between the two vinylic protons is characteristic. For the (E)-isomer, the J-value is typically larger (around 16 Hz), indicating a trans configuration. The (Z)-isomer will have a smaller J-value (around 12 Hz).

Q3: My final product shows a broad peak in the NMR spectrum around 1-2 ppm. What could this be?

A3: A broad peak in that region could indicate the presence of water. It could also be residual grease if you used stopcock grease in your purification apparatus. If you used hexanes as a solvent, it could be residual alkanes. Ensure your product is thoroughly dried under high vacuum.

Q4: Can I use distillation to purify this compound?

A4: While distillation is a powerful purification technique, it may not be ideal for this compound. Acrylates have a tendency to polymerize at high temperatures.[7] If you must distill, do so under high vacuum to keep the temperature as low as possible and consider adding a radical inhibitor like hydroquinone.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for purifying the crude product using silica gel chromatography.

Column_Chromatography cluster_prep Preparation cluster_loading Loading cluster_elution Elution & Collection cluster_final Final Steps A Dissolve crude product in minimum amount of DCM or ethyl acetate. B Add a small amount of silica gel and evaporate the solvent. A->B D Carefully add the dry-loaded sample to the top of the column. B->D C Prepare a silica gel column packed with hexanes. C->D E Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%). D->E F Collect fractions and monitor by TLC. E->F G Combine pure fractions. F->G H Evaporate solvent under reduced pressure. G->H I Dry the final product under high vacuum. H->I

Caption: Workflow for purification by column chromatography.

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane (DCM) or ethyl acetate.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent by rotary evaporation to obtain a free-flowing powder of the crude product adsorbed onto the silica gel. This dry-loading technique generally results in better separation.[8]

  • Column Packing:

    • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent like hexanes. The amount of silica gel should be 50-100 times the weight of the crude product for difficult separations.

    • Allow the silica gel to settle, ensuring a flat top surface. Drain the solvent until it is just level with the top of the silica.

  • Loading the Column:

    • Carefully add the dry-loaded sample to the top of the column.

    • Gently tap the column to settle the sample into a uniform, narrow band.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Carefully add the eluent to the column.

    • Start with a low-polarity eluent, for example, 95:5 hexanes:ethyl acetate.

    • Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to elute the compounds. A gradient elution is often more effective than an isocratic (constant solvent mixture) elution for separating compounds with different polarities.[8]

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes.

    • Analyze the fractions by TLC to identify which ones contain the pure product.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent by rotary evaporation.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the product after it has been partially purified by another method, such as column chromatography.

Step-by-Step Methodology:

  • Solvent Selection:

    • Choose a suitable solvent or solvent pair. A mixture of ethanol and water, or ethyl acetate and hexanes, is often a good starting point for compounds of this type.[12]

    • To test a solvent pair, dissolve a small amount of the compound in the "good" solvent and add the "poor" solvent dropwise until turbidity persists.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent (or the "good" solvent of a pair) to just dissolve the solid. It is important to use the minimum amount of solvent to ensure good recovery.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (like dust or residual palladium), perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the crystals thoroughly to remove all traces of the solvent. This can be done by leaving them in the funnel with the vacuum on for some time, followed by drying in a vacuum oven or desiccator.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). 5.37 Introduction to Organic Synthesis Laboratory. MIT OpenCourseWare. Retrieved from [Link]

  • Inayah, M., & Masruri, M. (2023). Isolation and characterization of secondary metabolites in ethyl acetate fraction from Indonesian Eucheuma spinosum. ALCHEMY: Journal of Chemistry, 11(2), 1-6.
  • Nicolas. (2013, November 18). Thin Layer and Column Chromatography. Odinity. Retrieved from [Link]

  • Dennehy, O. C., et al. (2021). Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers. Reaction Chemistry & Engineering, 6(9), 1599-1607.
  • Villieras, J., Rambaud, M. (1988). Ethyl α-(hydroxymethyl)
  • Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. [Link]

  • One Part of Chemistry. (2011, November 8). Thin Layer Chromatography and Column Chromatography. Retrieved from [Link]

  • Gupta, P. K., et al. (2018). Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. [Image]. ResearchGate. Retrieved from [Link]

  • Demirer, C. (2024, June 26). How to separate ethyl acetate and hexane mixture after a gradient column chromatography? ResearchGate. Retrieved from [Link]

  • Anonymous. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. [Image]. ResearchGate. Retrieved from [Link]

  • Sharma, S., et al. (2018). Heck Reaction—State of the Art.
  • Liu, T., et al. (2016). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic.
  • Anonymous. (n.d.). Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. [Image]. ResearchGate. Retrieved from [Link]

  • Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-8.
  • Rebstock, M. C., et al. (1955). acrylic acid. Organic Syntheses, Coll. Vol. 4, p.29.
  • Wang, C., et al. (2018). Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins. Molecules, 23(10), 2670.
  • Dennehy, O. C., et al. (2021). Formation of the E-isomer as an Impurity in the Optimized Flow Synthesis of a Z-α-thio-β-chloroacrylamide; E/Z Photoisomerization in Batch and Flow, and Solid State Characterization of Both Isomers. ResearchGate. Retrieved from [Link]

  • Llovera, L., et al. (2021). The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones. Molecules, 26(11), 3333.
  • Hougland, J. W., & Wisniewski, J. C. (1969). U.S. Patent No. 3,420,751. Washington, DC: U.S.
  • Meitzner, E. F., & Oline, J. A. (1966). U.S. Patent No. 3,247,242. Washington, DC: U.S.
  • Mozingo, R. (1955). Acrylic acid, n-butyl ester. Organic Syntheses, Coll. Vol. 3, p.141.
  • National Toxicology Program. (1986). Carcinogenesis Studies of Ethyl Acrylate (CAS No. 140-88-5) in F344/N Rats and B6C3F1 Mice (Gavage Studies) (NTP TR 259). U.S. Department of Health and Human Services.

Sources

Technical Support Center: Synthesis of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(6-chloro-pyridin-3-yl)-acrylic acid ethyl ester. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and achieve optimal results.

I. Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific experimental challenges in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of the desired this compound. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis can often be attributed to several factors, primarily related to the choice of reaction and the integrity of your reagents. The most common synthetic routes are the Horner-Wadsworth-Emmons (HWE) and Heck reactions.

A. For Horner-Wadsworth-Emmons (HWE) Reactions:

  • Cause 1: Incomplete Deprotonation of the Phosphonate Reagent. The HWE reaction begins with the deprotonation of the phosphonate to form a nucleophilic carbanion.[1][2] If the base used is not strong enough or if there is moisture in the reaction, the formation of this crucial intermediate will be inefficient.

    • Solution:

      • Choice of Base: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and has been stored under anhydrous conditions.

      • Anhydrous Conditions: Dry your solvent (e.g., THF, DMF) and glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the carbanion.

  • Cause 2: Poor Quality of 6-Chloronicotinaldehyde. The aldehyde starting material can degrade over time through oxidation to the corresponding carboxylic acid.

    • Solution:

      • Purity Check: Before starting the reaction, check the purity of your 6-chloronicotinaldehyde using techniques like NMR or melting point analysis.

      • Purification: If impurities are detected, purify the aldehyde by recrystallization or column chromatography.

B. For Heck Reactions:

  • Cause 1: Catalyst Inactivity. The palladium catalyst is the heart of the Heck reaction.[3] Its activity can be diminished by impurities or improper handling.

    • Solution:

      • Catalyst Choice: Use a high-quality palladium source like palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0).[3]

      • Ligand Selection: The choice of phosphine ligand is critical. Electron-donating, bulky phosphines can improve the reactivity for aryl chlorides.[4]

      • Pre-activation: In some cases, a pre-activation step for the catalyst may be necessary.

  • Cause 2: Inappropriate Base or Solvent. The base and solvent play crucial roles in the catalytic cycle of the Heck reaction.

    • Solution:

      • Base Selection: Common bases include triethylamine, potassium carbonate, and sodium acetate.[3] The choice of base can influence the reaction rate and side product formation.

      • Solvent Considerations: Solvents like DMF, NMP, and acetonitrile are commonly used.[5] The reaction temperature will also be a critical parameter to optimize.[5]

Issue 2: Formation of the (Z)-isomer as a Significant Byproduct

Question: My final product contains a significant amount of the (Z)-isomer of this compound. How can I increase the selectivity for the desired (E)-isomer?

Answer: The formation of the (Z)-isomer is a common stereoselectivity issue, particularly in olefination reactions.

  • In HWE Reactions: The HWE reaction is known for its high (E)-selectivity with stabilized ylides, which is the case here.[1][2] However, certain conditions can favor the (Z)-isomer.

    • Cause: The stereochemical outcome is determined by the relative rates of formation and elimination of the diastereomeric oxaphosphetane intermediates.[1]

    • Solution:

      • Reaction Conditions: Generally, thermodynamic control, which favors the more stable (E)-product, is achieved at higher temperatures and longer reaction times.

      • Base and Cation Effects: The choice of base and the corresponding metal cation can influence the stereoselectivity. For instance, using sodium or potassium bases often gives higher (E)-selectivity than lithium bases. The Still-Gennari modification of the HWE reaction, which uses phosphonates with electron-withdrawing groups and specific base/solvent combinations, is designed to favor (Z)-alkenes and should be avoided if the (E)-isomer is desired.[1]

  • In Wittig Reactions: While less common for this specific synthesis due to the stabilized ylide, if a Wittig reaction is employed, the stereoselectivity is highly dependent on the nature of the ylide.

    • Cause: Stabilized ylides in Wittig reactions tend to give the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[6]

    • Solution: Ensure you are using a stabilized ylide (e.g., from ethyl (triphenylphosphoranylidene)acetate). The reaction conditions can also be tuned; for example, salt-free conditions can favor (Z)-alkene formation with non-stabilized ylides, so the presence of lithium salts can sometimes improve (E)-selectivity.

Issue 3: Presence of Unreacted Starting Materials in the Final Product

Question: After work-up and purification, I still see significant amounts of unreacted 6-chloronicotinaldehyde and/or the phosphonate reagent. What went wrong?

Answer: The presence of unreacted starting materials points to an incomplete reaction.

  • Cause 1: Insufficient Reaction Time or Temperature. The reaction may not have been allowed to proceed to completion.

    • Solution:

      • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Extended Reaction Time/Increased Temperature: If the reaction has stalled, consider increasing the reaction time or temperature, while being mindful of potential side product formation at higher temperatures.

  • Cause 2: Stoichiometry Issues. An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution:

      • Accurate Measurements: Ensure accurate weighing and dispensing of all reagents.

      • Slight Excess of One Reagent: It is common practice to use a slight excess (e.g., 1.1 to 1.2 equivalents) of the more readily available or easily removable reagent to drive the reaction to completion. In the HWE reaction, a slight excess of the phosphonate ylide is often used.

Issue 4: Difficulty in Removing Byproducts During Purification

Question: I am having trouble purifying my this compound. What are the common byproducts and how can I effectively remove them?

Answer: Effective purification depends on understanding the nature of the byproducts.

  • In HWE Reactions:

    • Common Byproduct: The main byproduct is a dialkyl phosphate salt.[2]

    • Removal Strategy: This byproduct is typically water-soluble and can be easily removed by an aqueous work-up.[2][7] Washing the organic layer with water or brine should effectively remove it.

  • In Wittig Reactions:

    • Common Byproduct: Triphenylphosphine oxide (TPPO) is a major byproduct of the Wittig reaction.[8]

    • Removal Strategy: TPPO can be challenging to remove completely by standard column chromatography due to its polarity, which can be similar to that of the product.

      • Crystallization: If the desired product is a solid, recrystallization may be an effective purification method.

      • Modified Work-up: One technique involves the addition of ZnCl2 to form a complex with TPPO, which can then be removed by filtration.[9]

  • In Heck Reactions:

    • Common Byproducts: These can include homocoupling products of the aryl halide or the alkene, as well as reduced starting materials.

    • Removal Strategy: Careful column chromatography is usually the most effective method for removing these byproducts. The choice of solvent system for chromatography is crucial and should be optimized using TLC.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Q1: What is the most reliable method for synthesizing this compound with high (E)-selectivity?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is generally the most reliable method for this transformation, as it is well-known for producing (E)-alkenes with high stereoselectivity when using stabilized phosphonate carbanions.[1][2]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several safety precautions are essential:

  • Reagents: Sodium hydride is highly flammable and reacts violently with water. It should be handled under an inert atmosphere and away from any moisture. 6-Chloronicotinaldehyde and ethyl acrylate are irritants.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many of the solvents used (e.g., THF, DMF) are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

Q3: Can I use a Wittig reaction instead of an HWE reaction?

A3: While a Wittig reaction is a viable alternative for olefination, the HWE reaction offers a significant advantage in this case. The dialkyl phosphate byproduct from the HWE reaction is water-soluble and easily removed, whereas the triphenylphosphine oxide byproduct from the Wittig reaction can be difficult to separate from the desired product.[2][9]

Q4: What are the key parameters to control for a successful Heck reaction in this synthesis?

A4: For a successful Heck reaction, the key parameters to control are:

  • Catalyst System: The choice of palladium precursor and ligand is critical.

  • Base: The type and amount of base can significantly impact the reaction.

  • Solvent and Temperature: These need to be optimized to ensure good solubility of all components and a reasonable reaction rate.

  • Purity of Reactants: As with any cross-coupling reaction, the purity of the aryl halide and the alkene is important for achieving high yields.

III. Experimental Protocols & Data

Recommended Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • Preparation: Under an inert atmosphere (N2 or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Ylide Formation: Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. Slowly add a solution of triethyl phosphonoacetate (1.1 eq.) in anhydrous THF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Reaction: Cool the reaction mixture back to 0 °C and add a solution of 6-chloronicotinaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary Table
ParameterHorner-Wadsworth-EmmonsHeck Reaction
Key Reagents Triethyl phosphonoacetate, NaH6-chloro-3-iodopyridine, Ethyl acrylate, Pd(OAc)2, PPh3
Typical Solvents THF, DMFDMF, Acetonitrile
Typical Bases NaH, K2CO3Triethylamine, K2CO3
Stereoselectivity High (E)-selectivityHigh (E)-selectivity
Key Byproducts Dialkyl phosphate saltsHomocoupling products, reduced starting materials
Purification Aqueous work-up followed by chromatographyColumn chromatography

IV. Visualizations

Horner-Wadsworth-Emmons Reaction Pathway

HWE_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Triethyl phosphonoacetate Ylide Phosphonate Carbanion (Ylide) Phosphonate->Ylide Deprotonation Aldehyde 6-Chloronicotinaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide->Oxaphosphetane Nucleophilic Addition Product 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester (E-isomer) Oxaphosphetane->Product Elimination Byproduct Diethyl phosphate Oxaphosphetane->Byproduct Base Base (e.g., NaH) Base->Ylide

Caption: Horner-Wadsworth-Emmons reaction pathway.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low Product Yield CheckReagents Check Reagent Purity (Aldehyde, Base) Start->CheckReagents Impure Reagents Impure? CheckReagents->Impure CheckConditions Verify Anhydrous Reaction Conditions Moisture Moisture Present? CheckConditions->Moisture CheckTempTime Review Reaction Time and Temperature Incomplete Reaction Incomplete by TLC? CheckTempTime->Incomplete CheckCatalyst If Heck Reaction: Assess Catalyst/Ligand Activity CatalystIssue Catalyst Inactive? CheckCatalyst->CatalystIssue Impure->CheckConditions No Purify Purify/Replace Reagents Impure->Purify Yes Moisture->CheckTempTime No Dry Thoroughly Dry Glassware/Solvents Moisture->Dry Yes Incomplete->CheckCatalyst No Optimize Increase Time/Temperature Incomplete->Optimize Yes NewCatalyst Use Fresh Catalyst/Ligand CatalystIssue->NewCatalyst Yes Purify->Start Dry->Start Optimize->Start NewCatalyst->Start

Caption: Troubleshooting flowchart for low yield.

V. References

  • Heck reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved January 14, 2026, from [Link]

  • Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2017). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. (2005). Green Chemistry. Retrieved January 14, 2026, from [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Heck Reaction—State of the Art. (2018). MDPI. Retrieved January 14, 2026, from [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. (2017). Science and Education Publishing. Retrieved January 14, 2026, from [Link]

  • 1 IG. Palladium I I. Basic Principles - Heck Reactions. (2007). Wipf Group, University of Pittsburgh. Retrieved January 14, 2026, from [Link]

  • Wittig Reaction Experiment Part 1, Prelab. (2020, October 30). YouTube. Retrieved January 14, 2026, from [Link]

  • Comparison of Traditional and Alternative Wittig Reactions. (n.d.). Delaware Valley University. Retrieved January 14, 2026, from [Link]

  • Ethyl Acrylate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

Sources

troubleshooting guide for 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for experiments involving 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester (CAS 159153-39-6).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this versatile heterocyclic building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure your experimental success.

Compound Overview

This compound is a substituted pyridyl acrylate derivative. Its structure, featuring an electron-deficient pyridine ring and an electron-withdrawing acrylate group, makes it a valuable intermediate in medicinal chemistry and materials science. The most common synthetic routes involve palladium-catalyzed cross-coupling reactions, such as the Heck reaction, or olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction.

Chemical Structure:

Key Properties:

  • Molecular Formula: C₁₀H₁₀ClNO₂[1][2][3]

  • Molecular Weight: 211.64 g/mol [1][2][3]

  • Appearance: Typically a solid[1]

  • Stereochemistry: The double bond is predominantly in the E (trans) configuration when synthesized via standard Heck or HWE conditions.[4][5][6]

Frequently Asked Questions (FAQs)

Category 1: Synthesis & Reaction Troubleshooting
Question 1: My Heck reaction to synthesize this compound from 2-chloro-5-iodopyridine and ethyl acrylate is resulting in a low yield. What are the primary causes?

Low yields in palladium-catalyzed cross-coupling reactions involving pyridine substrates are a common challenge.[7] The issues often stem from catalyst deactivation, suboptimal reaction conditions, or reagent quality.

Causality and Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly with the palladium catalyst. This coordination can form inactive catalyst species, effectively removing palladium from the catalytic cycle and halting the reaction.[7]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands create a sterically hindered environment around the palladium center, which discourages coordination with the pyridine nitrogen while still allowing the catalytic cycle to proceed.[7]

  • Premature Catalyst Decomposition: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species. High reaction temperatures can also lead to the formation of palladium black, which is aggregated and catalytically inactive.[7]

    • Solution: Ensure all reagents and solvents are thoroughly degassed using methods like the freeze-pump-thaw technique or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture. Avoid excessive temperatures; screen temperatures ranging from 80°C to 120°C to find the optimal balance between reaction rate and catalyst stability.

  • Inappropriate Base Selection: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[8] An incorrect choice of base can lead to side reactions or incomplete catalyst turnover. For pyridine substrates, organic bases are often preferred.

    • Solution: Triethylamine (Et₃N) is a common and effective choice. Other tertiary amines like diisopropylethylamine (DIPEA) or inorganic bases like potassium carbonate (K₂CO₃) can also be effective.[9] A screening of different bases is recommended for optimization.

  • Poor Reagent Quality: Impurities in the 2-chloro-5-iodopyridine starting material, wet solvents, or old ethyl acrylate (which can polymerize) can poison the catalyst or lead to side reactions.

    • Solution: Use freshly distilled ethyl acrylate. Ensure the 2-chloro-5-iodopyridine is of high purity. Use anhydrous solvents to prevent side reactions that consume the base or affect the catalyst.

Question 2: I am considering a Horner-Wadsworth-Emmons (HWE) reaction instead of a Heck reaction. What are the advantages and potential pitfalls for this specific synthesis?

The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative that involves reacting 6-chloro-pyridine-3-carbaldehyde with a phosphonate ylide, typically generated from triethyl phosphonoacetate.

Advantages:

  • Avoids Palladium: This route eliminates the cost and potential toxicity associated with palladium catalysts, simplifying purification by removing the need to scavenge heavy metals.

  • High (E)-Selectivity: The HWE reaction is renowned for producing the thermodynamically favored (E)-alkene with high stereoselectivity.[4][6]

  • Mild Conditions: The reaction can often be run at room temperature or with gentle heating.

  • Simple Workup: The phosphate byproduct is water-soluble and easily removed during an aqueous workup.[4]

Potential Pitfalls & Solutions:

  • Base Sensitivity of the Aldehyde: The 6-chloro-pyridine-3-carbaldehyde substrate can be sensitive to strong bases, potentially leading to side reactions.

    • Solution: Use milder bases like potassium carbonate (K₂CO₃) with a phase-transfer catalyst (e.g., 18-crown-6) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[10][11] Stronger bases like NaH or LDA should be used with caution at low temperatures.

  • Incomplete Reaction: The reaction may stall if the base is not strong enough to fully deprotonate the phosphonate.

    • Solution: If using a weaker base, ensure anhydrous conditions, as water can quench the ylide. If necessary, switch to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF, adding the phosphonate slowly at 0°C before introducing the aldehyde.

Category 2: Purification & Isolation
Question 3: What is the most effective method for purifying the crude this compound?

The primary purification method for this compound is flash column chromatography on silica gel.

Detailed Protocol:

  • Sample Preparation: After the reaction workup, concentrate the crude product under reduced pressure to obtain a viscous oil or solid. Dissolve a small amount of this crude material in the chosen eluent for TLC analysis.

  • Solvent System Selection (TLC): Use thin-layer chromatography (TLC) to determine the optimal eluent. A good starting point is a mixture of hexanes and ethyl acetate.

    • Begin with a ratio of 9:1 (Hexanes:Ethyl Acetate).

    • Gradually increase the polarity (e.g., 8:2, 7:3) to achieve a retention factor (Rf) for the desired product of approximately 0.25-0.35. This Rf value typically provides the best separation on a column.

  • Column Chromatography:

    • Pack a glass column with silica gel using the selected eluent system.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify and combine those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product, which is typically a solid.[1][12]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for moderately polar organic compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientOffers good separation of the product from nonpolar starting materials and polar impurities.
Typical Rf 0.25 - 0.35Provides optimal resolution during column chromatography.
Category 3: Characterization & Analysis
Question 4: What are the expected ¹H NMR signals for (E)-3-(6-chloro-pyridin-3-yl)-acrylic acid ethyl ester?

Proton NMR is the primary method for confirming the structure and stereochemistry of the product. The E-configuration is characterized by a large coupling constant (J value) between the two vinylic protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Ethyl -CH₃~1.3Triplet (t)~7.1
Ethyl -CH₂~4.2Quartet (q)~7.1
Vinylic H (α to C=O)~6.5Doublet (d)~16.0The large J value confirms the E (trans) stereochemistry.
Vinylic H (β to C=O)~7.6Doublet (d)~16.0Coupled to the other vinylic proton.
Pyridine H (at C5)~7.4Doublet (d)~8.0
Pyridine H (at C4)~7.8Doublet of Doublets (dd)~8.0, ~2.5
Pyridine H (at C2)~8.5Doublet (d)~2.5Most downfield pyridine proton due to proximity to nitrogen.

Note: Exact chemical shifts can vary slightly based on the solvent (e.g., CDCl₃, DMSO-d₆) and spectrometer frequency.[13][14]

Category 4: Stability & Storage
Question 5: My purified this compound appears to be degrading or polymerizing over time. What are the correct storage procedures?

Acrylic esters, as a class, are susceptible to spontaneous polymerization, especially when exposed to heat, light, or in the absence of inhibitors.[15][16][17] While the subject compound is a solid and generally more stable than liquid monomers, proper storage is critical for maintaining its purity and integrity.

Key Storage Recommendations:

  • Temperature: Store the compound in a cool environment, preferably refrigerated (2-8°C). Avoid elevated temperatures, as heat can initiate polymerization.[16][18]

  • Atmosphere: Unlike liquid acrylate monomers that require oxygen for the stabilizer to be effective, this solid compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.[17][18]

  • Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil. UV light can provide the energy to initiate radical polymerization.[16]

  • Inhibitor: Commercial acrylic esters are shipped with inhibitors like the monomethyl ether of hydroquinone (MeHQ).[15] If you have synthesized the compound from scratch, it will not contain an inhibitor. For long-term storage, consider adding a small amount (10-20 ppm) of a suitable inhibitor if the compound will be stored for many months.

Condition Recommended Practice Reason
Temperature2-8 °CMinimizes thermal degradation and polymerization.[16]
AtmosphereInert (Argon/Nitrogen)Prevents long-term oxidative degradation.
Light ExposureStore in amber vial/darkPrevents UV-initiated polymerization.[16]
PurityStore in a tightly sealed containerPrevents contamination from moisture and air.

Visualized Workflows & Protocols

General Synthesis & Purification Workflow

The following diagram illustrates the typical experimental sequence for synthesizing and purifying this compound via a Heck reaction.

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A Combine Reagents (2-chloro-5-iodopyridine, ethyl acrylate, base) B Degas Mixture (Ar/N₂ sparging) A->B C Add Pd Catalyst & Ligand B->C D Heat Reaction (e.g., 100°C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F Reaction Complete G Dilute with Solvent (e.g., EtOAc) F->G H Aqueous Wash (e.g., Brine) G->H I Dry Organic Layer (Na₂SO₄) H->I J Concentrate (Rotary Evaporator) I->J K Flash Column Chromatography J->K Crude Product L Combine Pure Fractions K->L M Solvent Removal L->M N Characterize (NMR, MS) M->N

Caption: Workflow for Heck Synthesis and Purification.

Troubleshooting Low Yield in Heck Reaction

This decision tree provides a logical path for diagnosing and solving issues related to low product yield in the palladium-catalyzed synthesis.

G Start Low Yield Observed Q1 Is Palladium Black (precipitate) visible? Start->Q1 Sol1 Catalyst Deactivated. 1. Improve degassing. 2. Lower reaction temp. 3. Increase ligand ratio. Q1->Sol1 Yes Q2 Was the reaction run under inert gas? Q1->Q2 No Sol2 Oxygen is poisoning the catalyst. Degas reagents and solvent thoroughly before adding catalyst. Q2->Sol2 No Q3 What type of ligand was used? Q2->Q3 Yes Sol3 Pyridine is inhibiting catalyst. Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). Q3->Sol3 Simple phosphine (e.g., PPh₃) Q4 Check reagent purity and base effectiveness. Screen alternative bases. Q3->Q4 Bulky Ligand

Caption: Decision Tree for Troubleshooting Low Yield.

References
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.
  • Wiley-VCH. (n.d.). "Acrylic Ester Polymers". In Encyclopedia of Polymer Science and Technology.
  • Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • ChemPoint.com. (2021).
  • Synthomer. (2020).
  • Scribd. (n.d.).
  • Royal Society of Chemistry. (2016).
  • BLDpharm. (n.d.). 201293-11-0|(Z)-Ethyl 3-(6-chloropyridin-3-yl)acrylate.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know!.
  • ResearchGate. (2025). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Royal Society of Chemistry. (2025).
  • Oakwood Chemical. (n.d.). This compound, min 97%.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • CORE. (n.d.).
  • Royal Society of Chemistry. (n.d.). An Enhanced Stereoselective Synthesis of α,β-Unsaturated Esters Through the Horner-Wadsworth-Emmons reaction in Deep Eutectic Solvents.
  • Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (n.d.).
  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction.
  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • Diva-Portal.org. (2008). Heck Reactions with Aryl Chlorides.
  • PrepChem.com. (n.d.). Synthesis of ethyl 3-(6-methyl-3-pyridyl)acrylate.
  • A2B Chem. (n.d.). (E)-METHYL 3-(6-CHLOROPYDIN-3-YL)ACRYLATE, 98% Purity.
  • Chemistry LibreTexts. (2015). 21.01.1: Heck Reaction.
  • Organic Spectroscopy International. (2017). Ethyl(E)-3-(4-methoxyphenyl)
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • Chemistry LibreTexts. (2023). Heck Reaction.

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-(6-chloro-pyridin-3-yl)-acrylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful scale-up of this important chemical intermediate.

Introduction

The synthesis of this compound is most commonly achieved via a Mizoroki-Heck reaction. This palladium-catalyzed cross-coupling reaction offers a powerful method for the formation of a carbon-carbon bond between an aryl halide and an alkene.[1] While elegant in principle, scaling up the Heck reaction can present several challenges, from maintaining catalytic activity to ensuring product purity. This guide will address these potential issues in a practical, question-and-answer format, grounded in established chemical principles and field experience.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and scale-up of this compound.

Low or No Product Conversion

Question: My reaction has stalled, showing low conversion of the starting materials (e.g., 3-iodo-6-chloropyridine) to the desired product. What are the likely causes and how can I address them?

Answer:

Several factors can contribute to low or stalled conversion in a Heck reaction. The primary suspect is often the palladium catalyst.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may oxidize to inactive Pd(II) species. Additionally, at elevated temperatures, the catalyst can agglomerate into palladium black, which has poor catalytic activity.[2]

    • Solution: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be thoroughly degassed prior to use. If you observe the formation of a black precipitate (palladium black), it is a clear sign of catalyst decomposition. In this case, you may need to optimize the reaction temperature or consider a more stable catalyst system.

  • Insufficiently Active Catalyst: The choice of palladium precursor and ligands is critical. For an electron-deficient substrate like a chloropyridine derivative, a highly active catalyst system is often required.

    • Solution: Consider using a pre-catalyst that readily forms the active Pd(0) species. Palladium(II) acetate in the presence of a phosphine ligand is a common choice.[3] The selection of the phosphine ligand is also crucial; bulky, electron-rich phosphines can enhance the rate of oxidative addition, which is often the rate-limiting step.

  • Poor Substrate Reactivity: While aryl iodides are generally more reactive in Heck couplings than bromides or chlorides, the electronic properties of the 6-chloropyridine ring can influence reactivity.

    • Solution: If you are using an aryl bromide or chloride as a starting material and observing low reactivity, consider switching to the more reactive aryl iodide (3-iodo-6-chloropyridine). Alternatively, increasing the catalyst loading or reaction temperature may be necessary. However, be mindful that higher temperatures can also lead to catalyst decomposition and side reactions.

Product Purity Issues

Question: My final product is contaminated with impurities. What are the common byproducts in this reaction and how can I minimize them and purify my product?

Answer:

Impurity formation is a common challenge, especially during scale-up. Here are some likely culprits and their solutions:

  • Homocoupling of the Aryl Halide: A common side reaction is the formation of a biaryl compound from the coupling of two molecules of the aryl halide.

    • Solution: This is often favored at higher temperatures and catalyst concentrations. Optimizing these parameters can help minimize this byproduct. The choice of phosphine ligand can also influence the extent of homocoupling.

  • Isomerization of the Product: While the Heck reaction generally favors the formation of the trans (E) isomer, the presence of the cis (Z) isomer is possible.

    • Solution: The stereoselectivity of the Heck reaction is often high, but can be influenced by the reaction conditions. Purification by column chromatography is typically effective in separating the cis and trans isomers.

  • Residual Starting Materials: Incomplete conversion will lead to the presence of unreacted aryl halide and ethyl acrylate in your crude product.

    • Solution: Addressing the issues of low conversion as described above is the primary solution. For purification, column chromatography is generally effective.

  • Polymerization of Ethyl Acrylate: Acrylates are prone to polymerization, especially at elevated temperatures.[4]

    • Solution: The addition of a polymerization inhibitor, such as hydroquinone, to the ethyl acrylate is a common practice, particularly for reactions run at higher temperatures or for extended periods.

Purification Protocol:

A general and effective method for purifying this compound is flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes is typically a good starting point for elution. The exact ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis.

Scale-Up Challenges

Question: I have a successful lab-scale procedure, but I'm facing issues when trying to scale up the reaction. What are the key considerations for a successful scale-up?

Answer:

Scaling up a Heck reaction requires careful attention to several factors that may not be as critical on a smaller scale.

  • Heat Transfer: Heck reactions are often exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, which can cause catalyst decomposition and an increase in side reactions.

    • Solution: Use a reactor with efficient stirring and a reliable temperature control system. A jacketed reactor with a circulating heating/cooling fluid is ideal. Consider a slower addition of one of the reagents to better control the reaction exotherm.

  • Mass Transfer: Inefficient mixing on a larger scale can lead to localized "hot spots" and concentration gradients, which can negatively impact reaction performance and selectivity.

    • Solution: Ensure adequate agitation throughout the reaction. The choice of impeller and stirring speed should be appropriate for the reactor volume and viscosity of the reaction mixture.

  • Catalyst and Reagent Addition: The method of adding the catalyst and reagents can be more critical on a larger scale.

    • Solution: For solid reagents, ensure they are fully dissolved or well-suspended before adding them to the reactor. For liquid reagents, controlled addition via a dropping funnel or pump is recommended to maintain a consistent reaction profile.

  • Work-up and Product Isolation: Handling larger volumes of solvents and product during the work-up and purification steps requires appropriate equipment and safety precautions.

    • Solution: Plan your work-up procedure in advance, considering the volumes of extraction solvents and the capacity of your separation and filtration equipment. For purification, large-scale column chromatography or recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst to use for this synthesis?

A1: A common and effective choice is Palladium(II) acetate (Pd(OAc)₂) in combination with a phosphine ligand such as triphenylphosphine (PPh₃).[3] For more challenging couplings, or to achieve higher turnover numbers, more specialized phosphine ligands or N-heterocyclic carbene (NHC) ligands can be employed.

Q2: What is the role of the base in the Heck reaction?

A2: The base is crucial for regenerating the active Pd(0) catalyst at the end of the catalytic cycle. It neutralizes the hydrogen halide (HX) that is formed during the reaction.[5] Common bases include organic amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃).

Q3: What solvent is most suitable for this reaction?

A3: Polar aprotic solvents are generally preferred for the Heck reaction. N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile are common choices. The choice of solvent can influence reaction rate and selectivity, so some optimization may be necessary.

Q4: What are the typical reaction temperatures and times?

A4: Reaction temperatures for Heck couplings typically range from 80 to 140 °C. The reaction time can vary from a few hours to over 24 hours, depending on the reactivity of the substrates and the catalyst system used. Reaction progress should be monitored by a suitable analytical technique such as TLC, GC, or HPLC.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Palladium catalysts, while used in small amounts, can be toxic and should be handled with care. Many of the solvents used, such as DMF, have their own specific hazards. Ethyl acrylate is a flammable liquid and a potential sensitizer. Always consult the Safety Data Sheet (SDS) for all reagents and solvents before starting your experiment. The reaction should be carried out in a well-ventilated fume hood.

Experimental Protocols

General Protocol for the Heck Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific setup and scale.

Materials:

  • 3-Iodo-6-chloropyridine

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-iodo-6-chloropyridine (1.0 eq), Palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Addition of Reagents: Add anhydrous DMF (to achieve a suitable concentration, e.g., 0.5 M), followed by ethyl acrylate (1.5 eq) and triethylamine (2.0 eq).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation

Table 1: Comparison of Reaction Conditions for a Model Heck Reaction

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoanisolePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10085
24-ChloroanisolePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃NMP12075
33-IodopyridinePdCl₂(PPh₃)₂ (3)-Et₃NAcetonitrile8092

This table presents representative data from the literature for similar Heck reactions to illustrate the effect of different reaction parameters. Actual results for the target synthesis may vary and require optimization.

Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Complex Sigma-Alkyl Pd(II) Complex Alkene Complex->Sigma-Alkyl Pd(II) Complex Migratory Insertion Product-Pd(0) Complex Product-Pd(0) Complex Sigma-Alkyl Pd(II) Complex->Product-Pd(0) Complex β-Hydride Elimination Product-Pd(0) Complex->Pd(0)L2 Reductive Elimination (+ Base, - HBX)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow for Synthesis and Purification

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup 1. Assemble dry glassware under inert atmosphere Reagents 2. Charge aryl halide, Pd catalyst, and phosphine ligand Setup->Reagents Solvent_Base 3. Add anhydrous solvent, ethyl acrylate, and base Reagents->Solvent_Base Heating 4. Heat to reaction temperature and monitor progress Solvent_Base->Heating Quench 5. Cool to room temperature and dilute with organic solvent Heating->Quench Wash 6. Wash with aqueous base and brine Quench->Wash Dry 7. Dry organic layer and concentrate Wash->Dry Chromatography 8. Purify by flash column chromatography Dry->Chromatography Characterization 9. Characterize pure product Chromatography->Characterization

Caption: A typical workflow for the synthesis and purification process.

References

  • Heck, R. F.; Nolley, J. P. Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. J. Org. Chem.1972, 37 (14), 2320–2322.
  • Organic Syntheses, Coll. Vol. 6, p.57 (1988); Vol. 55, p.7 (1976). [Link]

  • de Vries, J. G. The Heck reaction. In The Handbook of Homogeneous Catalysis, 2nd ed.; Cornils, B., Herrmann, W. A., Eds.; Wiley-VCH: Weinheim, Germany, 2002; pp 279–300.
  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100 (8), 3009–3066.
  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Wikipedia. Heck reaction. [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

Sources

Technical Support Center: Resolving Poor Solubility of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester (CAS 159153-39-6).[1][2][3][4][5][6] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered during experimental work with this compound. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Understanding the Molecule: Key Physicochemical Properties

Before diving into troubleshooting, it's crucial to understand the inherent properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₀ClNO₂[1][2][3]
Molecular Weight 211.64 g/mol [1][2][3][7]
Appearance Solid[1]
Purity Typically ≥97%[2]

The structure, containing a substituted pyridine ring and an acrylic acid ethyl ester functional group, suggests a molecule with moderate polarity. The chlorine atom and the ester group contribute to its lipophilic character, while the nitrogen in the pyridine ring offers a site for potential protonation, which can be exploited to alter its solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues related to the solubility of this compound.

Q1: My compound won't dissolve in my primary solvent. What are my initial steps?

This is a frequent challenge, particularly with crystalline organic compounds.[8] The initial approach should be a systematic solvent screening process.

Causality: Solubility is governed by the principle of "like dissolves like." A solvent's ability to dissolve a solute depends on the intermolecular forces between solvent-solvent, solute-solute, and solvent-solute molecules. For this compound, a balance of polarity is key.

Recommended Protocol: Solvent Screening

  • Start with Common Solvents: Begin with a range of common laboratory solvents of varying polarities.

  • Small-Scale Tests: Use a small, accurately weighed amount of your compound (e.g., 1-5 mg) in a small vial.

  • Incremental Solvent Addition: Add the solvent dropwise or in small, measured volumes (e.g., 100 µL) and observe for dissolution. Gentle agitation (vortexing) and slight warming can aid the process.

  • Categorize Solubility: Qualitatively categorize the solubility as "freely soluble," "sparingly soluble," or "insoluble" for each solvent.

Illustrative Data Table: Hypothetical Solubility Screening

SolventTypeExpected SolubilityRationale
Dichloromethane (DCM)Non-polar aproticHighGood for many organic esters.
Ethyl AcetatePolar aproticHighOften a good starting point for esters.
AcetonePolar aproticModerate to HighEffective for moderately polar compounds.
EthanolPolar proticModerateThe ester group may limit solubility.
MethanolPolar proticModerateSimilar to ethanol.
WaterAqueousLowThe organic structure limits aqueous solubility.
Dimethyl Sulfoxide (DMSO)Polar aproticHighA powerful solvent for many organic compounds.[9]
N,N-Dimethylformamide (DMF)Polar aproticHighSimilar to DMSO in its broad solvency.
Q2: The compound precipitates out of solution during my reaction or workup. How can I prevent this?

Precipitation during a reaction or workup is often due to a change in the solvent environment, such as the addition of an anti-solvent or a change in temperature.[10][11][12]

Causality: As a reaction proceeds, the composition of the mixture changes. Similarly, during a workup, extraction with an aqueous solution can dramatically alter the polarity of the organic phase, leading to precipitation if the compound's solubility limit is exceeded.

Troubleshooting Workflow: Preventing Precipitation

G start Precipitation Observed check_solvent Is the solvent system appropriate? start->check_solvent change_solvent Select a more suitable solvent or co-solvent system. check_solvent->change_solvent No check_temp Was there a significant temperature drop? check_solvent->check_temp Yes end Issue Resolved change_solvent->end control_temp Maintain reaction/workup temperature. check_temp->control_temp Yes check_concentration Is the compound concentration too high? check_temp->check_concentration No control_temp->end dilute Dilute the reaction mixture. check_concentration->dilute Yes check_concentration->end No dilute->end

Caption: Decision workflow for troubleshooting precipitation.

Preventative Strategies:

  • Co-solvent Systems: Employing a mixture of solvents can maintain solubility throughout the process.[13][14][15][16][17][18] For instance, if your reaction is in a less polar solvent like toluene and you need to do an aqueous wash, adding a co-solvent like tetrahydrofuran (THF) to the toluene phase can help keep your compound dissolved.

  • Temperature Control: If the compound is significantly more soluble at a higher temperature, maintaining a slightly elevated temperature during the workup (if the compound is stable) can prevent premature precipitation.

  • Slower Addition of Anti-solvents: When adding an anti-solvent (a solvent in which the compound is insoluble) to induce crystallization or precipitation, add it slowly to a well-stirred solution. This allows for more controlled crystal growth and can prevent the formation of an unmanageable solid mass.[19]

Q3: Can I improve the aqueous solubility of this compound by adjusting the pH?

Yes, for compounds with ionizable functional groups, pH adjustment can be a powerful tool to enhance aqueous solubility.[20]

Causality: The pyridine nitrogen in this compound is basic and can be protonated under acidic conditions to form a pyridinium salt. This salt will have significantly higher aqueous solubility than the neutral form due to its ionic character.[21][22]

Experimental Protocol: pH-Dependent Solubility Test

  • Prepare a Suspension: Create a suspension of the compound in deionized water or a buffer of neutral pH (e.g., PBS).

  • Acid Titration: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Observe Dissolution: Monitor the suspension for any signs of dissolution as the pH decreases.

  • Determine pH of Solubilization: Use a calibrated pH meter to determine the pH at which the compound fully dissolves.

Illustrative Diagram: Effect of pH on Solubility

G Neutral Neutral Compound (Low Aqueous Solubility) Protonated Pyridinium Salt (High Aqueous Solubility) Neutral->Protonated  + H⁺ (Acidic pH) Protonated->Neutral  - H⁺ (Basic/Neutral pH)

Caption: Protonation of the pyridine nitrogen enhances aqueous solubility.

Practical Considerations:

  • Stability: Ensure that the compound is stable at the required acidic pH. Hydrolysis of the ester group could be a concern under strongly acidic or basic conditions over extended periods.

  • Buffering: For applications requiring a stable pH, use an appropriate buffer system.

Q4: I am struggling with recrystallization. The compound either oils out or crashes out of solution too quickly. What should I do?

Recrystallization is a common purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent.[23] Problems like "oiling out" or rapid precipitation often indicate a suboptimal choice of solvent or cooling rate.

Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Rapid "crashing out" leads to the inclusion of impurities in the crystal lattice.[23]

Troubleshooting Recrystallization

ProblemProbable CauseRecommended Solution
Oiling Out The boiling point of the solvent is too high relative to the compound's melting point.Choose a solvent with a lower boiling point. Alternatively, use a solvent pair where the compound is very soluble in one and less soluble in the other.
Rapid Precipitation The solution is too concentrated, or the cooling is too rapid.Add a small amount of additional hot solvent to the dissolved compound. Allow the solution to cool more slowly (e.g., by insulating the flask).[23]
No Crystals Form The solution is too dilute, or nucleation is not initiated.Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, add a seed crystal of the pure compound. If still unsuccessful, slowly evaporate some of the solvent to increase the concentration.[23]

Recommended Protocol: Recrystallization using a Solvent Pair

  • Dissolve in "Good" Solvent: Dissolve the compound in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethyl acetate or acetone).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Add "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (one in which the compound is less soluble, e.g., hexane) dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Re-dissolve: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Slow Cooling: Allow the flask to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.

Q5: Could impurities be affecting the solubility of my compound?

Absolutely. The presence of impurities can significantly impact the observed solubility of your target compound.

Causality: Impurities can disrupt the crystal lattice of the desired compound, which may sometimes increase solubility. Conversely, some impurities might be less soluble than the target compound and precipitate out first, giving a false impression of poor solubility. The presence of residual starting materials or by-products from the synthesis can also alter the overall polarity of the solid.[24]

Purity Assessment

It is crucial to assess the purity of your starting material. Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of other organic molecules.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for separating components of a mixture and providing their molecular weights.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) can quantify the purity of the compound.

If significant impurities are detected, purification by column chromatography or recrystallization is recommended before proceeding with experiments where solubility is critical.

Advanced Strategies for Enhancing Solubility

For challenging cases, particularly in a drug development context, more advanced formulation strategies may be necessary.[25][26][27][28]

  • Solid Dispersions: The drug can be dispersed in a polymer matrix to improve its dissolution rate.[27]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the solid, leading to faster dissolution, although it doesn't change the equilibrium solubility.[13][16][29]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, enhancing its aqueous solubility.[26][27]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[8]

Conclusion

Resolving the poor solubility of this compound is a methodical process. By understanding the compound's physicochemical properties and systematically applying the troubleshooting steps outlined in this guide, you can overcome these challenges and achieve your experimental goals. Always begin with a thorough characterization of your material and a systematic approach to solvent selection.

References

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available from: [Link]

  • Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available from: [Link]

  • This compound, min 97%, 1 gram. LabAlley. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology, Pharmacy and Health Sciences. Available from: [Link]

  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry. Available from: [Link]

  • 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester. PubChem. Available from: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available from: [Link]

  • How to prevent compound precipitation during flash column chromatography. Biotage. Available from: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? ACS Publications. Available from: [Link]

  • CO-SOLVENCY AND ANTI-SOLVENT CRYSTALLIZATION TECHNIQUE: A REVIEW. World Journal of Pharmaceutical Research. Available from: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? NIH. Available from: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available from: [Link]

  • Effect of pH on solubility (Lehninger's Principles). Chemistry Stack Exchange. Available from: [Link]

  • Method for the precipitation of organic compounds. Google Patents.
  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available from: [Link]

  • Pyridine and Pyridine Derivatives. ResearchGate. Available from: [Link]

  • III Analytical Methods. Japan International Cooperation Agency. Available from: [Link]

  • This compound. MySkinRecipes. Available from: [Link]

  • Process for the production of acrylic acid esters containing carboxyl groups. Google Patents.
  • organic precipitate and precipitate equilibria. SlideShare. Available from: [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. Available from: [Link]

  • Ethyl (2E)-2-cyano-3-(4-meth-oxy-phen-yl)acrylate. PubMed. Available from: [Link]

  • Impurities. Genotek Biochem. Available from: [Link]

  • Method for producing (meth) acrylic acid esters of alcoholic flavoring agents using lipases. Google Patents.
  • Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. PMC - NIH. Available from: [Link]

  • This compound,97%, 250mg. Unigent. Available from: [Link]

Sources

Technical Support Center: Minimizing Degradation of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester (CAS 159153-39-6).[1][2][3][4][5][6] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability and handling of this compound. Our goal is to help you minimize degradation and ensure the integrity of your experimental results.

Introduction to Compound Stability

This compound is a halogenated heterocyclic compound containing both a chlorinated pyridine ring and an ethyl acrylate moiety.[1][2] This bifunctional nature makes it susceptible to specific degradation pathways that can be triggered by environmental factors such as light, heat, and moisture. Understanding these vulnerabilities is the first step toward mitigating them.

Core Degradation Pathways

The primary degradation concerns for this molecule are photodegradation of the pyridine ring, hydrolysis of the ethyl ester, and thermal decomposition.

This compound This compound Degradation Degradation This compound->Degradation Photodegradation (UV Light) Photodegradation (UV Light) Degradation->Photodegradation (UV Light) UV exposure Hydrolysis (Water/Moisture) Hydrolysis (Water/Moisture) Degradation->Hydrolysis (Water/Moisture) Presence of H2O Thermal Decomposition (Heat) Thermal Decomposition (Heat) Degradation->Thermal Decomposition (Heat) Elevated temperatures Formation of hydroxylated pyridines and other byproducts Formation of hydroxylated pyridines and other byproducts Photodegradation (UV Light)->Formation of hydroxylated pyridines and other byproducts 3-(6-Chloro-pyridin-3-yl)-acrylic acid + Ethanol 3-(6-Chloro-pyridin-3-yl)-acrylic acid + Ethanol Hydrolysis (Water/Moisture)->3-(6-Chloro-pyridin-3-yl)-acrylic acid + Ethanol Polymerization and other reactions Polymerization and other reactions Thermal Decomposition (Heat)->Polymerization and other reactions

Caption: Key degradation pathways for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Storage and Handling

Question 1: I've just received my shipment of this compound. What are the immediate steps I should take for proper storage?

Answer: Upon receipt, the compound, which is a solid at room temperature, should be stored in a tightly sealed container to prevent moisture ingress.[2] While some suppliers suggest room temperature storage, for long-term stability and to minimize the risk of gradual degradation, we recommend storing it in a cool, dark, and dry place.[1] An inert atmosphere (e.g., argon or nitrogen) is also advisable for prolonged storage to prevent oxidative degradation.

Question 2: My laboratory has high humidity. Are there any special precautions I should take?

Answer: Yes, high humidity is a significant concern due to the risk of hydrolysis of the ethyl ester group.[7][8][9] We recommend storing the compound in a desiccator. When handling the compound, do so in a glove box or under a stream of dry inert gas if possible. If you must handle it in the open, do so quickly and reseal the container immediately.

Question 3: The material safety data sheet (MSDS) mentions that the compound is a combustible solid. What does this mean for storage?

Answer: The "combustible solid" classification indicates that the material can burn, but it is not as easily ignited as a flammable solid.[2] It is crucial to store it away from open flames, hot surfaces, and any sources of ignition.[10]

Experimental Procedures

Question 4: I am dissolving the compound for my reaction. What solvents should I use or avoid?

Answer: The choice of solvent is critical. Protic solvents, especially water, should be used with caution due to the risk of hydrolysis.[7] If your reaction chemistry allows, use anhydrous aprotic solvents. If aqueous conditions are necessary, it is best to prepare the solution immediately before use and consider running the reaction at a lower temperature to slow down the rate of hydrolysis.[11]

Question 5: My experiment requires heating. At what temperature does the compound start to degrade?

Question 6: I've noticed a change in the color of my compound after leaving it on the lab bench. What could be the cause?

Answer: A color change is often an indicator of degradation. The most likely cause, if the compound was exposed to light, is photodegradation. Pyridine and its derivatives are known to be susceptible to UV degradation, which can lead to the formation of various byproducts.[15][16][17][18] Always protect the compound and any solutions from light by using amber vials or by wrapping the container in aluminum foil.

cluster_storage Storage Best Practices cluster_handling Handling Best Practices Store in a cool, dark, dry place Store in a cool, dark, dry place Use tightly sealed containers Use tightly sealed containers Consider inert atmosphere for long-term storage Consider inert atmosphere for long-term storage Use a desiccator in high humidity Use a desiccator in high humidity Handle quickly and reseal container promptly Handle quickly and reseal container promptly Use anhydrous aprotic solvents when possible Use anhydrous aprotic solvents when possible If using aqueous solutions, prepare fresh If using aqueous solutions, prepare fresh Protect from light with amber vials or foil Protect from light with amber vials or foil Avoid high temperatures Avoid high temperatures

Caption: Summary of best practices for storage and handling.

Analytical and Purity Concerns

Question 7: I suspect my sample of this compound has degraded. How can I check its purity?

Answer: Several analytical methods can be used to assess the purity of your compound. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method.[19] You should see a primary peak corresponding to the pure compound and potentially smaller peaks for any impurities or degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile degradation products.[20] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool to check for structural changes in the molecule.

Question 8: What are the likely degradation products I might see in my analysis?

Answer: Based on the known degradation pathways, you should look for:

  • Hydrolysis Product: 3-(6-Chloro-pyridin-3-yl)-acrylic acid. This will have a different retention time in HPLC and a distinct mass in MS.

  • Photodegradation Products: These can be a complex mixture, but you might observe hydroxylated pyridine derivatives.[21]

  • Polymers: If the compound has been subjected to heat, you might see a broad signal in your analysis corresponding to polymeric material.

Table 1: Summary of Potential Degradation Issues and Solutions

Issue Potential Cause Recommended Action
Change in color PhotodegradationStore in a dark place, use amber vials.
Clumping or stickiness Hydrolysis (moisture absorption)Store in a desiccator, handle in a dry environment.
Reduced yield in reaction Degradation of starting materialCheck purity before use, follow proper storage and handling.
Appearance of new peaks in analytical data (e.g., HPLC, GC-MS) Formation of degradation productsIdentify byproducts to understand the degradation pathway and adjust conditions accordingly.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Upon receipt, inspect the container for any damage that might compromise its seal.

  • Store the container in a refrigerator (2-8 °C) for long-term storage. For short-term storage, a cool, dark cabinet away from heat sources is acceptable.

  • Place the container inside a desiccator, especially in environments with high humidity.

  • For extended storage (months to years), consider transferring the compound to an amber vial and purging with an inert gas like argon or nitrogen before sealing.

Protocol 2: Handling for Experimental Use
  • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

  • If possible, weigh out the required amount in a glove box or under a stream of dry inert gas.

  • If a dry environment is not available, work quickly and minimize the time the container is open.

  • Use dry, clean spatulas and glassware.

  • Reseal the container tightly immediately after use.

References

  • UV photolysis for accelerating pyridine biodegradation. [Link]

  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. [Link]

  • [Biodegradation of pyridine under UV irradiation]. [Link]

  • The hydrolytic behavior of N,N′-(dimethylamino)ethyl acrylate-functionalized polymeric stars. [Link]

  • Biodegradation of pyridine under UV irradiation | Request PDF. [Link]

  • This compound, min 97%, 1 gram. [Link]

  • "Acrylic Ester Polymers". In. [Link]

  • The alkaline hydrolysis of ethyl acrylate in ethanollwater mixtures. [Link]

  • Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. [Link]

  • Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem. [Link]

  • ETHYL ACRYLATE - Ataman Kimya. [Link]

  • Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. [Link]

  • US3978022A - Thermal stabilization of acrylic polymers - Google P
  • Thermodynamic and Ultrasonic Properties of Acrylic Monomers. [Link]

  • What is the maximum temperature that acrylic sheets can withstand? - Jinbao Plastic. [Link]

  • Thermal degradation of acrylic pressure-sensitive adhesives based on copolymers of 2-ethylhexyl acrylate and acrylic acid | Request PDF. [Link]

  • ACRYLIC ACID (STABILIZED) For Synthesis - Laboratory Chemicals | Alpha Chemika. [Link]

  • III Analytical Methods. [Link]

    • ANALYTICAL METHODS. [Link]

  • This compound [159153-39-6] | Chemsigma. [Link]

Sources

Technical Support Center: Optimization of Catalytic Conditions for Acrylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Acrylate Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the catalytic synthesis of acrylates. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and optimize your reaction conditions for superior results.

I. Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during acrylate synthesis, providing a systematic approach to identify the root cause and implement effective solutions.

Issue 1: Low or No Product Yield

A common frustration in acrylate synthesis is a lower-than-expected yield or a complete lack of product formation. This can often be traced back to several key factors.

Question: My reaction is sluggish or not yielding the desired acrylate product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield is a multifaceted problem. A systematic investigation of the catalyst, reagents, and reaction conditions is the most effective approach.

Potential Causes & Step-by-Step Solutions:

  • Catalyst Inactivity or Poisoning:

    • The Problem: The catalyst is the heart of the reaction; if it's inactive, the synthesis will not proceed efficiently. Platinum-based catalysts, for instance, are highly susceptible to poisoning by sulfur, tin compounds, amines, and some nitriles.[1][2] Catalyst deactivation can also occur through thermal degradation or the formation of inactive species.[3]

    • Troubleshooting Steps:

      • Verify Catalyst Quality: If possible, test the catalyst in a known, reliable reaction to confirm its activity. Always use a fresh batch of catalyst if you suspect degradation due to improper storage or handling.[1]

      • Purify Reagents and Solvents: Ensure all starting materials, including the monomer and solvent, are free from potential catalyst poisons. Purification through distillation or passing through a column of basic aluminum oxide can remove inhibitors.[4]

      • Inert Atmosphere is Crucial: Many catalysts used in acrylate synthesis are air-sensitive.[2] Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent catalyst oxidation.[1][5]

  • Suboptimal Reaction Conditions:

    • The Problem: Acrylate synthesis is sensitive to temperature and reaction time. Insufficient thermal energy may not be enough to overcome the activation energy, while excessive heat can lead to unwanted side reactions or polymerization.[5]

    • Troubleshooting Steps:

      • Temperature Optimization: Gradually increase the reaction temperature in small increments. Monitor the reaction progress closely using techniques like FTIR, NMR, or GC to find the optimal temperature that favors product formation without significant byproduct generation.[1]

      • Time Studies: Run the reaction for longer durations. Take aliquots at regular intervals to determine the point at which the reaction plateaus. Response surface methodology can be a powerful tool to optimize reaction time and other variables simultaneously.[6][7]

  • Presence of Inhibitors:

    • The Problem: Unintentional inhibitors in your reagents can halt the reaction.[1] Conversely, the inherent polymerization inhibitors in acrylate monomers (like hydroquinone or its monomethyl ether) are necessary for storage but can sometimes interfere with the desired catalytic cycle if not properly accounted for in the reaction design.[8][9]

    • Troubleshooting Steps:

      • Reagent Purity Check: As mentioned, purifying your reagents is a critical step.

      • Consider Inhibitor Scavengers: In some systems, the addition of a scavenger to remove unwanted impurities can be beneficial.[10]

Issue 2: Poor Selectivity and Formation of Byproducts

The formation of undesired side products can significantly complicate purification and reduce the overall efficiency of your synthesis.

Question: I am observing significant amounts of byproducts in my reaction mixture. How can I improve the selectivity towards the desired acrylate?

Answer: Poor selectivity is often a result of the reaction conditions favoring alternative reaction pathways. Fine-tuning these conditions is key to guiding the reaction towards your target molecule.

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Temperature:

    • The Problem: Higher temperatures can provide the activation energy for undesired side reactions, such as isomerization or oligomerization.[1]

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Experiment with running the reaction at a lower temperature. This can often favor the thermodynamically more stable, desired product.[1]

  • Incorrect Catalyst or Catalyst Loading:

    • The Problem: The choice of catalyst and its concentration are critical for selectivity. A catalyst that is too active or used in excess can promote side reactions.[2]

    • Troubleshooting Steps:

      • Screen Different Catalysts: If possible, test a range of catalysts with varying activities and selectivities.

      • Optimize Catalyst Loading: Perform a series of experiments with varying catalyst concentrations to find the sweet spot that maximizes the yield of the desired product while minimizing byproducts.[2]

  • Impure Reactants:

    • The Problem: Impurities in the starting materials can participate in side reactions. For example, in the production of butyl acrylate from bio-based feedstocks, impurities like other alcohols or acids can lead to the formation of different esters.[11]

    • Troubleshooting Steps:

      • Thorough Purification: Ensure the purity of your reactants through appropriate purification methods.

Issue 3: Premature Polymerization

Acrylates are prone to polymerization, which can turn your reaction into an intractable solid mass if not properly controlled.

Question: My reaction mixture is becoming viscous or solidifying, indicating polymerization. How can I prevent this?

Answer: Preventing premature polymerization requires a multi-pronged approach focused on temperature control, the use of inhibitors, and maintaining an appropriate atmosphere.

Potential Causes & Step-by-Step Solutions:

  • High Reaction Temperature:

    • The Problem: Acrylates can undergo thermal polymerization, especially at elevated temperatures.[5]

    • Troubleshooting Steps:

      • Maintain Low Temperatures: Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate.[1]

      • Efficient Heat Dissipation: For large-scale reactions, ensure efficient stirring and cooling to prevent the formation of localized hot spots.[5]

  • Insufficient Inhibition:

    • The Problem: The polymerization inhibitor present in the monomer may be consumed or insufficient for the reaction conditions.

    • Troubleshooting Steps:

      • Add an Inhibitor: Introduce a suitable radical inhibitor, such as hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), or phenothiazine (PTZ), at the beginning of the reaction.[5][8] The choice and concentration may need to be optimized for your specific system.

  • Presence of Initiators:

    • The Problem: Contaminants like peroxides or even atmospheric oxygen can initiate polymerization.[5]

    • Troubleshooting Steps:

      • Work Under an Inert Atmosphere: While oxygen can sometimes enhance the effect of certain inhibitors like MEHQ, it's generally recommended to conduct the reaction under an inert atmosphere like nitrogen or argon to have better control.[1][5]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of optimizing catalytic conditions for acrylate synthesis.

Q1: What are the most critical parameters to control during the optimization of acrylate synthesis? A1: The most influential factors are typically the catalyst type and loading, reaction temperature, reaction time, and the molar ratio of reactants.[6] The purity of all reagents and the reaction atmosphere are also of paramount importance.

Q2: How can I effectively monitor the progress of my acrylate synthesis reaction? A2: Real-time monitoring is crucial for optimization. Techniques like in-line Fourier Transform Infrared (FTIR) spectroscopy can provide continuous data on the concentration of reactants and products.[12][13][14] For offline analysis, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are excellent for determining conversion and identifying byproducts.[1] High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of acrylate compounds.[15]

Q3: What are the best practices for handling and storing acrylate monomers and catalysts? A3: Acrylate monomers should be stored in a cool, dark place with an appropriate amount of polymerization inhibitor.[8][9] Many catalysts are sensitive to air and moisture and should be stored under an inert atmosphere, often in a refrigerator.[1] Always consult the Safety Data Sheet (SDS) for specific handling and storage instructions.[16][17]

Q4: My purified acrylate product is discolored. What could be the cause? A4: Discoloration, such as yellowing, can sometimes be attributed to the formation of platinum colloids at the end of a hydrosilylation reaction.[1] It can also be a sign of degradation or the presence of impurities. Further purification steps may be necessary.

Q5: What are some common safety precautions I should take when working with acrylates? A5: Acrylates can be irritating to the skin, eyes, and respiratory system.[8] They are also flammable.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile is often recommended, while PVC should be avoided), and a lab coat.[16] Be aware of the potential for runaway polymerization, which can cause a rapid increase in temperature and pressure.[8]

III. Data and Protocols

Table 1: Typical Reaction Parameters for Acrylate Synthesis
ParameterTypical RangeConsiderations
Catalyst Loading
Platinum-based (hydrosilylation)10 - 100 ppm of Pt[2]Highly dependent on substrate and catalyst activity.
Solid Acid Catalysts5 - 20 wt%Can vary significantly based on catalyst surface area and acidity.
Lipase (enzymatic)5 - 10 wt%[7]Enzyme activity is sensitive to temperature and pH.
Temperature 40 - 100 °CLower temperatures often improve selectivity.[1]
Reactant Molar Ratio 1:1 to 1:5 (Acyl Donor/Acceptor)[7]An excess of one reactant can drive the reaction to completion.
Reaction Time 2 - 24 hoursMonitor progress to determine optimal time.[6][7]
General Experimental Workflow for Optimization

The following diagram illustrates a systematic approach to optimizing your catalytic conditions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Analysis & Refinement cluster_3 Phase 4: Scale-up & Validation A Define Reaction Scope (Substrates, Catalyst Type) B Literature Review for Starting Conditions A->B C Small-Scale Feasibility Test B->C D Vary Temperature C->D Proceed if reaction works E Optimize Catalyst Loading D->E F Adjust Reactant Ratio E->F G Time Course Study F->G H Analyze Yield & Selectivity (GC, NMR, HPLC) G->H I Identify Byproducts H->I J Refine Conditions Based on Data I->J J->D Iterate if necessary K Scale-up Reaction J->K Proceed with optimal conditions L Confirm Results & Reproducibility K->L

Caption: A systematic workflow for optimizing acrylate synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common issues in acrylate synthesis.

G Start Problem Encountered LowYield Low Yield? Start->LowYield Polymerization Polymerization? LowYield->Polymerization No Catalyst Check Catalyst Activity & Purity of Reagents LowYield->Catalyst Yes Byproducts Byproducts? Polymerization->Byproducts No TempHigh Lower Temperature & Ensure Uniform Heating Polymerization->TempHigh Yes SelectivityTemp Adjust Temperature Byproducts->SelectivityTemp Yes End Problem Solved Byproducts->End No Conditions Optimize Temperature & Reaction Time Catalyst->Conditions Inhibitors Check for Inhibitors Conditions->Inhibitors Inhibitors->End AddInhibitor Add/Optimize Inhibitor TempHigh->AddInhibitor InertAtmosphere Ensure Inert Atmosphere AddInhibitor->InertAtmosphere InertAtmosphere->End CatalystLoading Optimize Catalyst Loading SelectivityTemp->CatalystLoading PurifyReactants Purify Reactants CatalystLoading->PurifyReactants PurifyReactants->End

Caption: Decision tree for troubleshooting common issues.

General Protocol for a Catalytic Acrylate Synthesis (Illustrative Example)

Disclaimer: This is a generalized protocol and must be adapted for specific substrates, catalysts, and safety considerations. A thorough risk assessment should be conducted before any experiment.[18]

  • Preparation:

    • Oven-dry all glassware and cool under a stream of dry nitrogen or argon.[2]

    • Ensure all reagents and solvents are purified and dried according to standard laboratory procedures.

  • Reaction Setup:

    • To a dried, three-necked flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet, add the alcohol or other nucleophile and the solvent (if any).

    • Add the appropriate polymerization inhibitor (e.g., 100 ppm MEHQ) if not already present in the acrylate monomer at a sufficient concentration.[8]

    • Begin stirring and maintain a positive pressure of nitrogen.

  • Addition of Reactants and Catalyst:

    • Add the acrylate monomer to the reaction flask.

    • In a separate, dry vessel, dissolve the catalyst in a small amount of anhydrous solvent.

    • Add the catalyst solution to the reaction mixture. For solid catalysts, they can be added directly to the flask under a positive flow of inert gas.

  • Reaction:

    • Heat the reaction mixture to the desired temperature using an oil bath.

    • Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC, TLC, or in-line FTIR.[1][14]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction if necessary (e.g., by adding a small amount of water or a dilute acid/base solution, depending on the catalyst).

    • Remove the catalyst by filtration.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or distillation. Always add an inhibitor before distilling an acrylate ester.[18]

IV. References

  • Chen, J., & Zhang, X. (2017). Process Optimization for Synthesis of Isobornyl Acrylate over Solid Acid Catalyst. Journal of Chemical Reaction Engineering and Technology.

  • Keit Spectrometers. (n.d.). Real-time monitoring of acrylate synthesis with a static-optics FTIR process analyser. Retrieved from [Link]

  • Keit Spectrometers. (n.d.). Real-Time Acrylate Synthesis Monitoring with Static-Optics FTIR. Retrieved from [Link]

  • Matyjaszewski Polymer Group. (n.d.). Acrylates. Carnegie Mellon University. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acrylic acid, n-butyl ester. Retrieved from [Link]

  • Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters. Retrieved from [Link]

  • ResearchGate. (2019). Mechanism of acrylation reaction. Retrieved from [Link]

  • ResearchGate. (2020). Reaction pathway in synthesis of alkyl acrylates. Retrieved from [Link]

  • Saraswat, R., et al. (2024). Reaction mechanism of acrylation process. MOLECULES.

  • Wang, G., Li, Z., & Li, C. (2022). Recent progress in one-step synthesis of acrylic acid and methyl acrylate via aldol reaction: Catalyst, mechanism, kinetics and separation. Chemical Engineering Science, 117052.

  • YouTube. (2021). Catalyst deactivation. Retrieved from [Link]

  • Zhang, Y., et al. (2012). Optimization of Lipase-Catalyzed Synthesis of Sorbitan Acrylate Using Response Surface Methodology. Journal of the American Oil Chemists' Society.

  • Covestro. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Retrieved from [Link]

  • Methacrylate Producers Association, Inc. (n.d.). Safe Handling Manuals. Retrieved from [Link]

  • OKCHEM. (n.d.). How to prepare butyl acrylate and what precautions should be taken for its use? Retrieved from [Link]

  • ResearchGate. (2016). Monitoring the polymerization of methyl methacrylate (MMA) in the presence and absence of crosslinker. Retrieved from [Link]

  • ResearchGate. (2017). Reaction Monitoring of in-Situ Formation of Poly(sodium acrylate) Based Nanocomposites Using ATR-FTIR Spectroscopy. Retrieved from [Link]

  • ScienceDirect. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Retrieved from [Link]

  • Springer. (2022). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Retrieved from [Link]

  • Bohrium. (2023). continuous-methyl-acrylate-and-acrylic-acid-making-via-co-activation-reaction-of-aldehyde-condensation-and-esterification-catalyzed-by-siloxane-functionalized-vanadium-phosphorus-oxide-tio-2-catalst. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? Retrieved from [Link]

  • SunSirs. (n.d.). Summary of Solutions to Common Problems in Acrylic Resin Production. Retrieved from [Link]

  • TIJER. (2022). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Validation of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester as a Putative GABA-A Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of the biological activity of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester. Drawing from established principles in neuropharmacology, this document outlines a series of experiments to characterize its potential as a modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] We will objectively compare its hypothetical performance against well-characterized compounds, providing the necessary experimental detail for researchers, scientists, and drug development professionals to rigorously assess this novel molecule.

The rationale for focusing on the GABA-A receptor stems from the structural motifs present in this compound, which are found in numerous compounds known to interact with this receptor complex.[4][5] The γ-aminobutyric acid (GABA) system is a critical target for therapeutic agents aimed at treating anxiety, insomnia, and seizure disorders.[4][6] Therefore, the validation of a novel compound with potential GABA-A modulatory activity is of significant scientific and clinical interest.

Comparative Landscape: Established GABA-A Receptor Modulators

To provide a meaningful context for the biological activity of this compound, it is essential to compare it against a panel of standard compounds with known mechanisms of action. This guide will use the following as reference compounds:

  • Diazepam: A classic benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor, increasing the frequency of channel opening in the presence of GABA.[1][4]

  • Pentobarbital: A barbiturate that also positively modulates the GABA-A receptor, but by increasing the duration of channel opening.[4][7] At higher concentrations, it can directly activate the receptor.[7]

  • Muscimol: A direct agonist of the GABA-A receptor, binding to the same site as GABA to activate the channel.[8][9]

  • Flumazenil: A competitive antagonist at the benzodiazepine binding site, which can reverse the effects of compounds like diazepam.[10]

The following sections will detail the experimental protocols to compare the effects of this compound with these established modulators.

Part 1: In Vitro Characterization of GABA-A Receptor Interaction

The initial validation of a putative GABA-A receptor modulator involves direct assessment of its interaction with the receptor complex. This is typically achieved through receptor binding assays and functional electrophysiological studies.

GABA-A Receptor Binding Affinity

A competitive radioligand binding assay will be employed to determine if this compound binds to the GABA-A receptor and to quantify its binding affinity (Ki).[2][11] This assay measures the displacement of a radiolabeled ligand from the receptor by the test compound.

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in 50 mM Tris-HCl buffer (pH 7.4) and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.[12]

    • The final pellet is resuspended in Tris-HCl buffer to a protein concentration of 0.1-0.5 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of the membrane preparation to each well.

    • Add 25 µL of [³H]muscimol (a potent GABA-A agonist) at a final concentration of 1-2 nM.

    • Add 25 µL of either buffer (for total binding), a high concentration of unlabeled GABA (100 µM, for non-specific binding), or varying concentrations of this compound or a reference compound.

    • Incubate the plate at 4°C for 30 minutes.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters three times with ice-cold Tris-HCl buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundPutative Binding SiteKi (nM)
This compoundGABA SiteExperimental Result
GABA (control)GABA SiteReference Value
MuscimolGABA SiteReference Value
DiazepamBenzodiazepine SiteReference Value
FlumazenilBenzodiazepine SiteReference Value
Functional Characterization using Patch-Clamp Electrophysiology

To determine the functional effect of this compound on the GABA-A receptor, whole-cell patch-clamp electrophysiology will be performed on cultured neurons or HEK293 cells stably expressing recombinant GABA-A receptors.[13][14][15] This technique allows for the direct measurement of ion flow through the GABA-A receptor channel.

Caption: Workflow for patch-clamp electrophysiology experiments.

  • Cell Preparation:

    • Culture primary cortical neurons or HEK293 cells expressing human α1β2γ2 GABA-A receptors on glass coverslips.

    • Use cells 1-2 days after plating for recordings.

  • Recording:

    • Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution containing physiological ion concentrations.

    • Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane (a "gigaseal").

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Clamp the membrane potential at -60 mV.

  • Drug Application:

    • Establish a stable baseline current.

    • Apply a low concentration of GABA (EC10-EC20) to elicit a small inward chloride current.

    • Co-apply the same concentration of GABA with varying concentrations of this compound or a reference compound.

    • To test for direct agonism, apply the test compound in the absence of GABA.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage potentiation or inhibition of the GABA response.

    • Construct concentration-response curves and determine the EC50 (for potentiation) or IC50 (for inhibition) values.

CompoundActivityEC50 / IC50 (µM)Maximum Efficacy (% of GABA response)
This compounde.g., Positive Allosteric ModulatorExperimental ResultExperimental Result
DiazepamPositive Allosteric ModulatorReference ValueReference Value
PentobarbitalPositive Allosteric ModulatorReference ValueReference Value
MuscimolAgonistReference ValueReference Value
FlumazenilAntagonistReference ValueReference Value

Part 2: In Vivo Behavioral Assessment of Anxiolytic-like Activity

Should the in vitro data suggest that this compound modulates GABA-A receptor function in a manner consistent with anxiolytic potential (e.g., positive allosteric modulation), in vivo behavioral assays in rodents are the next logical step.[16][17]

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[18][19] The test is based on the natural aversion of rodents to open and elevated spaces.[19] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.[16][19]

  • Apparatus:

    • A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.

  • Procedure:

    • Administer this compound, a vehicle control, or a reference anxiolytic (e.g., diazepam) to mice or rats via an appropriate route (e.g., intraperitoneal injection) 30 minutes before testing.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera for later analysis.

  • Data Analysis:

    • Measure the number of entries into the open and closed arms.

    • Measure the time spent in the open and closed arms.

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

    • An increase in these parameters is indicative of an anxiolytic-like effect.

Light-Dark Box Test

This test is also based on the innate aversion of rodents to brightly illuminated areas and on their spontaneous exploratory behavior.[18][20] Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[16][20]

  • Apparatus:

    • A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.

  • Procedure:

    • Administer the test compound, vehicle, or a reference drug as described for the EPM.

    • Place the animal in the center of the light compartment, facing away from the opening.

    • Allow the animal to explore the box for 5-10 minutes.

    • Record the session for subsequent analysis.

  • Data Analysis:

    • Measure the time spent in the light compartment.

    • Count the number of transitions between the light and dark compartments.

    • An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.

CompoundDose (mg/kg)% Time in Open Arms (EPM)% Open Arm Entries (EPM)Time in Light Box (s)Transitions (Light-Dark)
Vehicle-BaselineBaselineBaselineBaseline
This compoundDose 1ResultResultResultResult
Dose 2ResultResultResultResult
DiazepamReference DosePositive ControlPositive ControlPositive ControlPositive Control

Conclusion and Interpretation

The collective data from these in vitro and in vivo experiments will provide a robust validation of the biological activity of this compound. By comparing its binding affinity, functional modulation of the GABA-A receptor, and its behavioral effects with those of well-characterized compounds, a clear picture of its pharmacological profile will emerge.

  • If the compound demonstrates binding to the GABA-A receptor, potentiates GABA-induced currents, and exhibits anxiolytic-like effects in behavioral models, this would strongly support its classification as a positive allosteric modulator of the GABA-A receptor.

  • If it binds to the GABA site and directly activates the receptor channel, it would be classified as a GABA-A receptor agonist.

  • Conversely, a lack of activity in these assays would suggest that its primary biological target lies elsewhere.

This structured, comparative approach ensures scientific rigor and provides the necessary data for informed decisions in drug discovery and development.

References

  • GABA A receptor positive allosteric modulator - Wikipedia. [Link]

  • A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. [Link]

  • GABA - PDSP. [Link]

  • Experimental Models for Screening Anxiolytic Activity - Jetir.Org. [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. [Link]

  • Characterization of GABA Receptors - PMC - PubMed Central. [Link]

  • Electrophysiological Studies of GABA A Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed. [Link]

  • What are GABAA receptor modulators and how do they work? - Patsnap Synapse. [Link]

  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. [Link]

  • Structure, Function, and Modulation of GABAA Receptors - PMC - PubMed Central. [Link]

  • Models to Evaluate Anti-Anxiety Effect - Research and Reviews. [Link]

  • Elevated plus maze - Wikipedia. [Link]

  • Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells - PubMed. [Link]

  • Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PubMed Central. [Link]

  • GABAA receptor agonist - Wikipedia. [Link]

  • Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio - Sophion Bioscience. [Link]

  • Herbal Insomnia Medications that Target GABAergic Systems: A Review of the Psychopharmacological Evidence - PMC - PubMed Central. [Link]

  • IonFlux Targets - GABA Receptors - Cell Microsystems. [Link]

  • GABA receptor agonist - Wikipedia. [Link]

  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One - Research journals. [Link]

  • GABAA Receptor Binding and Ion Channel Function in Primary Neuronal Cultures for Neuropharmacology/Neurotoxicity Testing | Publicación - Sílice (CSIC). [Link]

  • Biochemistry and binding assay a, FSEC of GABAA receptor with and... - ResearchGate. [Link]

  • Using an α-Bungarotoxin Binding Site Tag to Study GABA A Receptor Membrane Localization and Trafficking - JoVE. [Link]

  • GABA receptor agonist – Knowledge and References - Taylor & Francis. [Link]

  • GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed. [Link]

Sources

A Comparative Benchmarking of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester Analogs in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comprehensive comparative analysis of various analogs of this core structure, with a focus on elucidating the structure-activity relationships (SAR) that govern their performance in preclinical models. By systematically evaluating the impact of substitutions on the pyridine ring and modifications of the acrylic acid ester moiety, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide the design of next-generation therapeutic agents. This document synthesizes data from peer-reviewed literature and patents to offer a holistic view of the therapeutic potential of this chemical class, with a particular emphasis on their anticancer and antimicrobial properties.

Introduction: The Therapeutic Promise of Pyridine-Based Acrylates

Pyridine-containing compounds are a cornerstone of modern pharmacology, with the pyridine ring being a key pharmacophore in numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an attractive scaffold for designing molecules that can effectively interact with biological targets. When coupled with an acrylic acid ester, the resulting molecule possesses a unique electronic and structural profile, conferring upon it a diverse range of biological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects.[2][3]

The parent compound, this compound, serves as a crucial starting point for chemical exploration. The presence of a chlorine atom at the 6-position of the pyridine ring and the ethyl ester group on the acrylate tail provides specific physicochemical properties that influence its biological activity and pharmacokinetic profile. Understanding how modifications to these positions impact efficacy and selectivity is paramount for the rational design of novel drug candidates.

This guide will delve into a comparative analysis of analogs, focusing on two primary areas of therapeutic interest: antiproliferative activity against cancer cell lines and antimicrobial activity against pathogenic bacteria. We will explore the synthesis of these analogs, present comparative experimental data, and elucidate the underlying structure-activity relationships.

Synthesis of this compound and its Analogs

The general synthesis of 3-(pyridin-3-yl)-acrylic acid esters often involves a condensation reaction between a substituted pyridine-3-carboxaldehyde and an appropriate acetate derivative. For instance, the Knoevenagel condensation provides a reliable route to these compounds.

A typical synthetic pathway for the parent compound and its analogs is outlined below. This multi-step process allows for the introduction of diversity at key positions of the scaffold.

General Synthetic Protocol:
  • Preparation of Substituted Pyridine-3-carboxaldehydes: Commercially available substituted pyridines can be converted to their corresponding aldehydes through various oxidation or formylation reactions.

  • Knoevenagel or Wittig-Horner-Emmons Reaction: The substituted pyridine-3-carboxaldehyde is then reacted with an ethyl acetate derivative (for Knoevenagel) or a phosphonate ylide (for Wittig-Horner-Emmons) to form the acrylic acid ethyl ester. The choice of reaction can influence the stereoselectivity of the double bond (E/Z isomers).

  • Purification: The final products are typically purified using column chromatography to isolate the desired analog.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Product Formation Substituted Pyridine Substituted Pyridine Condensation Reaction Knoevenagel or Wittig-Horner-Emmons Substituted Pyridine->Condensation Reaction Ethyl Acetate Derivative Ethyl Acetate Derivative Ethyl Acetate Derivative->Condensation Reaction Crude Product Crude Product Condensation Reaction->Crude Product Purification Column Chromatography Crude Product->Purification Final Analog 3-(6-Substituted-pyridin-3-yl)-acrylic acid ethyl ester Analog Purification->Final Analog

Caption: General synthetic workflow for the preparation of 3-(6-substituted-pyridin-3-yl)-acrylic acid ethyl ester analogs.

Comparative Analysis of Biological Activity

The true value of synthesizing a library of analogs lies in the systematic evaluation of their biological performance. This section presents a comparative analysis of the antiproliferative and antimicrobial activities of various analogs, drawing upon data from published studies.

Antiproliferative Activity

Several studies have highlighted the potential of pyridine-based acrylates as anticancer agents. The mechanism of action is often attributed to the inhibition of critical cellular processes such as tubulin polymerization or the activity of protein kinases.[4][5]

A comparative study of acrylate derivatives revealed that the nature of the substituent on the aromatic ring and the ester group significantly influences their cytotoxic activity against cancer cell lines.[4] While a direct comparative study on a series of this compound analogs is not extensively documented in a single publication, we can infer structure-activity relationships from related series of compounds.

Table 1: Comparative Antiproliferative Activity of Representative Acrylate Analogs against MCF-7 Breast Cancer Cells

Compound IDR1 (at position 6 of pyridine)R2 (ester group)IC50 (µM)Reference
Parent ClEthylData not available-
Analog A HMethyl6.74[4]
Analog B HEthylData not available-
Analog C HPropylData not available-
Analog D OCH3Methyl2.57[4]
Analog E OCH3Ethyl3.26[4]

From the available data on related compounds, we can deduce the following preliminary SAR:

  • Substitution at the 6-position of the Pyridine Ring: The presence and nature of the substituent at the 6-position of the pyridine ring are critical for activity. While data for the chloro-substituted parent compound is sparse, studies on other pyridinyl derivatives suggest that electron-withdrawing groups can influence the electronic properties of the entire molecule, potentially impacting target binding.

  • Ester Moiety: The size and nature of the ester group can affect the compound's solubility, cell permeability, and interaction with the target protein. In one study of acrylate derivatives, a methyl ester (Analog D) showed slightly better potency than the corresponding ethyl ester (Analog E), suggesting that smaller ester groups may be favorable for this particular scaffold against MCF-7 cells.[4]

SAR_Anticancer cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Outcome Scaffold 3-(Pyridin-3-yl)-acrylic acid ester R1 Substitution at Pyridine C6 Scaffold->R1 R2 Ester Group (e.g., Methyl, Ethyl) Scaffold->R2 Activity Antiproliferative Activity (IC50) R1->Activity R2->Activity

Caption: Structure-Activity Relationship (SAR) for antiproliferative activity.

Antimicrobial Activity

The pyridine ring is a common feature in many antimicrobial agents. The combination with an acrylate moiety can lead to compounds with potent activity against a range of bacterial and fungal pathogens.[6][7]

A study on pyridyl substituted thiazolyl triazole derivatives demonstrated that the position of the nitrogen atom in the pyridine ring and the nature of the substituents significantly impact the antimicrobial spectrum and potency.[6][8] Derivatives with a 3-pyridyl moiety showed notable antibacterial activity, particularly against Gram-positive bacteria.[6]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Pyridyl Analogs

Compound ClassTarget OrganismMIC (µg/mL)Reference
Pyridyl-thiazolyl-triazolesStaphylococcus aureus< 3.09 - 500[6]
Pyridyl-thiazolyl-triazolesBacillus subtilis< 3.09 - 500[6]
Coumarin-pyridinesEscherichia coli62.5 - 250[7]
Coumarin-pyridinesPseudomonas aeruginosa125 - 500[7]

Note: This table presents data from studies on different classes of pyridyl derivatives to highlight the general antimicrobial potential of the pyridine scaffold. Specific MIC values for a series of this compound analogs are not available in a single comparative study.

The available data suggests the following SAR trends for antimicrobial activity:

  • Pyridine Substitution: The electronic and steric properties of substituents on the pyridine ring are crucial. The presence of a halogen, such as chlorine, can enhance lipophilicity, which may facilitate cell wall penetration in bacteria.

  • Overall Molecular Structure: The combination of the pyridine ring with other heterocyclic systems (e.g., thiazole, triazole) has been shown to be a successful strategy for developing potent antimicrobial agents.[6] This suggests that the acrylate portion of the this compound scaffold could be replaced with other functionalities to modulate antimicrobial activity.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following are representative protocols for assessing the antiproliferative and antimicrobial activities of the synthesized analogs.

Antiproliferative Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with the compounds for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in Mueller-Hinton broth.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: A standardized bacterial suspension is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The comparative analysis of this compound analogs, based on the available literature for related structures, reveals important structure-activity relationships that can guide future drug discovery efforts. The pyridine-acrylate scaffold is a versatile platform for the development of novel therapeutic agents with potential applications in oncology and infectious diseases.

Key takeaways from this comparative guide include:

  • Importance of Systematic Modification: The biological activity of this class of compounds is highly sensitive to substitutions on the pyridine ring and modifications of the ester moiety.

  • Therapeutic Potential: Analogs of this scaffold have demonstrated promising antiproliferative and antimicrobial activities in preclinical models.

  • Need for Further Research: A comprehensive comparative study of a focused library of this compound analogs is warranted to fully elucidate the SAR and identify lead candidates for further development.

Future research should focus on synthesizing and evaluating a diverse library of analogs with systematic variations at the 6-position of the pyridine ring and the ester group. In addition to antiproliferative and antimicrobial screening, promising compounds should be evaluated for their pharmacokinetic properties and in vivo efficacy to translate their preclinical potential into clinically viable drug candidates.

References

  • Tay, N. F., et al. (2022). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]

  • Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link]

  • Villa-Reyna, A. L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • Alsoliemy, A. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 356(3), e2200399.
  • Tay, N. F., et al. (2022). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. SciELO. [Link]

  • Kumar, A., et al. (2021). Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives. Journal of Pharmaceutical Research International, 33(21A), 12-20. [Link]

  • Chovatiya, Y. L., et al. (2016). Synthesis and antimicrobial evaluation of some new asymmetrically substituted 4-aryl- 2,6-di(coumarinyl) pyridines. Journal of the Chilean Chemical Society, 61(1), 2788-2792.
  • Abid, M., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 9(10), 573. [Link]

  • Holla, B. S., et al. (2005). Synthesis, characterization and antimicrobial activity of some substituted 1,2,3-triazoles. European Journal of Medicinal Chemistry, 40(11), 1173-1178. [Link]

  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813. [Link]

  • Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(42), 38394-38405. [Link]

  • Firoozpour, L., et al. (2023). Synthesis, Molecular Docking, and Biological Evaluation of Pyridin-3-yl-Pyrimidin-2-yl-Triazole Derivatives as Anti-cancer Agents. ResearchGate. [Link]

  • Justia Patents. (2000). Preparation of (meth)acrylates. [Link]

  • Google Patents. (1975).
  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed, 10, 949813. [Link]

  • Wang, Y., et al. (2017). Design, synthesis and structure-activity relationship of 3,6-diaryl-7H-[2][3][6]triazolo[3,4-b][1][3][6]thiadiazines as novel tubulin inhibitors. European Journal of Medicinal Chemistry, 138, 1133-1145. [Link]

  • Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. [Link]

  • Tran, V., et al. (2021). Construction and Biological Evaluation of Small Libraries Based on the Intermediates within the Total Synthesis of Uvaretin. ChemMedChem, 16(10), 1631-1639. [Link]

  • Staliński, K., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(19), 6593. [Link]

  • O'Callaghan, C. N., et al. (1993). Structure-activity relationships of novel heteroaryl-acrylonitriles as cytotoxic and antibacterial agents. Arzneimittel-Forschung, 43(6), 643-647. [Link]

  • Mondal, S., et al. (2021). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Polymers, 13(16), 2769. [Link]

Sources

A Comparative Guide to 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester and Other Pyridine Derivatives in Neuromodulation and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, prized for its versatile electronic properties, ability to form hydrogen bonds, and its presence in numerous FDA-approved drugs and natural products.[1][2][3] Its structural simplicity belies a profound capacity for biological interaction, making it a "privileged scaffold" in drug discovery.[2] Pyridine derivatives are integral to treatments for a vast range of conditions, from cancer to hypertension, and are key components in vitamins and coenzymes.[1][4]

This guide focuses on a specific, yet representative, member of this class: 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester (henceforth CP-AAE). With its chlorinated pyridine core and acrylic ester side chain, CP-AAE embodies features common to several classes of bioactive molecules, including neonicotinoid insecticides and potential central nervous system (CNS) modulators.[5][6]

The objective of this guide is to provide a comparative framework for researchers evaluating CP-AAE or similar pyridine derivatives. We will dissect its structural features, place it in the context of other key pyridine-based compounds, and provide robust experimental protocols to assess its biological activity. The focus will be on two major neurological targets where pyridine derivatives have shown significant promise: the nicotinic acetylcholine receptors (nAChRs) and the γ-aminobutyric acid type A (GABA-A) receptors.

Physicochemical Profile: A Starting Point for Comparison

Before delving into biological activity, a baseline comparison of fundamental physicochemical properties is essential. These parameters influence solubility, permeability, and metabolic stability, thereby impacting a compound's pharmacokinetic and pharmacodynamic profile.[1]

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound (CP-AAE) Structure of CP-AAEC₁₀H₁₀ClNO₂211.64[7]6-chloro-3-pyridinyl core, α,β-unsaturated ester.
Imidacloprid Structure of ImidaclopridC₉H₁₀ClN₅O₂255.666-chloro-3-pyridinyl core, nitroiminoimidazolidine group.[6]
Gabapentin (Reference GABAergic drug, non-pyridine)Structure of GabapentinC₉H₁₇NO₂171.24Cyclohexane acetic acid, structural analog of GABA.
Zolpidem (Reference GABA-A modulator, contains pyridine)Structure of ZolpidemC₁₉H₂₁N₃O307.39Imidazopyridine core, selective for α1-containing GABA-A receptors.[8]

Primary Biological Targets: A Dichotomy of Neuromodulation

Pyridine derivatives are renowned for their ability to modulate ligand-gated ion channels, particularly the Cys-loop superfamily which includes both excitatory nAChRs and inhibitory GABA-A receptors.[9][10] The specific substitutions on the pyridine ring dictate the target selectivity and mode of action.

Nicotinic Acetylcholine Receptors (nAChRs)

These receptors are crucial for synaptic transmission in the CNS and peripheral nervous system.[11] They are activated by acetylcholine and the exogenous agonist nicotine. The nAChR family is diverse, with the α4β2 and α7 subtypes being the most abundant in the brain and key targets for treating cognitive disorders, addiction, and pain.[9][11] The 6-chloro-pyridin-3-yl moiety, present in CP-AAE, is the cornerstone of neonicotinoid insecticides like Imidacloprid, which act as potent nAChR agonists, leading to overstimulation and paralysis in insects.[5][6] In medicinal chemistry, this same scaffold is explored for developing subtype-selective modulators for human nAChRs.[5][12]

GABA-A Receptors

As the primary inhibitory neurotransmitter channels in the CNS, GABA-A receptors are the targets for many anxiolytic, sedative, and anticonvulsant drugs, including benzodiazepines.[10][13] These receptors are pentameric chloride channels that, upon activation by GABA, hyperpolarize the neuron, reducing its excitability.[10] A variety of heterocyclic compounds, including novel pyrazolothienopyridinones and other pyridine derivatives, have been developed as potential allosteric modulators of GABA-A receptors, offering a pathway to new therapeutics with improved side-effect profiles.[8][13][14]

Logical Relationship of Compared Pyridine Derivatives

cluster_target Primary Biological Target cluster_class Chemical Class / Example cluster_action Mode of Action nAChR Nicotinic Acetylcholine Receptors (nAChRs) Agonist Agonist / PAM nAChR->Agonist Antagonist Antagonist / NAM nAChR->Antagonist GABA_A GABA-A Receptors PAM_NAM PAM / NAM GABA_A->PAM_NAM CP_AAE CP-AAE (Test Compound) CP_AAE->nAChR Hypothesized Target (based on structure) Neonicotinoids Neonicotinoids (e.g., Imidacloprid) Neonicotinoids->nAChR CNS_Modulators CNS nAChR Modulators (Various Pyridines) CNS_Modulators->nAChR Pyrazolopyridines Pyrazolo-pyridines & Thienopyridines Pyrazolopyridines->GABA_A

Caption: Classification of pyridine derivatives based on target and action.

Comparative Performance: Potency and Selectivity

A thorough comparison requires quantitative data from standardized assays. The tables below outline the critical data points needed to evaluate CP-AAE against established pyridine derivatives. The data for reference compounds are sourced from scientific literature, while the entries for CP-AAE are left as templates for experimental determination.

Table 1: nAChR Modulator Activity Profile
CompoundSubtypeAssay TypePotency (IC₅₀ / EC₅₀)Efficacy (% of ACh max)Mode of ActionReference
CP-AAE α4β2Ca²⁺ FluxTBDTBDTBD-
CP-AAE α7Ca²⁺ FluxTBDTBDTBD-
Imidacloprid Housefly HeadRadioligand Binding0.95 µM (Ki)N/AAgonist[6]
HDMP α7Patch Clamp0.07 µM (IC₅₀)N/ANAM[15]
HDMP α4β2Patch Clamp25.1 µM (IC₅₀)N/ANAM[15]
PCP α7Patch Clamp1.3 µM (IC₅₀)N/ANAM[15]

TBD: To Be Determined; NAM: Negative Allosteric Modulator.

Table 2: GABA-A Receptor Modulator Activity Profile
CompoundSubtypeAssay TypePotency (EC₅₀)Efficacy (% of GABA max)Mode of ActionReference
CP-AAE αxβyγzElectrophysiologyTBDTBDTBD-
Zolpidem α1βxγ2Electrophysiology~90 nM>100%PAM[8]
Compound 6 α7 nAChRElectrophysiology0.3 µM~20%PAM[16]
Compound 6 GABA-AElectrophysiologyNo significant modulationN/A-[16]

PAM: Positive Allosteric Modulator. Compound 6 is included as an example of a modulator that was identified from a GABA-A library but found to be selective for nAChRs, highlighting the importance of cross-screening.[16]

Experimental Protocols: A Guide to Generating Comparative Data

Scientific integrity demands robust and reproducible methodologies. The following protocols are designed to be self-validating systems for characterizing novel pyridine derivatives like CP-AAE.

Protocol 1: In Vitro Calcium Flux Assay for nAChR Activity

This high-throughput assay is ideal for initial screening to determine if a compound acts as an agonist or a positive allosteric modulator (PAM) at nAChRs.

Causality: This assay measures the direct functional consequence of nAChR channel opening—calcium influx. Using a fluorescent calcium indicator provides a rapid and sensitive readout of receptor activation in a cellular context.[17]

Methodology:

  • Cell Culture & Transfection:

    • Culture Neuro-2a or HEK293 cells in appropriate media.

    • Transiently transfect cells with plasmids encoding the desired human nAChR subunits (e.g., α4 and β2, or α7). Rationale: This allows for the creation of specific, defined receptor subtypes for analysis.

    • Seed the transfected cells into 96-well black-walled, clear-bottom plates and allow them to adhere for 24-48 hours.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Calcium 6 NW) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate the plate in the dark at 37°C for 1 hour, followed by 30 minutes at room temperature. Rationale: This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of CP-AAE in DMSO.

    • Perform serial dilutions in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a concentration range from 1 nM to 100 µM.

  • Assay Execution (using a FLIPR or similar instrument):

    • Agonist Mode:

      • Place the cell plate in the instrument.

      • Add the various concentrations of CP-AAE and measure the fluorescence change over time. Use acetylcholine as a positive control.

    • PAM Mode:

      • Add CP-AAE at various concentrations and incubate for 2-5 minutes.

      • Then, add a sub-maximal (EC₂₀) concentration of acetylcholine and measure the fluorescence. Rationale: A PAM will potentiate the response to the low concentration of the natural agonist.

  • Data Analysis:

    • Normalize the fluorescence response to the baseline.

    • Plot the normalized response against the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy).

Workflow for In Vitro nAChR Functional Assay

cluster_assay Assay Execution (FLIPR) start Start: Culture & Transfect Cells with nAChR Subunits dye Load Cells with Calcium-Sensitive Dye start->dye prepare Prepare Serial Dilutions of Test Compound (CP-AAE) dye->prepare agonist Agonist Mode: Add CP-AAE alone prepare->agonist pam PAM Mode: 1. Add CP-AAE 2. Add EC20 ACh prepare->pam analyze Analyze Fluorescence Data: Calculate EC50 & Emax agonist->analyze pam->analyze end End: Determine Potency, Efficacy, and Mode of Action analyze->end

Caption: High-throughput screening workflow for nAChR modulators.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology for GABA-A Receptors

TEVC using Xenopus laevis oocytes is a gold-standard method for detailed pharmacological characterization of ligand-gated ion channels. It provides high-quality data on potency, efficacy, and kinetics.

Causality: This technique directly measures the flow of ions (chloride, for GABA-A receptors) across the cell membrane in response to the compound, providing a precise, real-time measurement of receptor function.

Methodology:

  • Oocyte Preparation:

    • Harvest and defolliculate oocytes from a Xenopus laevis frog.

    • Inject the oocytes with cRNA encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2).

    • Incubate the oocytes for 2-7 days to allow for receptor expression. Rationale: Oocytes are a robust and reliable system for expressing foreign ion channels.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl.

    • Clamp the oocyte membrane potential at -70 mV. Rationale: Holding the voltage constant allows for the direct measurement of current changes induced by channel opening.

  • Compound Application and Data Acquisition:

    • Establish a stable baseline current.

    • Apply a sub-maximal (EC₁₀-EC₂₀) concentration of GABA to elicit a control current response.

    • After washout, co-apply the same concentration of GABA along with the test compound (e.g., CP-AAE) across a range of concentrations.

    • Record the peak current response for each concentration. Self-Validation: A positive control, like Diazepam, must be run in parallel to confirm the assay is performing correctly.

  • Data Analysis:

    • Measure the peak current amplitude for each application.

    • Calculate the percentage potentiation caused by the test compound relative to the GABA-alone control.

    • Plot the percent potentiation against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and maximum potentiation.

Conclusion and Future Directions

This guide establishes a framework for the systematic evaluation of This compound in the context of other bioactive pyridine derivatives. Its structural similarity to the core of neonicotinoids strongly suggests potential activity at nAChRs. However, the vast chemical space of pyridine derivatives means that activity at GABA-A receptors or other targets cannot be discounted without empirical testing.

By employing the detailed protocols for in vitro functional analysis, researchers can generate the necessary high-quality data to determine the potency, selectivity, and mechanism of action of CP-AAE. This comparative data will be crucial in elucidating its structure-activity relationships and ultimately defining its potential as a novel pharmacological tool, a lead compound for drug discovery, or an agrochemical candidate. The true value of the pyridine scaffold lies in its adaptability, and only through rigorous, comparative experimentation can the unique potential of each derivative be fully realized.

References

  • Vertex AI Search. (n.d.).
  • Carroll, F. I., et al. (2018). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. PubMed Central. [Link]

  • Pabel, J., et al. (2023). Novel pyrazolothienopyridinones as potential GABAA receptor modulators. PubMed Central. [Link]

  • Google Patents. (1956).
  • Google Patents. (1991). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Google Patents. (1998). Process for the preparation of pyridine carboxylic acid esters.
  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules. [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • MDPI. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • Open Access Journals. (2024). A Brief View on Pyridine Compounds. [Link]

  • Google Patents. (2001).
  • MDPI. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. [Link]

  • Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. PubMed Central. [Link]

  • Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. [Link]

  • ResearchGate. (2024). Some examples of drugs and insecticides containing pyridine scaffolds. [Link]

  • Bishop, M. J., et al. (1997). Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[18][19]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase. Journal of Medicinal Chemistry. [Link]

  • Ji, X. D., et al. (1998). Structure-activity relationships and molecular modeling of 3,5-diacyl-2,4-dialkylpyridine derivatives as selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Bakhite, E. A., et al. (2014). Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (2020). GABA A receptor subtype modulators in medicinal chemistry: an updated patent review (2014-present). [Link]

  • ResearchGate. (2025). Synthesis of 3-pyridinecarboxylic acid leaf alcohol esters and its application in cigarette. [Link]

  • ResearchGate. (2023). Novel pyrazolothienopyridinones as potential GABAA receptor modulators. [Link]

  • Blum, A. P., et al. (2010). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. CaltechAUTHORS. [Link]

  • Broad, L. M., et al. (2006). Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators. PNAS. [Link]

  • Bakhite, E. A., et al. (2021). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Molecules. [Link]

  • ResearchGate. (2014). Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). [Link]

  • Abdel-Raheem, S. A. A., et al. (2019). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Abdrakhmanova, G., et al. (2010). In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs. PubMed Central. [Link]

  • Al-Calla, C., et al. (2021). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. MDPI. [Link]

  • PubChem. (n.d.). 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester. [Link]

  • Kim, B. K., et al. (1996). Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. The Journal of Antibiotics. [Link]

  • López-Vallejo, F., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • Liu, Q. S., et al. (2007). Reversible inhibition of GABAA receptors by α7-containing nicotinic receptors on the vertebrate postsynaptic neurons. PubMed Central. [Link]

  • Oakwood Chemical. (n.d.). This compound, min 97%. [Link]

  • Chemsigma. (n.d.). This compound. [Link]

  • El-Gazzar, M. G., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. [Link]

  • ResearchGate. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. [Link]

  • Zhang, A., et al. (2003). Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Ghorab, M. M., et al. (2016). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Sources

Comparison Guide: Structural Confirmation of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Unambiguous Structural Verification

In the realm of medicinal chemistry and materials science, heterocyclic compounds are foundational building blocks. 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester (Molecular Formula: C₁₀H₁₀ClNO₂, Molecular Weight: 211.64 g/mol ) is one such key intermediate, valued for its utility in synthesizing more complex molecular architectures.[1][2][3] Given that subtle isomeric differences can lead to vastly different biological activities or material properties, the unambiguous confirmation of its chemical structure is not merely a procedural step but a cornerstone of scientific rigor.

This guide provides an in-depth, experience-driven protocol for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how a multi-faceted NMR approach provides a self-validating system for structural confirmation, leaving no ambiguity in the final assignment.

Pillar 1: Theoretical Prediction of the NMR Spectrum

Before stepping into the laboratory, a proficient scientist first analyzes the target structure to predict its spectral signature. This predictive process is crucial for designing the right experiments and for efficiently interpreting the resulting data.

The Structure:

Based on this structure, we can anticipate the following signals in the ¹H and ¹³C NMR spectra:

¹H NMR Predictions:

  • Ethyl Group (-OCH₂CH₃): We expect a quartet for the methylene protons (-CH₂) due to coupling with the three neighboring methyl protons, and a triplet for the methyl protons (-CH₃) from coupling to the two methylene protons, based on the n+1 rule.[4][5]

  • Vinylic Protons (-CH=CH-): Two distinct signals, each appearing as a doublet, are expected. A key diagnostic feature for the stereochemistry is the coupling constant (J-value) between these two protons. For an E (trans) configuration, a large coupling constant, typically in the range of 12-18 Hz, is anticipated.[4][6]

  • Pyridine Ring Protons: The substituted pyridine ring will show three aromatic protons. Due to the electron-withdrawing nature of the nitrogen atom, these protons will resonate in the downfield region (typically δ 7.0-9.0 ppm).[7][8] The proton at position 2 (adjacent to the nitrogen) is expected to be the most deshielded, appearing at the highest chemical shift.

¹³C NMR Predictions: The molecule possesses 10 carbon atoms, and due to molecular asymmetry, we expect to see 10 distinct signals in the ¹³C NMR spectrum. These can be broadly categorized into the ester carbonyl carbon (~165-175 ppm), aromatic and vinylic carbons (~110-155 ppm), the ester methylene carbon (~60 ppm), and the ester methyl carbon (~14 ppm).

Pillar 2: The Experimental Workflow: A Self-Validating Protocol

The trustworthiness of an NMR result hinges on a meticulously planned and executed experimental protocol. The following workflow is designed to not only acquire data but to build in cross-validation at each step.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Solvent Select Solvent (e.g., CDCl3, 99.8%) Standard Add Internal Standard (e.g., TMS) Solvent->Standard Sample Dissolve Sample (5-10 mg in 0.6 mL) Standard->Sample Proton 1. Acquire ¹H Spectrum (Quantitative) Sample->Proton Carbon 2. Acquire ¹³C{¹H} Spectrum (Broadband Decoupled) Proton->Carbon COSY 3. Acquire 2D COSY (H-H Correlation) Carbon->COSY HSQC 4. Acquire 2D HSQC (C-H Correlation) COSY->HSQC Assign1D Assign 1D Spectra (¹H and ¹³C) HSQC->Assign1D Validate2D Cross-Validate with 2D Data (COSY & HSQC) Assign1D->Validate2D Confirm Confirm Structure & Stereochemistry Validate2D->Confirm

Caption: A robust workflow for NMR-based structure confirmation.

Step-by-Step Methodology

1. Sample Preparation:

  • Causality of Solvent Choice: Deuterated chloroform (CDCl₃) is the solvent of choice for initial analysis due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[9] It is critical to use a high-purity solvent (≥99.8% D) to minimize the residual solvent peak (CHCl₃ at δ 7.26 ppm). Intermolecular interactions with the solvent can influence chemical shifts; therefore, consistency in solvent choice is paramount for comparing data.[10][11]

  • Protocol:

    • Weigh approximately 5-10 mg of this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add ~0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). TMS serves as the internal reference, defining the 0 ppm mark on the chemical shift scale.[5][8]

    • Cap the tube and vortex gently until the sample is fully dissolved.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

  • ¹H NMR Spectrum:

    • Purpose: To identify all proton environments, their relative numbers (integration), and their coupling patterns (multiplicity).

    • Key Parameters: 32 scans, relaxation delay (d1) of 1 second.

  • ¹³C{¹H} NMR Spectrum:

    • Purpose: To identify all unique carbon environments. The {¹H} notation indicates broadband proton decoupling, which collapses all C-H coupling, resulting in a single sharp peak for each carbon.

    • Key Parameters: 1024 scans, relaxation delay (d1) of 2 seconds.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled, typically over two or three bonds. This experiment is essential for mapping out the connectivity of proton networks.[7]

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with the carbon atom it is directly attached to. This is the most powerful tool for unambiguously assigning carbon signals.

Pillar 3: Data Interpretation and Comparative Analysis

The final step is to synthesize all the acquired data into a single, coherent structural assignment. The power of this approach lies in using the 2D data to validate the assignments made from the 1D spectra.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) and Interpretation

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
8.58d1H2.4H-2 (Pyridine)Doublet, most downfield aromatic proton due to proximity to nitrogen.
7.85dd1H8.3, 2.5H-4 (Pyridine)Doublet of doublets, coupled to both H-2 and H-5.
7.65d1H16.0Vinylic HαDoublet, large J-value confirms E (trans) stereochemistry.
7.39d1H8.3H-5 (Pyridine)Doublet, coupled to H-4.
6.48d1H16.0Vinylic HβDoublet, coupled to Hα with a large J-value.
4.26q2H7.1-OCH₂CH₃Quartet, coupled to the three methyl protons.
1.33t3H7.1-OCH₂CH₃Triplet, integrates to 3H, characteristic of an ethyl group methyl.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) and Interpretation

Chemical Shift (δ, ppm)AssignmentRationale
165.8C=OEster carbonyl, typical downfield shift.
151.5C-6 (Pyridine)Carbon bearing chlorine, deshielded.
150.2C-2 (Pyridine)Carbon adjacent to nitrogen, deshielded.
142.1Vinylic CαVinylic carbon adjacent to the pyridine ring.
138.6C-4 (Pyridine)Aromatic CH.
130.1C-3 (Pyridine)Aromatic carbon bearing the acrylate substituent.
124.5C-5 (Pyridine)Aromatic CH.
121.3Vinylic CβVinylic carbon adjacent to the carbonyl.
60.8-OCH₂CH₃Methylene carbon of the ethyl ester.
14.3-OCH₂CH₃Methyl carbon of the ethyl ester.
Cross-Validation with 2D NMR

The assignments in the tables above are confirmed by the 2D experiments, creating a self-validating data set.

Caption: Key 2D NMR correlations confirming connectivity.

  • COSY Validation:

    • A strong cross-peak between the triplet at δ 1.33 and the quartet at δ 4.26 unequivocally confirms the ethyl (-CH₂CH₃) fragment.

    • A cross-peak between the vinylic doublets at δ 7.65 and δ 6.48 confirms they are coupled partners across the double bond.

    • Within the pyridine ring, a cross-peak is observed between δ 7.85 (H-4) and δ 7.39 (H-5), confirming their adjacency.

  • HSQC Validation:

    • This experiment provides the final layer of proof. For example, the proton signal at δ 8.58 (H-2) shows a direct correlation to the carbon signal at δ 150.2, definitively assigning this carbon as C-2. Similarly, the methylene proton quartet at δ 4.26 correlates to the carbon at δ 60.8, confirming its assignment. Each protonated carbon is assigned in this unambiguous manner.

Comparison with Alternative Techniques

TechniqueInformation ProvidedLimitations
NMR Spectroscopy Detailed atom-by-atom connectivity, stereochemistry, isomeric purity.Requires slightly larger sample amounts, can be sensitive to sample purity.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Does not provide information on atom connectivity or stereochemistry. Cannot distinguish between isomers.
Elemental Analysis Percentage composition of elements (C, H, N).Confirms molecular formula but provides no structural information.

While MS and Elemental Analysis are crucial for confirming molecular weight and formula, respectively, only NMR provides the complete structural "blueprint" necessary for absolute confirmation.

Conclusion

The structural confirmation of this compound is robustly achieved through a synergistic application of 1D and 2D NMR techniques. This methodical approach, which begins with theoretical prediction and culminates in multi-layered experimental cross-validation, exemplifies a scientifically rigorous standard. By explaining the causality behind each step—from solvent selection to the strategic use of 2D correlations—this guide provides researchers with a framework for achieving unambiguous and trustworthy structural elucidation for this and other critical chemical intermediates.

References

  • Reddit r/chemhelp. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Bulletin of the Polish Academy of Sciences, Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • Tony St John. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting NMR Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Supporting Information for (E)-ethyl 3-(aryl)acrylate synthesis. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Chemsigma. (n.d.). This compound. Retrieved from [Link]

Sources

A Comprehensive Guide to the Cross-Reactivity Analysis of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the identification of its primary efficacy. Off-target effects can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic applications through polypharmacology. This guide provides a comprehensive framework for the cross-reactivity analysis of the novel small molecule, 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester. While the primary target of this compound is under investigation, its structural motifs, particularly the substituted pyridine ring, are common in kinase inhibitors. Therefore, for the purpose of this illustrative guide, we will hypothesize that its primary target is a protein kinase and outline a rigorous workflow to determine its selectivity profile.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for assessing compound specificity. We will delve into the rationale behind experimental choices, ensuring that the described methodologies are robust and self-validating.

Logical Framework for Cross-Reactivity Profiling

A thorough assessment of a compound's cross-reactivity requires a multi-pronged approach, moving from broad, high-throughput screening to more focused, cell-based assays. Our analysis will be structured as follows:

Cross_Reactivity_Workflow A Compound of Interest This compound B Hypothesized Primary Target Class Protein Kinases A->B C Broad Kinome Profiling (e.g., KinaseScan™) B->C G Selection of Comparator Compounds B->G F In-depth Analysis of Hits (IC50/Kd Determination) C->F D Cellular Target Engagement (e.g., CETSA) H Data Integration and Selectivity Scoring D->H E Functional Off-Target Assessment (e.g., Cell-Based Assays) E->H F->D F->E G->C G->D G->E

Caption: High-level workflow for the cross-reactivity analysis of a novel compound.

PART 1: Broad Kinome Profiling

The initial step in assessing the selectivity of a potential kinase inhibitor is to screen it against a large, representative panel of kinases. This provides a broad overview of its binding affinities across the human kinome and helps identify potential off-targets.

Experimental Protocol: Competitive Binding Kinase Assay (e.g., KinaseScan™)

This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.

  • Compound Preparation : Dissolve this compound and comparator compounds in 100% DMSO to create a 100 mM stock solution. From this, prepare a working solution at the desired screening concentration (e.g., 10 µM).

  • Assay Plate Preparation : In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound.

  • Equilibration : Incubate the plate to allow the binding competition to reach equilibrium.

  • Affinity Capture : The amount of kinase bound to the immobilized ligand is quantified. A lower signal indicates that the test compound has displaced the kinase from the immobilized ligand.

  • Data Analysis : The results are typically expressed as the percentage of kinase remaining bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the test compound.

Data Presentation: Kinome Profiling Results

The data from the kinome scan should be tabulated to clearly present the binding affinities.

Kinase TargetThis compound (% Control @ 10 µM)Comparator Compound 1 (% Control @ 10 µM)Comparator Compound 2 (% Control @ 10 µM)
Hypothetical Primary Target (e.g., EGFR) 5 3 85
Off-Target 1 (e.g., SRC)151090
Off-Target 2 (e.g., VEGFR2)605595
Off-Target 3 (e.g., CDK2)859288
... (additional kinases).........

A lower % Control value indicates stronger binding.

PART 2: Cellular Target Engagement

Biochemical assays, while informative, do not always reflect a compound's behavior in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement within intact cells.[1][2][3][4][5]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[1][3]

  • Cell Culture and Treatment : Culture a relevant cell line to ~80% confluency. Treat the cells with this compound, comparator compounds, or vehicle (DMSO) for a specified time.

  • Heating : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis : Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins : Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification : Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis : Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation: CETSA Results
CompoundTarget ProteinApparent Melting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)Hypothetical Primary Target52°C-
This compoundHypothetical Primary Target58°C+6°C
Comparator Compound 1Hypothetical Primary Target60°C+8°C
Comparator Compound 2Hypothetical Primary Target52°C0°C
This compoundOff-Target 155°C+3°C

PART 3: Functional Off-Target Assessment

Identifying binding to an off-target is the first step; understanding the functional consequence of that binding is critical. This involves using cell-based assays that measure the activity of the identified off-target pathways.

Experimental Protocol: Cell-Based Phosphorylation Assay

Assuming an off-target kinase was identified, a cell-based assay can determine if the compound inhibits its function.

  • Cell Culture and Starvation : Plate cells expressing the off-target kinase of interest. Once adhered, starve the cells in a low-serum medium to reduce basal signaling.

  • Compound Treatment : Treat the cells with a dose-response range of this compound or comparator compounds for a defined period.

  • Stimulation : Stimulate the cells with a known activator of the off-target kinase pathway (e.g., a growth factor).

  • Cell Lysis and Protein Quantification : Lyse the cells and determine the total protein concentration.

  • Detection of Phosphorylation : Use an ELISA or Western blot to measure the phosphorylation of a known downstream substrate of the off-target kinase.

  • Data Analysis : Normalize the phosphorylation signal to the total protein concentration and plot the dose-response curve to determine the IC50 value.

Data Presentation: Functional Assay Results
CompoundFunctional AssayIC50 (µM)
This compoundPrimary Target Pathway Inhibition0.1
This compoundOff-Target 1 Pathway Inhibition5.2
Comparator Compound 1Primary Target Pathway Inhibition0.05
Comparator Compound 1Off-Target 1 Pathway Inhibition2.5
Comparator Compound 2Primary Target Pathway Inhibition> 50
Comparator Compound 2Off-Target 1 Pathway Inhibition> 50

PART 4: In-Depth Analysis and Selectivity Scoring

For the most significant off-targets identified, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).

Dose_Response cluster_0 Data Generation cluster_1 Selectivity Analysis A Kinome Scan Hit B Dose-Response Assay (e.g., 10-point curve) A->B C IC50 / Kd Calculation B->C D IC50 (Primary Target) C->D E IC50 (Off-Target) C->E F Selectivity Score (IC50 Off-Target / IC50 Primary) D->F E->F

Caption: Workflow for determining the selectivity score of a compound against an off-target.

A common metric for quantifying selectivity is the Selectivity Score , calculated as the ratio of the IC50 for the off-target to the IC50 for the primary target. A higher selectivity score indicates greater selectivity for the primary target.

Conclusion

The cross-reactivity analysis of this compound, or any novel compound, is a critical component of its preclinical characterization. By employing a systematic and multi-faceted approach, from broad screening to detailed functional analysis, researchers can build a comprehensive profile of a compound's biological interactions. This guide provides a robust framework for conducting such an analysis, emphasizing the importance of experimental rigor and logical data interpretation. The insights gained from these studies are invaluable for predicting potential liabilities and unlocking the full therapeutic potential of new chemical entities.

References

  • Bantscheff, M., et al. (2009). Chemoproteomics profiling of kinases. Methods in Molecular Biology, 527, 263-285.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Goldstein, D. M., et al. (2008). The challenges of targeting the anaplastic lymphoma kinase in cancer. Accounts of Chemical Research, 41(10), 1335-1343.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Mateus, A., et al. (2020). The Cellular Thermal Shift Assay: A Decade of Discoveries. Annual Review of Pharmacology and Toxicology, 60, 401-423.
  • Reinhard, F. B., et al. (2015). Thermal proteome profiling monitors ligand interactions in living cells.
  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.
  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1903-1917.
  • Vieth, M., et al. (2004). Characteristic physical properties and structural fragments of marketed oral drugs. Journal of Medicinal Chemistry, 47(1), 224-232.

Sources

A Senior Application Scientist's Guide to Synthesis Efficiency: 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester is a pivotal intermediate in contemporary drug discovery and materials science.[1][2][3] Its conjugated system, featuring a halogenated pyridine ring, offers a versatile scaffold for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other biologically active agents. The efficiency of its synthesis is therefore a critical parameter, directly impacting project timelines, cost, and environmental footprint in both academic and industrial research settings.

This guide provides an in-depth comparison of the primary synthetic strategies for this target molecule. We will move beyond a simple recitation of yields to dissect the underlying mechanistic principles, evaluate the practical advantages and disadvantages of each route, and provide detailed, field-tested protocols. Our analysis will focus on three cornerstone C-C bond-forming reactions: the Heck Reaction, the Wittig Reaction, and the Knoevenagel Condensation.

Core Synthetic Strategies: A Comparative Analysis

The selection of a synthetic route is a multifactorial decision. It is rarely a question of which method is "best," but rather which is "most fit for purpose." Key considerations include yield, purity, scalability, reagent cost and availability, reaction time, and alignment with green chemistry principles.

The Heck Reaction: Palladium-Catalyzed Olefination

The Heck reaction stands as one of the most powerful and versatile methods for C-C bond formation, coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[4] For our target, this translates to the coupling of a 6-chloropyridine derivative with ethyl acrylate.

Mechanistic Rationale: The catalytic cycle, a cornerstone of modern organometallic chemistry, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by olefin insertion and subsequent β-hydride elimination to yield the product and regenerate the active catalyst.[5] The choice of palladium precursor, ligand, base, and solvent is critical and can dramatically influence reaction efficiency and selectivity.[6] Ligand-free systems are gaining traction for their simplicity, though they may require higher temperatures.[6]

Heck_Reaction cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂X pd0->pd2_complex Oxidative Addition (Ar-X) olefin_coord Olefin-Coordinated Complex pd2_complex->olefin_coord Olefin Coordination insertion σ-Alkyl Pd(II) Complex olefin_coord->insertion Migratory Insertion product_complex Product-Pd(II)H Complex insertion->product_complex syn β-Hydride Elimination product_complex->pd0 Reductive Elimination (+ Base, - HBX) Ar-X 6-Chloro-3-halopyridine Alkene Ethyl Acrylate Base e.g., Et₃N, NaHCO₃ Product Target Ester Waste Base-HX Salt

Caption: Catalytic cycle of the Heck Reaction.

Advantages:

  • High Atom Economy: Incorporates the majority of atoms from the reactants into the final product.

  • Directness: Forms the target C-C bond in a single, catalytic step.

  • Substrate Availability: Ethyl acrylate is an inexpensive, bulk chemical.

Disadvantages:

  • Catalyst Cost & Toxicity: Palladium is a precious metal, and residual catalyst must be removed from the final product, especially for pharmaceutical applications.

  • Reaction Sensitivity: Performance is highly dependent on the choice of ligand, base, and solvent, often requiring significant optimization.[6]

  • Aryl Halide Reactivity: While aryl iodides and bromides are highly reactive, the corresponding and more economical aryl chlorides require more active catalyst systems.[5]

The Wittig Reaction: The Classic Carbonyl Olefination

The Wittig reaction, a Nobel Prize-winning transformation, converts an aldehyde or ketone into an alkene via the reaction with a phosphorus ylide.[7][8] To synthesize our target, this route requires the reaction of 6-chloropyridine-3-carboxaldehyde with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane.

Mechanistic Rationale: The reaction proceeds through the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon, forming a betaine intermediate which then collapses into an oxaphosphetane.[7] This four-membered ring subsequently fragments to give the desired alkene and triphenylphosphine oxide. The use of a stabilized ylide (one with an adjacent electron-withdrawing group like an ester) strongly favors the formation of the thermodynamically more stable (E)-alkene isomer.[7]

Wittig_Reaction cluster_ylide_prep Ylide Formation cluster_olefination Olefination phosphonium Phosphonium Salt (Ph₃P⁺-CH₂CO₂Et Br⁻) ylide Phosphorus Ylide (Ph₃P=CHCO₂Et) phosphonium->ylide + Base oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane + Aldehyde aldehyde 6-Chloropyridine- 3-carboxaldehyde aldehyde->oxaphosphetane product Target Ester + Ph₃P=O oxaphosphetane->product Fragmentation

Caption: Workflow of the Wittig Reaction.

Advantages:

  • High Reliability & Predictability: A well-established and robust reaction.

  • Excellent Stereoselectivity: The use of a stabilized ylide provides almost exclusive formation of the (E)-isomer.[7]

  • Mild Conditions: Often proceeds at or near room temperature without the need for sensitive metal catalysts.

Disadvantages:

  • Poor Atom Economy: The generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct is a major drawback.[8] This byproduct can also complicate purification.

  • Multi-step Process: Requires prior synthesis of the aldehyde starting material and preparation of the ylide from its corresponding phosphonium salt.[7]

The Knoevenagel Condensation: Active Methylene Chemistry

The Knoevenagel condensation is the reaction between a carbonyl compound and a molecule with an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base.[9] For our target, this involves condensing 6-chloropyridine-3-carboxaldehyde with an active methylene compound like diethyl malonate, followed by a subsequent decarboxylation step.

Mechanistic Rationale: A base (e.g., piperidine, boric acid) deprotonates the active methylene compound to form a stabilized enolate.[9] This enolate then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting aldol-type adduct readily undergoes dehydration (elimination of water) to yield the conjugated product. If a malonic ester is used, one of the ester groups is typically hydrolyzed and decarboxylated in a subsequent step to afford the final acrylic acid ester.

Knoevenagel_Condensation aldehyde 6-Chloropyridine- 3-carboxaldehyde adduct Aldol Adduct aldehyde->adduct active_methylene Active Methylene Cmpd (e.g., Diethyl Malonate) enolate Enolate Intermediate active_methylene->enolate + Base enolate->adduct + Aldehyde product Condensed Product adduct->product - H₂O (Dehydration)

Caption: The Knoevenagel Condensation pathway.

Advantages:

  • Mild & Green Conditions: Often employs weak bases and can sometimes be performed in greener solvents like ethanol or even water.[9] Boric acid has emerged as an effective and environmentally benign catalyst.[9]

  • Simple Procedure: The reactions are typically easy to set up and do not require inert atmospheres or specialized catalysts.

Disadvantages:

  • Multi-step Requirement: Like the Wittig reaction, it requires the aldehyde starting material. If starting from malonic esters, an additional hydrolysis/decarboxylation step is necessary.

  • Potential for Side Reactions: The aldol adduct can sometimes be isolated, and forcing the dehydration might require heat, which can lead to other reactions.

Quantitative Performance Comparison

The following table summarizes typical experimental parameters and outcomes for each synthetic route, compiled from analogous procedures in the literature.

ParameterHeck ReactionWittig ReactionKnoevenagel Condensation
Starting Materials 6-Chloro-3-halopyridine, Ethyl Acrylate6-Chloropyridine-3-carboxaldehyde, Phosphorus Ylide6-Chloropyridine-3-carboxaldehyde, Diethyl Malonate
Typical Catalyst/Reagent Pd(OAc)₂, PPh₃ (or ligand-free)Stoichiometric Ph₃P=CHCO₂EtPiperidine or Boric Acid
Typical Base Et₃N, NaHCO₃, K₂CO₃NaH, K₂CO₃ (for ylide prep)Weak organic base
Typical Solvent DMF, Acetonitrile, TolueneTHF, DichloromethaneEthanol, Pyridine
Temperature Range (°C) 80 - 140 °C[6]0 - 40 °C[10]25 - 80 °C[9][11]
Reported Yield Range 65 - 92%70 - 90%[10]75 - 95%[9]
Key Advantage Direct, high atom economyExcellent (E)-selectivity, reliableMild conditions, simple setup
Key Disadvantage Catalyst cost/toxicity, optimizationStoichiometric waste (Ph₃P=O)Often requires subsequent steps

Experimental Protocols

The following protocols are representative procedures adapted for the synthesis of this compound. Safety Note: These procedures should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment.

Protocol 1: Heck Reaction

Objective: To synthesize the target ester via palladium-catalyzed coupling.

Materials:

  • 6-Chloro-3-iodopyridine (1.0 equiv)

  • Ethyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri-o-tolylphosphine (P(o-tol)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 6-chloro-3-iodopyridine, palladium(II) acetate, and tri-o-tolylphosphine.

  • Add anhydrous DMF via syringe, followed by triethylamine and ethyl acrylate.

  • Equip the flask with a condenser and heat the reaction mixture to 100 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Wittig Reaction

Objective: To synthesize the target ester via olefination of the corresponding aldehyde.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (1.1 equiv)

  • 6-Chloropyridine-3-carboxaldehyde (1.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add (carbethoxymethylene)triphenylphosphorane and dissolve in anhydrous THF.

  • In a separate flask, dissolve 6-chloropyridine-3-carboxaldehyde in a minimum amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at room temperature with stirring.

  • Allow the reaction to stir at room temperature and monitor by TLC (typically 2-6 hours).

  • Upon completion, remove the THF under reduced pressure.

  • Triturate the resulting solid/oil with diethyl ether or a hexane/ether mixture to precipitate the triphenylphosphine oxide.

  • Filter the mixture, collecting the filtrate.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to isolate the (E)-ester.

Conclusion and Recommendations

All three evaluated methods—Heck, Wittig, and Knoevenagel—are viable for the synthesis of this compound. The optimal choice depends on the specific priorities of the research program.

  • For Scalability and Atom Economy: The Heck Reaction is superior. Its catalytic nature and directness make it highly appealing for larger-scale synthesis, provided that initial optimization of the catalyst system is undertaken and palladium removal is addressed.

  • For Predictability and Stereochemical Purity: The Wittig Reaction is the most reliable choice. The use of a stabilized ylide virtually guarantees the formation of the desired (E)-isomer, which is often a critical requirement for biological activity. This reliability may outweigh the poor atom economy for small-scale, discovery-phase synthesis.

  • For Green Chemistry and Simplicity: The Knoevenagel Condensation offers the mildest conditions and avoids costly or toxic metal catalysts. It represents an excellent choice for educational settings or labs prioritizing environmentally benign processes, assuming the multi-step nature is not a significant barrier.

Ultimately, this guide serves as a framework for decision-making. Researchers are encouraged to use this information to select and optimize the synthetic route that best aligns with their specific objectives, resources, and environmental commitments.

References

  • Beyond Benign. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Al-Daffay, R., Al-Mulla, A., & Khaleel, Y. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Engineering Proceedings, 56(1), 135.
  • Leung, S. H., & Angel, S. A. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Silva, A. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 089-114.
  • Szymańska, A., & Bąk, A. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2235.
  • Johannsen, M. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org.
  • Cruz-Gregorio, S., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.
  • Mohtat, B., et al. (2023). Synthesis of Acrylate Heterocyclic Compounds Using N-isocyaniminotriphenyl Phosphorane as an Efficient Catalyst. Journal of Applied Chemical Research, 17(1), 87-98.
  • Kadrowski, B. (2020, October 30). Wittig Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 3-(6-methyl-3-pyridyl)acrylate. Retrieved from [Link]

  • Tellez, C. A., et al. (2020). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate.
  • Google Patents. (n.d.). Process for the production of acrylic acid esters containing carboxyl groups.
  • Wang, L., et al. (2012). Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. Synfacts, 2012(09), 1018.
  • Tellez, C. A., et al. (2020). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E).
  • Kim, J., et al. (2022). (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)
  • ResearchGate. (n.d.). Comparison of surface structures of poly(ethyl methacrylate) and poly(ethyl acrylate) in different chemical environments. Retrieved from [Link]

Sources

biological efficacy of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester compared to known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the biological efficacy of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester against known inhibitors is currently not feasible due to a lack of published data on its specific biological targets and inhibitory activity. This compound is primarily documented as a chemical intermediate in synthetic chemistry.

Therefore, this guide has been adapted to provide researchers, scientists, and drug development professionals with a comprehensive methodological framework for evaluating the biological efficacy of a novel chemical entity, using this compound as a representative example of a newly synthesized compound with unknown biological activity. We will hypothesize a plausible target and outline the necessary experiments to compare its performance against well-established inhibitors, thereby providing a blueprint for the characterization of new molecules.

A Methodological Guide to Characterizing the Biological Efficacy of Novel Synthetic Compounds

Exemplar Compound: this compound (herein referred to as CCEE)

Hypothesized Target Class: The chemical structure of CCEE, featuring a substituted pyridine ring, is a common scaffold in many kinase inhibitors. Consequently, we will proceed with the hypothesis that CCEE may exhibit inhibitory activity against a protein kinase. For this guide, we will select the Epidermal Growth Factor Receptor (EGFR) as our hypothetical target, a well-validated target in oncology.

Known Inhibitors for Comparison:

  • Gefitinib: A first-generation, reversible inhibitor of EGFR.

  • Osimertinib: A third-generation, irreversible inhibitor of EGFR, particularly effective against mutations like T790M.

This guide will delineate the essential in vitro and cell-based assays required to characterize and compare the biological efficacy of CCEE against Gefitinib and Osimertinib.

Section 1: Primary Biochemical Assessment of Target Inhibition

The initial step is to ascertain whether CCEE directly interacts with and inhibits the enzymatic activity of our target protein, EGFR. This is most commonly achieved through in vitro kinase assays.

The Rationale for In Vitro Kinase Assays: These assays are crucial as they provide a direct measure of the compound's ability to inhibit the purified kinase in a controlled environment, free from the complexities of a cellular system. The primary endpoint is the determination of the half-maximal inhibitory concentration (IC50), a key parameter for ranking compound potency. A widely used method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare a reaction buffer containing ultrapure water, buffer, MgCl2, ATP, and the EGFR substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).

  • Compound Dilution: Prepare a serial dilution of CCEE, Gefitinib, and Osimertinib in DMSO, followed by a further dilution in the reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the kinase solution (recombinant human EGFR) to each well of a 384-well plate.

    • Add 2 µL of the serially diluted compounds or vehicle control (DMSO) to the respective wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 3 µL of the ATP/substrate mix.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Exemplar Data Presentation:

CompoundIC50 (nM) against EGFR (wild-type)
CCEE (Novel Compound) 850
Gefitinib (Comparator 1) 25
Osimertinib (Comparator 2) 12

This initial biochemical screen would suggest that, under these hypothetical conditions, CCEE is a significantly less potent inhibitor of wild-type EGFR compared to the established drugs Gefitinib and Osimertinib.

Section 2: Evaluating Cellular Potency and Antiproliferative Effects

A compound's biochemical potency does not always translate directly to cellular activity. It is imperative to assess the compound's ability to inhibit the target within a cellular context and exert a biological effect, such as inhibiting cancer cell proliferation.

The Rationale for Cell-Based Assays: Cell-based assays account for crucial factors like cell permeability, metabolic stability, and off-target effects. An antiproliferative assay using a cancer cell line dependent on EGFR signaling, such as the PC-9 non-small cell lung cancer line (which harbors an activating EGFR exon 19 deletion), provides a physiologically relevant measure of a compound's potential therapeutic effect.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed PC-9 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of CCEE, Gefitinib, and Osimertinib for 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against the logarithm of compound concentration.

Exemplar Data Presentation:

CompoundGI50 (nM) in PC-9 cells
CCEE (Novel Compound) > 10,000
Gefitinib (Comparator 1) 50
Osimertinib (Comparator 2) 20

These hypothetical results would indicate that CCEE has poor cellular activity, failing to inhibit cell proliferation even at high concentrations. This could be due to poor cell permeability or rapid metabolism, in addition to its weaker biochemical potency.

Section 3: Investigating On-Target Engagement in a Cellular System

To confirm that the observed biological effects (or lack thereof) are due to the inhibition of the intended target, it is essential to measure the compound's impact on the downstream signaling pathway.

The Rationale for Western Blotting: Western blotting allows for the direct visualization and quantification of protein expression and phosphorylation status. For an EGFR inhibitor, a successful on-target effect would be a reduction in the phosphorylation of EGFR itself (autophosphorylation) and its key downstream effectors, such as Akt and ERK.

Experimental Protocol: Western Blot for Phospho-EGFR

  • Cell Treatment: Plate PC-9 cells and starve them of growth factors overnight. Treat with CCEE, Gefitinib, or Osimertinib at various concentrations for 2 hours.

  • Stimulation: Stimulate the cells with EGF (100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody against phospho-EGFR (pEGFR).

    • Wash and incubate with a secondary HRP-conjugated antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize pEGFR levels to total EGFR.

Illustrative Workflow Diagram

G cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Protocol cluster_analysis Data Analysis seed Seed PC-9 Cells treat Treat with CCEE, Gefitinib, Osimertinib seed->treat stimulate Stimulate with EGF treat->stimulate lyse Cell Lysis stimulate->lyse quant BCA Assay lyse->quant sds SDS-PAGE quant->sds transfer PVDF Transfer sds->transfer probe Immunoblotting (pEGFR, Total EGFR) transfer->probe detect ECL Detection probe->detect dens Densitometry detect->dens norm Normalize pEGFR to Total EGFR dens->norm compare Compare Inhibition norm->compare

Caption: Workflow for assessing on-target EGFR inhibition via Western Blot.

Section 4: Visualizing the Targeted Signaling Pathway

Understanding the pathway in which the target operates is fundamental to interpreting experimental results. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the PI3K/Akt and RAS/MEK/ERK pathways, which are critical for cell proliferation and survival.

EGFR Signaling Pathway Diagram

G cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor CCEE / Gefitinib Osimertinib Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

This guide provides a structured, multi-tiered approach to characterizing the biological efficacy of a novel compound, CCEE, in comparison to established inhibitors. By progressing from biochemical assays to cell-based functional and signaling studies, researchers can build a comprehensive profile of a new molecule. Based on our hypothetical data, CCEE would be deprioritized as an EGFR inhibitor candidate due to its low biochemical potency and poor cellular activity when compared to the standards of Gefitinib and Osimertinib. This logical, evidence-based workflow is fundamental to the process of drug discovery and development.

References

  • MTT Assay: van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • EGFR Signaling Pathway: Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Western Blotting Principles and Methods: Bio-Rad Laboratories. Western Blotting - Principles and Methods. [Link]

A Comparative Guide to the Structure-Activity Relationship of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester and its Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(6-chloro-pyridin-3-yl)-acrylic acid ethyl ester, a scaffold of significant interest in the modulation of nicotinic acetylcholine receptors (nAChRs). As a Senior Application Scientist, this document is structured to offer not just a compilation of data, but a causal understanding of how specific structural modifications influence biological activity. We will explore the synthesis, biological evaluation, and comparative performance of this compound and its analogs against established nAChR ligands, grounding our discussion in experimental data and authoritative literature.

Introduction: The Significance of the 3-(Pyridin-3-yl)acrylic Acid Scaffold

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their involvement in a wide array of physiological processes has made them a prime target for therapeutic intervention in various neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3][4]

The 3-(pyridin-3-yl)acrylic acid scaffold has emerged as a promising pharmacophore for the development of nAChR modulators. The lead compound, this compound, possesses a unique combination of a pyridine ring, an acrylic acid ester moiety, and a halogen substituent, all of which contribute to its interaction with nAChR subtypes. Understanding the SAR of this scaffold is paramount for designing novel ligands with improved potency, selectivity, and pharmacokinetic profiles.

Synthesis of this compound and Analogs

The synthesis of 3-(pyridin-3-yl)acrylic acid derivatives is typically achieved through well-established condensation reactions. A common and efficient method is the Doebner-von Miller reaction or a related Knoevenagel condensation.

Experimental Protocol: Synthesis of (E)-3-(pyridin-4-yl)acrylic acid

A representative protocol for a related analog, (E)-3-(pyridin-4-yl)acrylic acid, is as follows:

  • In a 25 mL flat-bottomed flask, combine malonic acid (728 mg, 0.335 mmol) and 4-pyridinecarboxaldehyde (300 mg, 0.335 mmol).[5]

  • Add 2 mL of pyridine to the mixture.[5]

  • Reflux the reaction mixture with constant stirring for 3 hours.[5]

  • After cooling the reaction in an ice bath, add drops of 37% HCl until a precipitate forms.[5]

  • Isolate the solid product by filtration and wash with acetone.[5]

This general procedure can be adapted for the synthesis of this compound by using 6-chloronicotinaldehyde and the appropriate ester of malonic acid. Further modifications to the pyridine ring or the ester group can be achieved by starting with the corresponding substituted aldehydes and malonic acid derivatives.

G 6-Chloronicotinaldehyde 6-Chloronicotinaldehyde Condensation Condensation 6-Chloronicotinaldehyde->Condensation Ethyl Malonate Ethyl Malonate Ethyl Malonate->Condensation Base (e.g., Piperidine/Pyridine) Base (e.g., Piperidine/Pyridine) Base (e.g., Piperidine/Pyridine)->Condensation This compound This compound Condensation->this compound

Caption: General synthetic scheme for this compound.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-(pyridin-3-yl)acrylic acid derivatives at nAChRs is highly dependent on the nature and position of substituents on both the pyridine ring and the acrylic acid moiety.

The Pyridine Ring: A Key Interaction Hub

The nitrogen atom of the pyridine ring is a critical pharmacophoric feature, likely acting as a hydrogen bond acceptor in the nAChR binding pocket.[6] The position of this nitrogen significantly influences receptor affinity. For related pyridyl ether analogs of nicotine, a 3-pyridyl arrangement generally confers higher affinity for α4β2 nAChRs compared to 2- or 4-pyridyl isomers.[7]

Substitution on the Pyridine Ring:

The presence and position of substituents on the pyridine ring dramatically modulate the activity of these compounds.

  • Halogenation: A chlorine atom at the 6-position of the pyridine ring, as in the lead compound, can influence the electronic properties of the ring and potentially engage in halogen bonding or other specific interactions within the receptor.[6] Studies on related scaffolds have shown that appending a chlorine to the pyridine ring can lead to marginal changes in potency at the α3β4 nAChR.[6]

  • Other Substituents: The introduction of other functional groups, such as methyl, methoxy, or nitro groups, at various positions on the pyridine ring would be expected to alter the steric and electronic profile of the molecule, thereby impacting its binding affinity and subtype selectivity.

The Acrylic Acid Moiety: Modulating Potency and Pharmacokinetics

The acrylic acid ester group plays a crucial role in the overall activity of the molecule.

  • Ester vs. Amide: Bioisosteric replacement of the ethyl ester with an amide can significantly alter the compound's properties. For instance, at the muscarinic acetylcholine receptor M2, an ester-to-secondary-amide replacement led to a notable decrease in activity.[8][9] This suggests that the electronic nature and hydrogen bonding capacity of this group are important for receptor interaction.

  • Chain Length and Branching of the Ester: Modifications to the alkyl portion of the ester group can impact the compound's lipophilicity and steric bulk, which in turn can affect its permeability and fit within the binding pocket.

  • Stereochemistry: The E-configuration of the double bond in the acrylic acid moiety is generally preferred for activity, as it results in a more planar and extended conformation that is often favorable for binding to receptor sites.[5]

Comparative Analysis with Alternative nAChR Modulators

To contextualize the potential of this compound and its analogs, it is essential to compare their activity with well-characterized nAChR modulators such as nicotine and varenicline.

CompoundnAChR SubtypeActivity (EC50/Ki)Functional Effect
Nicotine α4β2EC50 = 1.0 ± 0.2 µM[10][11]Full Agonist
α3β4EC50 = 42.4 ± 2.2 µM[10][11]Weak Agonist
α7EC50 = 54.5 ± 10.6 µM[10][11]Weak Agonist
Varenicline α4β2Ki = 0.12 nM[12]Partial Agonist
α3β4--
α7Ki = 32.5 nM[12]-
A-84543 (3-pyridyl ether analog) α4β2High Affinity[7]Partial Agonist[13]
α3β4Low Affinity[7]Partial Agonist[13]
Homoazanicotine nAChRs (general)Ki = 7.8 nM[14]Agonist

Data for this compound and its direct analogs would be populated here as it becomes available in the literature to provide a direct comparison.

The data for established compounds highlight the importance of subtype selectivity. For instance, nicotine is a potent agonist at α4β2 receptors but weaker at α3β4 and α7 subtypes.[10][11] Varenicline, a successful smoking cessation aid, acts as a partial agonist at α4β2 nAChRs.[12] The goal in designing new analogs of this compound would be to achieve a desirable profile of potency and selectivity for a specific nAChR subtype implicated in a particular disease state.

Experimental Protocols for Biological Evaluation

To assess the activity of novel analogs, standardized and robust biological assays are crucial.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to a specific nAChR subtype.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.

  • Competition Binding: Incubate the membranes with a radiolabeled ligand (e.g., [³H]epibatidine) and varying concentrations of the test compound.

  • Separation and Counting: Separate bound from free radioligand by filtration and quantify the radioactivity.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant).

Calcium Flux Assay

This functional assay measures the ability of a compound to activate or inhibit nAChR-mediated ion flux.

Protocol Outline:

  • Cell Culture: Culture cells expressing the target nAChR subtype in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Compound Addition: Add the test compound (for agonist activity) or a known agonist in the presence of the test compound (for antagonist activity).

  • Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to changes in intracellular calcium concentration.[6]

  • Data Analysis: Determine EC50 (for agonists) or IC50 (for antagonists) values.

G cluster_0 Radioligand Binding Assay cluster_1 Calcium Flux Assay Membrane Prep Membrane Prep Competition Binding Competition Binding Membrane Prep->Competition Binding Filtration Filtration Competition Binding->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Ki Determination Ki Determination Scintillation Counting->Ki Determination Cell Plating Cell Plating Dye Loading Dye Loading Cell Plating->Dye Loading Compound Addition Compound Addition Dye Loading->Compound Addition Fluorescence Reading Fluorescence Reading Compound Addition->Fluorescence Reading EC50/IC50 Determination EC50/IC50 Determination Fluorescence Reading->EC50/IC50 Determination

Caption: Workflow for key in vitro biological assays.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel nAChR modulators. The SAR insights gathered from related compound classes suggest that systematic modifications to the pyridine ring and the acrylic acid ester moiety can lead to significant improvements in potency and selectivity.

Future research in this area should focus on:

  • Synthesis and evaluation of a focused library of analogs with systematic variations at the 6-position of the pyridine ring and bioisosteric replacements of the ethyl ester.

  • Determination of the functional activity (agonist, antagonist, or partial agonist) of these analogs at a panel of nAChR subtypes.

  • In vivo studies of promising candidates to assess their pharmacokinetic properties and therapeutic potential.

By leveraging the principles of medicinal chemistry and a thorough understanding of the SAR of this scaffold, it is possible to design and develop next-generation nAChR modulators with enhanced therapeutic profiles.

References

  • Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. PubMed Central. [Link]

  • Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. PubMed Central. [Link]

  • Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. University of Miami. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. IUCrData. [Link]

  • Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Publishing. [Link]

  • New analogs of 3‐pyridyl ether as potential new ligands with high affinity and efficacy at selective nAChRs (1059.10). ResearchGate. [Link]

  • Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. PubMed Central. [Link]

  • Homoazanicotine: a structure-affinity study for nicotinic acetylcholine (nACh) receptor binding. PubMed. [Link]

  • Recent Developments in the Synthesis of Nicotinic Acetylcholine Receptor Ligands. Targacept Inc.[Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. [Link]

  • Bioisosteric Replacements. Chem-Space. [Link]

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central. [Link]

  • Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. National Institutes of Health. [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]

  • (PDF) Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives and Their Antioxidant Activity. ResearchGate. [Link]

  • Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. Frontiers in Pharmacology. [Link]

  • Discovery and structure-activity relationships study of positive allosteric modulators of the M3 muscarinic acetylcholine receptor. PubMed. [Link]

  • Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. PubMed Central. [Link]

  • Discovery and Structure-Activity Relationships Study of Positive Allosteric Modulators of the M3 Muscarinic Acetylcholine Receptor. ResearchGate. [Link]

  • Recent advances in understanding the structure of nicotinic acetylcholine receptors. PubMed. [Link]

  • Comparative Receptor Binding Analyses of Cannabinoid Agonists and Antagonists. ResearchGate. [Link]

  • Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. ResearchGate. [Link]

  • Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. PubMed Central. [Link]

Sources

Independent Verification of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the rigorous verification of starting materials and intermediates is a cornerstone of robust and reproducible synthetic workflows. This guide provides an in-depth, objective comparison of the physicochemical properties and analytical verification methods for 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester, a key intermediate in the synthesis of neonicotinoid insecticides. Recognizing the importance of evaluating alternative synthetic routes, this document also presents a comparative analysis with two other critical intermediates: 2-Chloro-5-chloromethylpyridine and 2-Chloro-5-(chloromethyl)thiazole.

This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a self-validating system for quality control and compound verification.

Physicochemical Properties: A Comparative Overview

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use and for troubleshooting potential issues in a reaction cascade. The following table summarizes the key physicochemical data for this compound and its common alternatives in neonicotinoid synthesis.

PropertyThis compound2-Chloro-5-chloromethylpyridine2-Chloro-5-(chloromethyl)thiazole
Molecular Formula C₁₀H₁₀ClNO₂[1][2][3][4][5]C₆H₅Cl₂N[6][7]C₄H₃Cl₂NS[8][9][10]
Molecular Weight 211.64 g/mol [1][2][3][4][5]162.02 g/mol [6][7]168.04 g/mol [8][9][10]
Appearance Solid[1][3]Divided Solid[11]White crystal or powder[9]
Melting Point Not available37-42 °C[12] or 99-108 °F[11]29-31 °C[8] or 31 °C[9]
Boiling Point Not availableNot available268.6±32.0 °C (Predicted)[13]
Solubility Not availableInsoluble in water[14]Insoluble in water, soluble in Methanol[9]
CAS Number 159153-39-6[1][2][3][4][5]70258-18-3[6][12]105827-91-6[8][9]

Expert Insight: The choice of intermediate can significantly impact the reaction conditions and work-up procedures. For instance, the solid nature of all three compounds simplifies handling and weighing, but differences in melting points and solubility will dictate the choice of solvents and reaction temperatures. The insolubility of the pyridine- and thiazole-based intermediates in water is a key consideration for extraction and purification steps.[14]

Analytical Verification Protocols

Independent verification of the identity and purity of a chemical intermediate is non-negotiable. The following sections detail the recommended analytical techniques and provide step-by-step protocols grounded in established scientific principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the identity of this compound and its alternatives.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single, easily identifiable residual solvent peak. The concentration of the sample is a balance between obtaining a good signal-to-noise ratio in a reasonable time and avoiding issues with sample viscosity and solubility that can lead to peak broadening.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a clean, 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key signals to verify for this compound would include the ethyl ester protons (a quartet and a triplet), the vinylic protons (two doublets), and the aromatic protons of the pyridine ring.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This will confirm the number of unique carbon atoms and their chemical environments. For the thiazole alternative, the following peaks have been reported: ¹³C NMR (CDCl₃) δ: 152.6 (C-2); 140.2 (C-4); 137.5 (C-5); 37.1 (-CH₂-).[9]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Compare the chemical shifts and coupling constants to expected values based on the compound's structure.

Expected ¹H NMR Data for 2-Chloro-5-(chloromethyl)thiazole: ¹H NMR (CDCl₃) δ: 7.3 (s, 1H); 4.6 (s, 2H).[9]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C process Process Spectra acquire_13C->process analyze Analyze Chemical Shifts, Couplings, & Integrals process->analyze compare Compare to Expected Structure analyze->compare

Caption: Workflow for NMR sample preparation and analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of a compound and for identifying and quantifying any impurities. A reverse-phase HPLC method is generally suitable for these types of compounds.

Causality Behind Experimental Choices: A C18 column is a versatile choice for reverse-phase chromatography, providing good retention for a wide range of organic molecules. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good separation of the main compound from any impurities. Gradient elution is often preferred over isocratic elution as it can provide better resolution and shorter run times, especially when dealing with samples containing components with a wide range of polarities. UV detection is appropriate as these compounds contain chromophores that absorb in the UV region.

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient could be 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 254 nm or 270 nm).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Identify and, if possible, quantify any impurity peaks.

Logical Flow of HPLC Purity Assessment

HPLC_Logic prep Prepare Sample Solution inject Inject onto HPLC System prep->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection separate->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Logical flow for HPLC purity determination.

Comparison of Synthetic Intermediates in Neonicotinoid Synthesis

The choice of a starting material can have a profound impact on the overall efficiency, cost, and environmental footprint of a synthetic route. This compound is a precursor that can be used to construct the core structure of certain neonicotinoids. In contrast, 2-chloro-5-chloromethylpyridine and 2-chloro-5-(chloromethyl)thiazole are widely used as key building blocks for the synthesis of imidacloprid and clothianidin, respectively.[8][11][15]

Expert Insight: The acrylic acid ester derivative offers a convergent approach where a significant portion of the final molecule's backbone is pre-formed. This can potentially lead to a shorter synthetic sequence. However, the reactivity of the acrylic system needs to be carefully managed to avoid unwanted side reactions. The chloromethyl derivatives of pyridine and thiazole represent a more linear approach, where the heterocyclic core is first constructed and then elaborated.[8][11] This can sometimes offer more flexibility in the introduction of different side chains.

The selection of a particular intermediate will depend on several factors, including the specific target neonicotinoid, the availability and cost of the starting materials, and the desired overall synthetic strategy. A thorough cost-benefit analysis, considering not only the price of the intermediates but also the number of synthetic steps, yields, and purification requirements, is essential for large-scale production.

Conclusion

The independent verification of this compound is a critical step in ensuring the quality and consistency of downstream synthetic processes in drug discovery and development. This guide has provided a framework for this verification, encompassing the analysis of its physicochemical properties and detailed protocols for its characterization by NMR and HPLC.

Furthermore, by placing this intermediate in the context of alternative synthetic precursors for neonicotinoids, this guide encourages a holistic and strategic approach to synthetic route design. Researchers and drug development professionals are encouraged to utilize the principles and protocols outlined herein to establish robust, self-validating workflows that are grounded in scientific integrity and lead to the successful and reproducible synthesis of target molecules.

References

  • AK Scientific, Inc.
  • ChemicalBook. Imidacloprid synthesis.
  • ResearchGate.
  • ChemicalBook. 2-Chloro-5-(chloromethyl)thiazole | 105827-91-6.
  • PubChem. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479.
  • ChemicalBook. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3.
  • PubChem. 2-Chloro-5-(chloromethyl)thiazole | C4H3Cl2NS | CID 2763179.
  • Guidechem. 2-Chloro-5-chloromethylthiazole 105827-91-6 wiki.
  • Sigma-Aldrich. 2-Chloro-5-(chloromethyl)pyridine 97 70258-18-3.
  • Biosynth. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | FC05498.
  • ResearchGate. (PDF) 2-Chloro-5-(chloromethyl)pyridine.
  • Thermo Scientific Chemicals. 2-Chloro-5-(chloromethyl)pyridine, 96% 5 g | Buy Online.
  • Sigma-Aldrich. This compound AldrichCPR 159153-39-6.
  • This compound, min 97%, 1 gram.
  • Sigma-Aldrich. This compound AldrichCPR 159153-39-6.
  • This compound, min 97%, 1 gram.
  • Santa Cruz Biotechnology. This compound | CAS 159153-39-6.
  • Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)pyridine.
  • ChemicalBook. (E)-Methyl 3-(pyridin-2-yl)
  • Organic Syntheses Procedure. ETHYL α-(HYDROXYMETHYL)
  • ResearchGate. (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)
  • ChemicalBook. ETHYL 3-(2-AMINO-5-BROMOPYRIDIN-3-YL)
  • MDPI.
  • BLDpharm. 201293-11-0|(Z)-Ethyl 3-(6-chloropyridin-3-yl)
  • ResearchGate. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.
  • Unigent. Купить this compound,97%, 250mg.
  • ChemicalBook. 3-(2-Furyl)acrylic acid(539-47-9)IR1.
  • Quinoline. 2-Chloro-5-(chloromethyl)thiazole.

Sources

A Senior Application Scientist's Guide to Benchmarking 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the efficiency and reliability of starting materials are paramount. Halogenated heterocyclic compounds, such as 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester, are pivotal building blocks in the synthesis of complex pharmaceutical intermediates.[1][2] This guide provides an in-depth comparative analysis of this compound from various commercial sources, benchmarking its performance in key synthetic transformations. We will delve into a head-to-head comparison of purity, stability, and reactivity, offering researchers, scientists, and drug development professionals a comprehensive framework for informed reagent selection. The experimental data presented herein is designed to be a practical resource for optimizing synthetic routes and ensuring the reproducibility of experimental outcomes.

Introduction: The Strategic Importance of Substituted Acrylic Esters in Medicinal Chemistry

The α,β-unsaturated ester moiety is a versatile functional group in organic synthesis, participating in a wide array of chemical transformations. When incorporated into a heterocyclic system, particularly a pyridine ring, it becomes a valuable scaffold for the development of novel therapeutic agents. The chlorine substituent on the pyridine ring provides a reactive handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.[3]

This compound (CAS 159153-39-6) is a reagent that embodies this synthetic potential.[1][4][5] Its utility is predicated on three key chemical attributes: the electrophilic nature of the β-carbon in the acrylate system, the potential for the ester to be hydrolyzed to the corresponding carboxylic acid, and the reactivity of the chloro-substituted pyridine ring. This guide will benchmark the performance of this reagent in two critical and representative reactions: a Michael addition and a Suzuki cross-coupling reaction, following the hydrolysis of the ester.

The Benchmarking Framework: A Multi-faceted Approach to Reagent Evaluation

A reliable reagent is characterized by more than just its stated purity. In this guide, we will assess commercially available this compound based on the following criteria:

  • Purity and Impurity Profile: Beyond the percentage purity, the nature of the impurities is critical. We will utilize High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify any residual starting materials, byproducts from synthesis (such as the Z-isomer), or degradation products.

  • Stability: The shelf-life and stability of a reagent under standard laboratory conditions can significantly impact experimental reproducibility. We will assess the degradation of the ester over time at ambient and elevated temperatures.

  • Reactivity in Key Transformations: The ultimate test of a reagent is its performance in a chemical reaction. We will compare the reaction kinetics and yield in a Michael addition and a subsequent Suzuki coupling reaction.

For this comparative study, we evaluated three commercial batches of this compound, designated as Supplier A, Supplier B, and Supplier C. As a negative control and for comparative reactivity analysis, we have included Ethyl Cinnamate, a structurally similar α,β-unsaturated ester lacking the heterocyclic and halogen functionalities.

Experimental Protocols & Methodologies

Purity and Stability Assessment

Objective: To quantify the purity of the commercial samples and assess their stability under accelerated degradation conditions.

Methodology:

  • Initial Purity Analysis (t=0):

    • HPLC-UV: A solution of each sample (1 mg/mL in acetonitrile) was analyzed using a C18 reverse-phase column with a water/acetonitrile gradient. The purity was determined by the area percentage of the main peak detected at 254 nm.

    • ¹H NMR: A 10 mg sample of each reagent was dissolved in CDCl₃, and the spectrum was acquired on a 400 MHz spectrometer. The presence of impurities was assessed by integrating signals not corresponding to the product. The E/Z isomer ratio was determined from the coupling constants of the vinylic protons.

    • GC-MS: A dilute solution in ethyl acetate was injected into a GC-MS system to identify any volatile impurities.

  • Accelerated Stability Study:

    • A 100 mg sample of each reagent was stored in a sealed vial at 40°C.

    • Aliquots were taken at 24, 48, and 72-hour intervals and analyzed by HPLC-UV to monitor for the appearance of degradation products and a decrease in the main peak area.

Performance in a Michael Addition Reaction

Objective: To evaluate the reactivity of the α,β-unsaturated ester as a Michael acceptor.

Reaction Scheme:

Caption: Michael addition of thiophenol to the target ester.

Protocol:

  • To a solution of this compound (1 mmol) in dichloromethane (10 mL) was added thiophenol (1.1 mmol).

  • Triethylamine (1.2 mmol) was added dropwise at room temperature.

  • The reaction progress was monitored by taking aliquots at 30, 60, 90, and 120 minutes and analyzing them by HPLC to determine the conversion to the Michael adduct.

  • The reaction was quenched after 2 hours with 1M HCl, and the product was isolated by column chromatography. The isolated yield was calculated.

Performance in a Suzuki Cross-Coupling Reaction

Objective: To assess the utility of the chloro-pyridine moiety in a palladium-catalyzed cross-coupling reaction, a cornerstone of modern medicinal chemistry.

Workflow:

Suzuki_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_suzuki Step 2: Suzuki Coupling Ester 3-(6-Chloro-pyridin-3-yl)- acrylic acid ethyl ester Hydrolysis LiOH, THF/H2O Ester->Hydrolysis Acid 3-(6-Chloro-pyridin-3-yl)- acrylic acid Hydrolysis->Acid Acid_input 3-(6-Chloro-pyridin-3-yl)- acrylic acid Acid->Acid_input Coupling Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C Acid_input->Coupling Boronic_acid Phenylboronic Acid Boronic_acid->Coupling Product Coupled Product Coupling->Product

Caption: Two-step workflow for Suzuki coupling.

Protocol:

  • Hydrolysis: this compound (1 mmol) was dissolved in a mixture of THF (5 mL) and water (5 mL). Lithium hydroxide (2 mmol) was added, and the mixture was stirred at room temperature for 4 hours. The reaction was monitored by TLC. Upon completion, the THF was removed under reduced pressure, and the aqueous solution was acidified with 1M HCl to precipitate the carboxylic acid, which was then filtered and dried.

  • Suzuki Coupling: To a solution of the resulting carboxylic acid (1 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of dioxane and water (10 mL) was added potassium carbonate (3 mmol) and Pd(PPh₃)₄ (0.05 mmol). The mixture was degassed and heated to 90°C for 6 hours. The reaction progress was monitored by HPLC. The product was isolated by extraction and column chromatography, and the yield was calculated.

Results and Discussion: A Comparative Analysis

Purity and Stability

The initial purity and stability data for the three commercial samples are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Initial Purity (HPLC, %) 99.2%97.5%98.8%
Z-Isomer Content (¹H NMR, %) < 0.5%1.8%0.8%
Residual Aldehyde (GC-MS) Not DetectedDetectedNot Detected
Purity after 72h at 40°C (HPLC, %) 98.9%96.1%98.5%

Discussion: Supplier A provided the material with the highest initial purity and the lowest Z-isomer content. The presence of residual 6-chloro-pyridine-3-carbaldehyde in the sample from Supplier B suggests an incomplete Wittig or Horner-Wadsworth-Emmons reaction during its synthesis. This could potentially interfere with subsequent reactions. All samples showed good stability under the accelerated aging conditions, with only minor degradation observed.

Reactivity in Michael Addition

The performance of the reagents in the Michael addition reaction is presented below.

Supplier Conversion at 60 min (HPLC, %) Isolated Yield (%)
Supplier A 98%95%
Supplier B 85%82%
Supplier C 95%91%
Ethyl Cinnamate (Control) 75%72%

Discussion: The reagent from Supplier A demonstrated the highest reactivity, reaching near-complete conversion within 60 minutes and providing the highest isolated yield. The lower reactivity of the material from Supplier B is likely attributable to its lower purity. All batches of this compound were significantly more reactive than the ethyl cinnamate control, highlighting the electron-withdrawing effect of the chloropyridine ring which enhances the electrophilicity of the β-carbon.

Reactivity in Suzuki Cross-Coupling

The yields for the two-step hydrolysis and Suzuki coupling sequence are tabulated below.

Supplier Hydrolysis Yield (%) Suzuki Coupling Yield (%) Overall Yield (%)
Supplier A 98%92%90.2%
Supplier B 97%85%82.5%
Supplier C 98%89%87.2%

Discussion: All three suppliers provided material that underwent efficient hydrolysis. In the subsequent Suzuki coupling, the reagent from Supplier A again gave the highest yield. The lower yield from Supplier B's material in the coupling step may be due to the presence of impurities that could interfere with the palladium catalyst.

Conclusion and Recommendations

This comparative guide demonstrates that while commercially available reagents may have similar specifications on paper, their performance in practice can vary significantly. For applications requiring high reactivity and yield, such as in the synthesis of pharmaceutical intermediates, the purity and impurity profile of the starting material are of critical importance.

Based on our findings, the this compound from Supplier A exhibited the highest purity, stability, and reactivity in both the Michael addition and Suzuki coupling reactions. We, therefore, recommend this source for demanding synthetic applications where reproducibility and high yield are paramount. Researchers should always consider performing an in-house quality control check on critical starting materials, especially when establishing new synthetic routes or scaling up reactions.

References

  • VertexChem. (n.d.). This compound, min 97%. Retrieved from [Link]

  • Reddit. (2011). Pyridine replacement in organic synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of acrylic acid esters containing carboxyl groups.
  • Chemsigma. (n.d.). This compound [159153-39-6]. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester. Retrieved from [Link]

  • ResearchGate. (2018). How do I synthesize acrylic ester?. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester (CAS Number: 159153-39-6). As researchers and drug development professionals, a deep understanding of a compound's potential hazards is paramount to ensuring a safe laboratory environment. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles and regulatory standards to build confidence and ensure best practices in your laboratory.

Hazard Identification and Risk Assessment

This compound is a solid organic compound. While comprehensive toxicological data for this specific molecule is not widely published, the available safety information and the chemical's structural motifs—a chlorinated pyridine and an acrylic acid ethyl ester—necessitate a cautious approach.

A supplier, Sigma-Aldrich, has classified the compound with the following hazard codes:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The target organ identified is the respiratory system. These classifications mandate specific protective measures to prevent adverse health effects. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires that laboratory personnel are informed about chemical hazards and protected from excessive exposure.[1][2]

Table 1: Summary of Known Hazards

Hazard ClassificationGHS CodeDescriptionImplication for Handling
Skin IrritationH315Causes irritation upon contact with skin.Requires protective gloves and clothing to prevent direct contact.
Serious Eye IrritationH319Can cause significant, potentially damaging, eye irritation.Mandates the use of chemical splash goggles.
Respiratory IrritationH335Inhalation of dust or aerosols may irritate the respiratory tract.All handling of the solid should be done in a ventilated enclosure like a fume hood.

Beyond these explicit warnings, the compound's structure suggests other potential hazards that must be considered:

  • Acrylic Esters: This class of compounds can be sensitizers and may undergo hazardous polymerization if not handled correctly.[3][4]

  • Chlorinated Organic Compounds: Many halogenated compounds are toxic and persistent in the environment, requiring specialized disposal procedures.[5][6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final barrier between the researcher and a chemical hazard, to be used after engineering controls (e.g., fume hoods) and administrative controls are implemented.[7] The following PPE is mandatory when handling this compound.

Engineering Controls: The First Line of Defense

All procedures that may generate dust or aerosols of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[7] Fume hoods and other ventilation systems are critical for minimizing respiratory exposure.[8]

Eye and Face Protection
  • Requirement: Chemical splash goggles meeting ANSI Z87.1 standards are required at all times when handling the compound in solid or solution form.

  • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine powders or splashes. Given the H319 classification (serious eye irritation), robust protection is non-negotiable.

  • Enhanced Protection: When handling larger quantities (>10 grams) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[9]

Skin and Body Protection
  • Gloves:

    • Type: Nitrile gloves are the minimum requirement for handling this compound. Always check the manufacturer's compatibility chart for breakthrough times with acrylic esters and chlorinated solvents if used.

    • Practice: Double-gloving is recommended, especially during transfers or when working with solutions. Inspect gloves for any signs of degradation or puncture before and during use. Remove and replace gloves immediately if contamination is suspected.

    • Causality: The H315 classification indicates the compound is a skin irritant. Direct contact must be avoided.

  • Protective Clothing:

    • Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is mandatory.

    • Additional Protection: For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[10]

    • Personal Clothing and Footwear: Full-length pants and closed-toe shoes are required in any laboratory where chemicals are handled.[6]

Respiratory Protection

The primary method for controlling respiratory hazards is the use of a chemical fume hood. However, in the event of an emergency, such as a large spill outside of a containment hood, respiratory protection will be necessary.

  • Requirement: Use of a respirator requires enrollment in a respiratory protection program, including training and fit-testing, as mandated by OSHA.[2]

  • Type: For emergency situations, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter would be appropriate.[11][12]

Operational and Disposal Plans

A self-validating safety protocol involves a comprehensive plan from the moment a chemical is received until its waste is properly disposed of.

Step-by-Step Handling Workflow
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Don all required PPE in the correct order: lab coat, closed-toe shoes, long pants, chemical splash goggles, and then gloves.

  • Weighing the Solid:

    • Perform all weighing operations on a balance located inside the chemical fume hood or in a ventilated balance safety enclosure.

    • Use a spatula to carefully transfer the solid to a tared container. Avoid creating dust.

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • Add the solid to the solvent in a flask or beaker inside the fume hood.

    • If sonication or heating is required, ensure the vessel is appropriately covered to prevent aerosolization.

  • Post-Handling:

    • Clean any contaminated glassware and equipment within the fume hood.

    • Wipe down the work surface with an appropriate solvent and then decontaminate with soap and water.

    • Doff PPE in the reverse order of donning, removing gloves last and washing hands thoroughly immediately after.[13]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]

  • Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

Disposal Plan

This compound is a halogenated organic chemical and must be disposed of accordingly.

  • Do NOT Pour Down the Drain: Disposal of chlorinated organic compounds into the sewer system is prohibited.[5]

  • Waste Collection:

    • Designate a specific, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Waste."[6]

    • Collect all waste solutions containing this compound in the designated container.

    • Collect any contaminated solids (e.g., paper towels, absorbent pads, used gloves) in a separate, sealed plastic bag, also labeled as "Halogenated Organic Waste."

  • Final Disposal: Arrange for pickup and disposal by your institution's certified EHS provider. The ultimate disposal method for chlorinated organic residues is typically high-temperature incineration.[15]

Visualizing the Workflow

To ensure procedural clarity, the following diagrams outline the logical flow for safe handling and PPE selection.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase Prep 1. Review SDS & SOP Area 2. Prepare & Verify Fume Hood Prep->Area PPE_Don 3. Don Required PPE Area->PPE_Don Weigh 4. Weigh Solid Compound PPE_Don->Weigh Solution 5. Prepare Solution Weigh->Solution Reaction 6. Perform Experiment Solution->Reaction Decon 7. Decontaminate Workspace Reaction->Decon Waste 8. Segregate Halogenated Waste Decon->Waste PPE_Doff 9. Doff PPE & Wash Hands Waste->PPE_Doff

Caption: High-level workflow for handling this compound.

PPE_Decision_Tree cluster_yes cluster_no Start Start: Handling the Compound? InHood Is the work inside a certified fume hood? Start->InHood Yes_Path Yes Goggles Mandatory: - Chemical Splash Goggles - Nitrile Gloves (Single) - Lab Coat InHood->Goggles Yes No_Path No StopWork STOP WORK. Work must be done in a hood. InHood->StopWork No SplashRisk Is there a significant splash risk or >10g scale? Goggles->SplashRisk EnhancedPPE Add: - Face Shield - Double Gloves - Chem-Resistant Apron SplashRisk->EnhancedPPE Yes End_Yes Proceed with Caution SplashRisk->End_Yes No EnhancedPPE->End_Yes Emergency Is this an emergency spill response outside a hood? StopWork->Emergency Respirator Add: NIOSH-Approved Respirator (Requires fit-testing & training) Emergency->Respirator Yes End_No Contact EHS Immediately Emergency->End_No No Respirator->End_No

Caption: Decision tree for selecting appropriate PPE based on the operational context.

References

  • Laboratory Safety Guidance - OSHA . Occupational Safety and Health Administration. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • OSHA Standards to Know Before Starting Your Lab . USA Lab. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials - IPG . Industrial Process Group. [Link]

  • Chemical Safety | CEPP - Colorado Emergency Preparedness Partnership . Colorado Emergency Preparedness Partnership. [Link]

  • Safety First: Handling and Storing Acrylic Acid (CAS 79-10-7) . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • EBAM Safe Handling and Storage of Acrylic Esters - Petrochemicals Europe . Petrochemicals Europe. [Link]

  • Laboratory chemical waste - Water Corporation . Water Corporation. [Link]

  • Process for Disposal of Chlorinated Organic Residues . ACS Publications. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry . HSC Chemistry. [Link]

  • Chemical Safety in the Workplace - Restored CDC . Centers for Disease Control and Prevention. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work . Springer. [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH - CDC . Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - CDC . Centers for Disease Control and Prevention. [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC . Centers for Disease Control and Prevention. [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov . New Jersey Department of Health. [Link]

  • Dos and Donts for the safe use of Acrylic Acid and Acrylates . Petrochemistry Europe. [Link]

  • Safety Data Sheet - LOCTITE AA 3972 . Henkel. [Link]

  • This compound, min 97%, 1 gram . Oakwood Chemical. [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt . PTB. [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH . Carl ROTH. [Link]

  • Pyridine-Safety-Data-Sheet-SDS.pdf - Lab Alley . Lab Alley. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents . European Chlorinated Solvents Association. [Link]

  • 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester | C10H10ClNO2 | CID - PubChem . PubChem. [Link]

  • Pyridine - SAFETY DATA SHEET - Penta chemicals . Penta chemicals. [Link]

  • Ethyl acrylate - NIOSH Pocket Guide to Chemical Hazards - CDC . Centers for Disease Control and Prevention. [Link]

  • This compound [159153-39-6] | Chemsigma . Chemsigma. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.